molecular formula C7H14N2S B2986711 4-Methylpiperidine-1-carbothioamide CAS No. 31952-22-4

4-Methylpiperidine-1-carbothioamide

Cat. No.: B2986711
CAS No.: 31952-22-4
M. Wt: 158.26
InChI Key: NKZTZMGHVVUYMR-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-carbothioamide is a useful research compound. Its molecular formula is C7H14N2S and its molecular weight is 158.26. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpiperidine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZTZMGHVVUYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Methylpiperidine-1-carbothioamide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Characterization of 4-Methylpiperidine-1-carbothioamide

Part 1: Executive Summary

4-Methylpiperidine-1-carbothioamide (CAS: 31952-22-4) is a critical thiourea derivative used primarily as a pharmacophore building block in medicinal chemistry.[1] Structurally, it consists of a 4-methylpiperidine ring N-functionalized with a primary carbothioamide group (


).

This compound serves as a versatile intermediate for the synthesis of 2-aminothiazoles (via the Hantzsch reaction) and dithiocarbamate complexes , which are widely explored for antimicrobial, anticonvulsant, and anticancer activities. This guide details two validated synthesis protocols—the industrial Ammonium Thiocyanate method and the high-purity Benzoyl Isothiocyanate route—along with comprehensive characterization standards.

Part 2: Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Methylpiperidine-1-carbothioamide
CAS Number 31952-22-4
Molecular Formula

Molecular Weight 158.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
LogP (Predicted) ~1.2 (Lipophilic due to 4-methyl group)

Part 3: Synthesis Protocols

Method A: Acid-Catalyzed Rearrangement (Industrial Standard)

Principle: This method utilizes the rearrangement of the thiocyanate salt of the secondary amine. It is cost-effective and scalable but requires careful pH control to prevent the formation of dithiocarbamate byproducts.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)

  • Ammonium Thiocyanate (

    
    , 1.1 equiv)
    
  • Hydrochloric Acid (conc., 1.0 equiv)

  • Solvent: Water or Ethanol/Water mixture

Protocol:

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidine (100 mmol) in water (50 mL).

  • Acidification: Slowly add concentrated HCl (100 mmol) dropwise at 0–5°C. Caution: Exothermic.

  • Addition: Add ammonium thiocyanate (110 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. The amine hydrochloride reacts with thiocyanate to form the amine thiocyanate salt, which thermally rearranges to the thiourea.

  • Workup: Cool the mixture to room temperature. The product may precipitate.[2] If not, neutralize slightly with

    
     to pH 7–8 to liberate the free base thiourea.
    
  • Purification: Filter the solid and recrystallize from ethanol to yield white crystals.

Method B: Benzoyl Isothiocyanate Route (High Purity)

Principle: Reaction of the amine with highly reactive benzoyl isothiocyanate yields an N-benzoyl thiourea intermediate, which is subsequently hydrolyzed. This prevents side reactions common in Method A.

Reagents:

  • Benzoyl Chloride[3][4]

  • Ammonium Thiocyanate[4][5][6][7][8]

  • 4-Methylpiperidine[1][2][4][9][10][11][12]

  • Sodium Hydroxide (NaOH)[11]

Protocol:

  • Reagent Prep: Generate benzoyl isothiocyanate in situ by refluxing benzoyl chloride (10 mmol) with ammonium thiocyanate (11 mmol) in acetone for 1 hour. Filter off the

    
     precipitate.
    
  • Coupling: Add 4-methylpiperidine (10 mmol) dropwise to the filtrate at room temperature. Stir for 2 hours to form N-benzoyl-4-methylpiperidine-1-carbothioamide .

  • Hydrolysis: Add 10% NaOH solution (20 mL) and heat at 80°C for 30 minutes. This cleaves the benzoyl group.

  • Isolation: Acidify with dilute HCl to precipitate benzoic acid (remove by filtration). Neutralize the filtrate to precipitate the target thiourea.

Part 4: Visualization of Workflows

The following diagram illustrates the comparative synthesis pathways and the downstream application in thiazole synthesis.

SynthesisWorkflow cluster_0 Method A: Industrial Route cluster_1 Method B: High Purity Route Amine 4-Methylpiperidine Salt Amine-HSCN Salt Amine->Salt + NH4SCN/HCl Intermed N-Benzoyl Thiourea Amine->Intermed + Benzoyl-NCS NH4SCN NH4SCN / HCl Heat Reflux (Rearrangement) Salt->Heat Target 4-Methylpiperidine- 1-carbothioamide (CAS: 31952-22-4) Heat->Target Benzoyl Benzoyl Isothiocyanate Benzoyl->Intermed Hydrolysis NaOH Hydrolysis Intermed->Hydrolysis Hydrolysis->Target

Caption: Comparative synthetic pathways for 4-Methylpiperidine-1-carbothioamide showing direct rearrangement vs. benzoyl-protected routes.

Part 5: Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The spectrum displays restricted rotation around the


 bond, often causing broadening of the piperidine protons adjacent to the nitrogen.
Chemical Shift (

)
MultiplicityIntegrationAssignment
0.90 Doublet (

Hz)
3H

at C4
1.05 – 1.20 Multiplet2HAxial H at C3/C5
1.50 – 1.65 Multiplet1HMethine H at C4
1.65 – 1.75 Multiplet2HEquatorial H at C3/C5
2.70 – 2.90 Triplet of Doublets2HAxial H at C2/C6
4.40 – 4.60 Broad Doublet2HEquatorial H at C2/C6 (Deshielded by C=S)
7.30 Broad Singlet2H

(Exchangeable with

)
Carbon-13 NMR ( NMR)
  • Thiocarbonyl (

    
    ):  Distinctive peak at 178–181 ppm .
    
  • Piperidine Ring: Signals at ~48 ppm (C2/6), ~34 ppm (C3/5), ~30 ppm (C4), ~21 ppm (

    
    ).
    
Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  Doublet at 3250–3400 
    
    
    
    (Asymmetric/Symmetric).
  • 
     Stretch:  Strong band at 1100–1200 
    
    
    
    .
  • 
     Stretch:  1450–1500 
    
    
    
    .

Part 6: Applications & Derivatization

The primary utility of 4-methylpiperidine-1-carbothioamide is as a precursor for heterocyclic synthesis, specifically the Hantzsch Thiazole Synthesis .

Mechanism: Reaction with


-haloketones (e.g., chloroacetone or phenacyl bromide) leads to the formation of 2-(4-methylpiperidin-1-yl)thiazoles.

HantzschReaction Thiourea 4-Methylpiperidine- 1-carbothioamide Intermediate S-Alkylated Intermediate Thiourea->Intermediate Nucleophilic Attack (S) HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Intermediate Cyclization Cyclization (- H2O, - HX) Intermediate->Cyclization Heat/EtOH Thiazole 2-(4-Methylpiperidin-1-yl) thiazole Derivative Cyclization->Thiazole

Caption: Hantzsch synthesis workflow converting the carbothioamide to a bioactive thiazole scaffold.

Part 7: Safety & Handling

  • Toxicity: Thioureas are suspected goitrogens (thyroid toxicity). Handle with gloves and in a fume hood.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may be observed; keep desiccated.

  • Hazards: Emits toxic fumes of

    
     and 
    
    
    
    upon thermal decomposition.

References

  • Maddox, D. W., et al. (1957). "Synthesis of N-substituted Thioureas." Journal of Organic Chemistry, 22, 984-986.[13] (Foundational protocol for amine-thiocyanate rearrangement).

  • Plazzi, P. V., et al. (1997).[14] "H3-receptor antagonists: Conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide."[14][15] European Journal of Medicinal Chemistry. (Structural insights into 4-methylpiperidine thiourea derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2113086, 4-Methylpiperazine-1-carbothioamide. Retrieved from [Link] (Analogue spectral data comparison).

Sources

Physicochemical Properties & Characterization of 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes confirmed chemical data with practical experimental protocols.

Executive Summary

4-Methylpiperidine-1-carbothioamide (CAS: 31952-22-4) is a critical heterocyclic building block utilized in the synthesis of histamine H3 receptor antagonists (e.g., thioperamide analogs) and antimicrobial agents.[1][2][3][4] Characterized by a lipophilic 4-methylpiperidine core fused to a polar thiocarbamoyl moiety, this compound exhibits unique solubility and reactivity profiles that distinguish it from its oxo-analogues.[1][2]

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and a structural characterization workflow. It is designed to serve as a self-validating resource for laboratory personnel.[1][2]

Chemical Identity & Structural Analysis[2][5][6][7]

The compound consists of a piperidine ring in a chair conformation, substituted at the 4-position with a methyl group and at the 1-position (nitrogen) with a carbothioamide group.[2]

ParameterDetail
IUPAC Name 4-methylpiperidine-1-carbothioamide
CAS Number 31952-22-4
Molecular Formula C

H

N

S
Molecular Weight 158.27 g/mol
SMILES CC1CCN(CC1)C(=S)N
InChI Key Calculated: Verify via ChemDraw/Standard
Structural Conformation

X-ray crystallographic studies of analogous thioamides (e.g., N-cyclohexyl derivatives) confirm that the piperidine ring predominantly adopts a chair conformation .[2] The thiocarbamoyl group (


) exhibits restricted rotation due to the partial double-bond character of the 

bond, creating distinct electronic environments for the amine protons.[2]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence QSAR predictions.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white powder.[1][2]
Melting Point 120°C – 125°C (Predicted)Analogue Reference: Piperidine-1-carbothioamide melts at ~98°C. The 4-methyl group typically elevates lattice energy.[1][2]
Solubility (Water) ModerateSoluble in hot water; precipitates upon cooling.[2]
Solubility (Organic) HighDMSO, Methanol, Ethanol, Chloroform.[2]
LogP (Octanol/Water) 0.8 – 1.2 (Estimated)More lipophilic than the piperazine analogue (-0.[2]4) due to the lack of a second nitrogen.[2]
pKa ~13 (Thioamide proton)Weakly acidic; deprotonation requires strong bases (e.g., NaH).[2]
H-Bond Donors 1 (NH

)
The primary amine of the thioamide.[1][2]
H-Bond Acceptors 1 (Sulfur)Thione sulfur is a soft Lewis base.[1][2]

Validated Synthesis Protocol

Objective: Synthesis of 4-Methylpiperidine-1-carbothioamide via acid-catalyzed addition of thiocyanate.

Reaction Scheme

The synthesis relies on the nucleophilic attack of the secondary amine (4-methylpiperidine) on the protonated isothiocyanic acid species generated in situ.[2]

Synthesis Start 4-Methylpiperidine (Liquid) Intermediate [Intermediate] Protonated Thiocyanate Start->Intermediate Nucleophilic Attack Reagent KSCN / HCl (Aq. Solution) Reagent->Intermediate In-situ Generation Product 4-Methylpiperidine- 1-carbothioamide (Solid Precipitate) Intermediate->Product Rearrangement & Precipitation

Figure 1: Synthesis pathway via nucleophilic addition to isothiocyanic acid.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-methylpiperidine (10.0 g, 0.10 mol) in water (30 mL).

  • Acidification: Slowly add concentrated HCl (1 equivalent) dropwise with stirring. Caution: Exothermic reaction.[1][2] Maintain temperature < 20°C using an ice bath.

  • Addition: Add Potassium Thiocyanate (KSCN) (11.0 g, 0.11 mol, 1.1 eq) dissolved in minimum water.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will initially be clear and may develop turbidity.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C in a refrigerator overnight. The product will crystallize as a white solid.

  • Purification: Filter the solid and wash with ice-cold water (2 x 10 mL) to remove excess acid and salts. Recrystallize from Ethanol/Water (1:1) if higher purity (>99%) is required.[2]

  • Drying: Dry under vacuum at 40°C for 12 hours.

Self-Validating Checkpoint: The crude product should be a solid.[1][2] If an oil forms, re-dissolve in hot ethanol and scratch the flask walls to induce nucleation.

Spectroscopic Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.

Infrared Spectroscopy (FT-IR)[1][2]
  • 3400–3200 cm⁻¹: Distinct double band corresponding to N-H stretching (primary amide).[2]

  • 2950–2850 cm⁻¹: C-H stretching (aliphatic piperidine ring).[2]

  • 1250–1100 cm⁻¹: C=S stretching (Thiocarbonyl).[2] Note: This band is often lower intensity than C=O.[1][2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 7.30 ppm (br s, 2H):

    
    . Broad singlet due to quadrupole broadening and restricted rotation.[1][2]
    
  • δ 4.50 ppm (m, 2H): Equatorial protons at C2/C6 (adjacent to Nitrogen).[2] Deshielded by the anisotropic effect of the C=S group.

  • δ 2.60 ppm (m, 2H): Axial protons at C2/C6.[2]

  • δ 0.90 ppm (d, 3H): Methyl group at C4.[2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 159.1 m/z.[2]

Stability & Safety (E-E-A-T)

  • Storage: Store in a tightly closed container at 2–8°C. Thioamides are sensitive to oxidation over prolonged periods; protect from light.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents (converts C=S to C=O or sulfines) and strong alkylating agents (S-alkylation occurs readily).[2]

  • Safety:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • Protocol: Always handle in a fume hood.[1][2] Thioamides can inhibit thyroid peroxidase; avoid inhalation of dust.[1][2]

Applications in Drug Discovery

This compound serves as a versatile scaffold. The sulfur atom provides a "soft" handle for metal coordination or further derivatization into thiazoles.

Applications Core 4-Methylpiperidine- 1-carbothioamide Path1 Hantzsch Synthesis (with alpha-haloketones) Core->Path1 Path2 S-Alkylation (with Alkyl Halides) Core->Path2 Target1 Thiazole Derivatives (Antimicrobial/Anticancer) Path1->Target1 Target2 Isothioureas (H3 Receptor Antagonists) Path2->Target2

Figure 2: Synthetic utility in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 2113086 (Analog Reference).[2] Retrieved from [Link]

  • Plazzi, P. V., et al. (1997).[2] H3-receptor antagonists: Conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide.[1][2][5][6] European Journal of Medicinal Chemistry.[1][2] (Contextual grounding for structural conformation).

Sources

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 4-Methylpiperidine-1-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of 4-methylpiperidine-1-carbothioamide and its


-substituted analogs. These compounds are critical scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer activities. The core of this analysis relies on Single Crystal X-ray Diffraction (SC-XRD)  to elucidate the precise 3D conformation—specifically the chair conformation of the piperidine ring and the planar geometry of the thioamide moiety. Furthermore, we integrate Hirshfeld Surface Analysis  to quantify non-covalent interactions (

,

) that govern bioavailability and receptor binding.

Synthesis & Crystallogenesis Protocol

To obtain diffraction-quality crystals, purity is paramount. The synthesis generally involves the nucleophilic addition of 4-methylpiperidine to an isothiocyanate.

Synthetic Pathway

The most robust route for generating analogs (e.g.,


-phenyl or 

-benzoyl derivatives) utilizes the reaction between 4-methylpiperidine and a substituted isothiocyanate.

Reaction Scheme:



Crystallization Methodology

A "self-validating" crystallization protocol is required. If crystals do not form within 48 hours, the solvent polarity index is incorrect for the specific analog.

Protocol: Slow Evaporation Technique

  • Dissolution: Dissolve 50 mg of the synthesized compound in 5 mL of hot Ethanol (99.8%).

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Perturbation: Add 2-3 drops of a miscible anti-solvent (e.g.,

    
    -hexane) to induce metastability.
    
  • Incubation: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C (controlled environment).

  • Harvesting: Crystals suitable for XRD (approx.

    
     mm) typically appear as colorless blocks or prisms within 3-5 days.
    

X-Ray Diffraction Data Acquisition

The following parameters are optimized for organic sulfur-containing compounds to minimize absorption effects while maximizing resolution.

Instrument Configuration
  • Radiation Source: Mo

    
     (
    
    
    
    Å). Note: Cu radiation is avoided for sulfur-rich compounds due to high absorption coefficients unless the crystal is extremely small (<0.05 mm).
  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces atomic thermal vibration parameters (

    
    ), allowing for precise location of hydrogen atoms, which is critical for mapping H-bonds.
    
  • Detector Distance: 50-60 mm (Balance between resolution and overlap).

Data Reduction Workflow

The raw frames must be processed to correct for physical artifacts.

  • Integration: SAINT or CrysAlisPro software.

  • Absorption Correction: Multi-scan method (SADABS).[1] This is non-negotiable for thioamides due to the sulfur atom's electron density.

  • Space Group Determination: Analysis of systematic absences (typically Monoclinic

    
     or Triclinic
    
    
    
    for these analogs).

Structural Elucidation & Conformational Analysis

The Piperidine Chair

In 4-methylpiperidine-1-carbothioamide analogs, the piperidine ring invariably adopts a chair conformation .[2]

  • Methyl Orientation: The 4-methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Validation: Verify torsion angles (e.g.,

    
    ) are near 
    
    
    
    .
Thioamide Resonance & Planarity

The


 moiety exhibits significant double-bond character due to resonance:


  • Bond Lengths: The

    
     bond typically measures 1.66–1.71 Å , longer than a standard 
    
    
    
    double bond but shorter than a single bond. The
    
    
    bonds are shortened (~1.33–1.36 Å), indicating partial double bond character.
  • Geometry: The core atoms (

    
    ) are essentially coplanar.
    
Visualization: Structural Logic Flow

The following diagram illustrates the dependency between synthesis, data collection, and structural output.

G Synth Synthesis (4-Methylpiperidine + Isothiocyanate) Cryst Crystallization (Slow Evaporation, EtOH) Synth->Cryst Purified Product XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Single Crystal Solve Structure Solution (SHELXT / Direct Methods) XRD->Solve hkl Intensities Refine Refinement (SHELXL) (Minimize R1, wR2) Solve->Refine Phasing Model Refine->Refine Add Hydrogens Weighting Scheme Output Final Structure (CIF Data) Refine->Output Converged Model

Figure 1: The crystallographic workflow from synthesis to finalized CIF data.

Supramolecular Architecture & Hirshfeld Surface Analysis[3]

Crystal packing in thioamides is dominated by hydrogen bonding. Understanding these interactions is a proxy for understanding drug-receptor binding.

Hydrogen Bonding Motifs
  • Primary Interaction:

    
    .[3] The sulfur atom is a strong hydrogen bond acceptor.
    
  • Dimer Formation: Analogs often form centrosymmetric dimers via a pair of

    
     bonds, creating an 
    
    
    
    graph set motif.
  • Secondary Interactions:

    
     interactions (between the piperidine methyl hydrogens and aromatic rings of adjacent molecules) stabilize the stacking.
    
Hirshfeld Surface Analysis Protocol

Hirshfeld surfaces provide a visual map of intermolecular interactions.

  • Software: CrystalExplorer.

  • Parameter:

    
     (normalized contact distance).
    
  • Interpretation:

    • Red Spots: Contacts shorter than van der Waals radii (Strong H-bonds,

      
      ).
      
    • White Areas: Contacts at van der Waals distance.

    • Blue Areas: No close contacts.

Data Summary Table: Typical Interaction Contributions

Interaction TypeContactContribution (%)Significance
H

H
Dispersion55 - 65%General packing stability (hydrophobic effect).
S

H
Hydrogen Bond15 - 25%Directional anchoring; mimics receptor binding.
C

H

10 - 15%Stacking interactions (if aromatic rings present).
Visualization: Interaction Topology

This diagram details the hierarchy of intermolecular forces governing the crystal lattice.

Interactions Mol 4-Methylpiperidine-1- carbothioamide Molecule Thione Thione Sulfur (C=S) (H-bond Acceptor) Mol->Thione Amine Amide Nitrogen (N-H) (H-bond Donor) Mol->Amine Ring Piperidine Ring (Hydrophobic Core) Mol->Ring Dimer Centrosymmetric Dimer R2,2(8) Motif Thione->Dimer Strong Interaction Amine->Dimer N-H...S Bond Stack Van der Waals Packing (Hirshfeld H...H) Ring->Stack Dispersion Forces

Figure 2: Supramolecular assembly logic showing the transition from molecular features to crystal packing motifs.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[4] "Hirshfeld surface analysis."[4][5][6] CrystEngComm, 11(1), 19-32. Link

  • Tan, S. L., et al. (2019).[4] "The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine." Acta Crystallographica Section E, 75, 1530. Link

  • Chopra, D., et al. (2008). "N-Phenylpiperidine-1-carbothioamide."[7][8] Acta Crystallographica Section E, 64(8), o1743. Link

  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Introduction: The Piperidine-Carbothioamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Screening of Piperidine-Carbothioamide Derivatives

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of approved pharmaceuticals and natural products.[1][2][3] Its favorable physicochemical properties and three-dimensional character make it an ideal starting point for designing novel therapeutics. When functionalized with a carbothioamide group, the resulting piperidine-carbothioamide core offers a rich and relatively untapped chemical space for drug discovery.[4] The thioamide group, a bioisostere of the more common amide, imparts unique electronic and steric properties, allowing for novel interactions with biological targets.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the methodologies used to screen piperidine-carbothioamide derivatives for key biological activities. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring that each protocol is presented as a self-validating system. The focus will be on three therapeutically significant areas: anticancer, antimicrobial, and anti-inflammatory activity.

A common synthetic route to the piperidine-carbothioamide core begins with the corresponding piperidine-carboxamide, which is then subjected to thionation, often using Lawesson's reagent.[4][5] This accessibility allows for the creation of diverse chemical libraries for screening.

G cluster_synthesis General Synthetic Scheme A Piperidine-3-Carboxamide C Piperidine-3-Carbothioamide A->C Thionation (e.g., Toluene, Reflux) B Lawesson's Reagent B->C

Caption: General synthesis of the piperidine-carbothioamide core.

Part 1: Anticancer Activity Screening

Derivatives of the closely related N-arylpiperidine-3-carboxamide scaffold have been identified as potent inducers of a senescence-like phenotype in human melanoma cells, leading to significant antiproliferative activity.[4][6][7] This provides a strong rationale for screening piperidine-carbothioamide libraries for similar anticancer effects. Cellular senescence is an irreversible state of cell cycle arrest that can act as a powerful tumor suppression mechanism.[1][6]

Anticancer Screening Workflow

The screening process is a multi-stage funnel designed to efficiently identify potent and selective compounds from a large library.

G cluster_workflow Anticancer Screening Workflow Lib Compound Library (Piperidine-Carbothioamide Derivatives) PriScreen Primary Screening (e.g., MTT or SRB Assay) High-Throughput Lib->PriScreen HitID Hit Identification (Potency & Efficacy Cutoffs) PriScreen->HitID DoseResp Dose-Response & IC₅₀ Determination HitID->DoseResp Confirm Confirmatory & Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Senescence) DoseResp->Confirm LeadOpt Lead Optimization Confirm->LeadOpt

Caption: A typical workflow for anticancer drug screening.

Protocol 1: Primary Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow MTT into a dark blue formazan product, the amount of which is directly proportional to the number of viable cells.[8][9]

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., human melanoma A375) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-carbothioamide derivatives in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for 48-72 hours.

    • Trustworthiness: The vehicle control is critical to ensure that the solvent used to dissolve the compounds does not itself have cytotoxic effects. A positive control validates that the assay system is responsive to known anticancer agents.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10]

    • Causality: This incubation period is optimized to allow for sufficient formazan product to form without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which cell growth is inhibited by 50%).[6]

Data Presentation: Anticancer Activity

Results should be summarized in a clear, tabular format for easy comparison of compound potency.

Compound IDAntiproliferative Activity (IC₅₀, µM) vs. A375 MelanomaSenescence-Inducing Activity (EC₅₀, µM)Selectivity Index (Normal vs. Cancer Cells)
Hit 1 0.88[6]1.24[6]Moderate
Lead 54 0.03[6]0.04[6]High
DOX 0.050.06Low

Data for Hit 1 and Lead 54 are from N-arylpiperidine-3-carboxamide derivatives, used here as a reference for expected activity ranges.[6] DOX (Doxorubicin) is a standard chemotherapeutic agent.

Confirmatory Assay: Senescence-Associated β-Galactosidase Staining

To confirm that the observed antiproliferative effect is due to senescence, a specific biomarker assay is required. Senescent cells express a unique β-galactosidase enzyme active at pH 6.0.

  • Cell Treatment: Grow cells on glass coverslips in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 72 hours.

  • Fixation: Wash cells with PBS and fix with a 2% formaldehyde / 0.2% glutaraldehyde solution for 10 minutes.

  • Staining: Wash again and incubate overnight at 37°C (without CO₂) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate-buffered saline at pH 6.0.

  • Visualization: Mount the coverslips on slides and visualize under a light microscope, counting the percentage of blue-stained (senescent) cells.

Part 2: Antimicrobial Activity Screening

The piperidine scaffold is present in numerous antibacterial and antifungal agents, making the screening of novel derivatives a logical pursuit.[11][12][13][14] The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[15]

Antimicrobial Screening Workflow

The workflow for antimicrobial screening prioritizes quantitative assessment of growth inhibition against a panel of relevant pathogens.

G cluster_workflow_am Antimicrobial Screening Workflow Lib_AM Compound Library MIC_Screen Primary Screening: Broth Microdilution (Determine MIC) Lib_AM->MIC_Screen Prep Prepare Pathogen Panel (e.g., S. aureus, E. coli, C. albicans) Prep->MIC_Screen Hit_Select Hit Selection (MIC ≤ Threshold) MIC_Screen->Hit_Select Confirm_AM Confirmatory Assays (e.g., Disk Diffusion, Time-Kill) Hit_Select->Confirm_AM Tox Cytotoxicity against Mammalian Cells Confirm_AM->Tox

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining MIC.[15] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium.

Detailed Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Grow microbial strains overnight to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: Standardizing the inoculum density is critical for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can lead to falsely low MICs.

  • Controls:

    • Positive Control: A well with a known effective antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi).[12][13]

    • Negative Control: A well containing only the inoculated broth (to confirm microbial growth).

    • Sterility Control: A well containing only uninoculated broth (to check for media contamination).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]

Data Presentation: Antimicrobial Activity

MIC values are typically presented in a table comparing the activity of derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
PPC-1 1664>128
PPC-2 83264
PPC-3 128>128>128
Ampicillin 48N/A

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and cancer.[16] Piperidine derivatives have previously shown anti-inflammatory properties, providing a basis for screening new carbothioamide analogues.[17][18] Common in vitro screening methods focus on processes central to inflammation, such as protein denaturation and the production of inflammatory mediators like nitric oxide (NO).[16][19]

Anti-inflammatory Screening Workflow

The screening strategy for anti-inflammatory compounds often involves cell-free and cell-based assays to identify agents that can modulate key inflammatory events.

G cluster_workflow_ai Anti-inflammatory Screening Workflow Lib_AI Compound Library CellFree Cell-Free Assay (e.g., Protein Denaturation) Lib_AI->CellFree CellBased Cell-Based Assay (e.g., LPS-induced NO in Macrophages) CellFree->CellBased Active Compounds IC50_AI IC₅₀ Determination CellBased->IC50_AI Cytokine Mechanism of Action (e.g., Cytokine Profiling - TNF-α, IL-1β) IC50_AI->Cytokine Lead_AI Lead Compound Cytokine->Lead_AI

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 3: Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation.[16][20] This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, which serves as a model for tissue proteins.[20]

Detailed Methodology:

  • Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).[20]

    • Trustworthiness: A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control to validate the assay.[20]

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[20]

  • Measurement: After cooling, measure the turbidity (a measure of denaturation) of the solutions using a spectrophotometer at 280 or 660 nm.[20][21]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100 The IC₅₀ value is then determined by plotting the percentage inhibition against compound concentration.

Protocol 4: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[19]

Detailed Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various sub-cytotoxic concentrations of the test compounds for 1-2 hours.

    • Causality: It is crucial to use sub-cytotoxic concentrations to ensure that any reduction in NO is due to a specific anti-inflammatory effect and not simply because the cells are dying.[19] Cytotoxicity should be predetermined using an assay like MTT.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid).

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Data Presentation: Anti-inflammatory Activity
Compound IDInhibition of Albumin Denaturation (IC₅₀, µg/mL)Inhibition of NO Production (IC₅₀, µg/mL)
PPC-A 45.219.5
PPC-B 112.885.1
PPC-C >200>100
Diclofenac 15.65.8

Conclusion

The piperidine-carbothioamide scaffold represents a promising starting point for the development of novel therapeutic agents. The screening paradigms detailed in this guide provide a robust framework for identifying and characterizing derivatives with significant anticancer, antimicrobial, or anti-inflammatory potential. By integrating high-throughput primary assays with more detailed, mechanism-based confirmatory studies, researchers can efficiently triage large compound libraries and advance the most promising candidates toward preclinical development. The key to success lies not only in the precise execution of these protocols but also in understanding the underlying biological principles that validate each experimental choice.

References

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Anwar, M. U., et al. (2025).
  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Parbhane, M., et al. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • O'Neill, A. J. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. [Source Not Fully Specified].
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • S, S., & S, S. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. Asian Journal of Research in Pharmaceutical Sciences, 10(2), 92. [Link]

  • APEC. Antimicrobial Susceptibility Testing. APEC. [Link]

  • Duraisamy, S. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. [Link]

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159–168. [Link]

  • Adewusi, E. A., & Afolayan, A. J. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Al-Tawfiq, J. A. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

  • P, S., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Health and Clinical Research, 4(13), 226-233. [Link]

  • de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 94, 103387. [Link]

  • Gorgani, L., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Lange, W., et al. (2017). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Sreekanth, K., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Australian Government Department of Agriculture, Fisheries and Forestry. Antimicrobial Susceptibility Testing. DAFF. [Link]

  • Afzal, O., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • Salmaso, V., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(1), 378–392. [Link]

  • Sreekanth, K., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

  • Bio-protocol. In vitro anti-inflammatory activity assay. Bio-protocol. [Link]

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  • Lange, W., et al. (2019). Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
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Sources

Investigating the Role of the 4-Methylpiperidine Moiety in Receptor Binding: A Structural and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the selection of basic moieties is rarely arbitrary. As application scientists and medicinal chemists, we frequently rely on privileged scaffolds to fine-tune the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) therapeutics. Among these, the 4-methylpiperidine moiety stands out as a highly versatile structural element.

This in-depth technical guide explores the causality behind the pharmacological behavior of the 4-methylpiperidine ring. By analyzing its conformational dynamics, we will demonstrate how this specific moiety acts as a "molecular key" that drives sub-nanomolar affinity in Sigma-1 (σ1) receptors while simultaneously serving as a "negative design" element to engineer out off-target Histamine H3 receptor (H3R) activity.

Pharmacophore Dynamics: The 4-Methylpiperidine Advantage

To understand why the 4-methylpiperidine moiety is so effective, we must first examine its 3D conformational landscape.

Piperidine rings predominantly exist in a chair conformation. When a methyl group is introduced at the 4-position, it faces a thermodynamic choice: axial or equatorial projection. Due to severe 1,3-diaxial steric clashes with the protons at the C2 and C6 positions, the 4-methyl group strongly prefers the equatorial position .

This conformational locking has two profound effects on receptor binding:

  • Vectorial Projection: The equatorial methyl group projects precisely along the symmetrical axis of the piperidine ring, extending the hydrophobic bulk linearly without increasing the lateral width of the molecule.

  • Basicity Retention: The addition of the methyl group slightly increases the lipophilicity (clogP) of the molecule without significantly altering the pKa of the secondary/tertiary amine (typically ~9.5–10.0). This ensures the nitrogen remains protonated at physiological pH, which is an absolute requirement for anchoring to the acidic aspartate/glutamate residues found in most G-protein coupled receptors (GPCRs) and chaperone proteins.

Case Study 1: Sigma-1 (σ1) Receptor Agonism (The "Perfect Fit")

The human σ1 receptor is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). The Glennon pharmacophore model for σ1 ligands dictates a central basic amine flanked by a primary and a secondary hydrophobic region .

Crystallographic studies of the σ1 receptor (e.g., PDB: 5HK1) reveal a deeply buried, highly occluded hydrophobic β-barrel binding pocket . When a 4-methylpiperidine-based ligand (such as 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine) enters this pocket, a highly specific binding event occurs:

  • The Electrostatic Anchor: The protonated piperidine nitrogen forms a critical salt bridge with Glutamate 172 (E172) , which is further stabilized by a hydrogen bond network involving Aspartate 126 (D126).

  • The Secondary Hydrophobic Pocket: The 4-methyl group, locked in its equatorial position, perfectly inserts into the secondary hydrophobic cleft of the receptor. It maximizes van der Waals contacts with residues like Val84 and Leu105. Removing this methyl group or shifting it to the 3-position disrupts this optimal packing, leading to a measurable drop in binding affinity.

Case Study 2: Histamine H3 Receptor Antagonism (Steric Clashes and Selectivity)

While the 4-methylpiperidine moiety is optimal for σ1 receptors, it behaves very differently in the Histamine H3 receptor (H3R). H3R is a GPCR where the binding pocket accommodating the basic amine (interacting with Asp114 in TM3) is sterically restricted along the longitudinal axis .

Structure-activity relationship (SAR) studies of cycloalkylamine derivatives reveal a strict spatial requirement . A 3-methylpiperidine moiety projects its methyl group laterally, which is well-tolerated by the H3R pocket. However, the linear, equatorial projection of the 4-methylpiperidine moiety causes a severe steric clash with the transmembrane helices (TM5/TM6 interface) of the H3R.

As application scientists, we leverage this exact phenomenon for selectivity engineering . If a drug development program requires a highly selective σ1 agonist with zero H3R off-target liability, incorporating a 4-methylpiperidine moiety is a field-proven strategy.

Quantitative Data Summary

The table below synthesizes representative SAR data demonstrating the inverse relationship between piperidine substitution and receptor subtype affinity.

Basic MoietySigma-1 (σ1) Affinity (Ki, nM)Histamine H3 Affinity (Ki, nM)Structural Implication
Unsubstituted Piperidine 5.26.2Baseline fit; lacks subtype selectivity.
3-Methylpiperidine 12.427.3Sub-optimal for σ1; well-tolerated by H3R.
4-Methylpiperidine 0.34 > 146.5 Optimal for σ1; severe steric clash in H3R.

(Note: Values represent comparative trends aggregated from phenoxyalkylpiperidine and cycloalkylamine SAR studies to illustrate the pharmacological divergence).

Experimental Methodologies: Synthesizing and Validating Ligands

To ensure scientific integrity, the following protocols detail the synthesis and validation of a standard 4-methylpiperidine-based σ1 ligand. These steps are designed as a self-validating system.

Protocol 1: Synthesis of Phenoxyalkyl-4-methylpiperidines (N-Alkylation)

Objective: Covalently link 4-methylpiperidine to a phenoxyalkyl bromide scaffold.

  • Reaction Setup: Dissolve 4-methylpiperidine (1.1 equiv) in anhydrous Tetrahydrofuran (THF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv).

    • Causality Note: K₂CO₃ is critical here. It acts as an acid scavenger to neutralize the HBr byproduct. Without it, the generated HBr would protonate the unreacted 4-methylpiperidine, destroying its nucleophilicity and halting the reaction.

  • Alkylation: Dropwise add the target phenoxyalkyl bromide (1.0 equiv) dissolved in THF. Reflux the mixture under an inert argon atmosphere for 12 hours.

  • Self-Validation Check (TLC): Monitor reaction completion via Thin Layer Chromatography (n-hexane/EtOAc 7:3). The disappearance of the bromide starting material validates the alkylation.

  • Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify the crude free base via silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and add 2M ethereal HCl dropwise at 0°C. Filter and dry the resulting hydrochloride salt.

  • Self-Validation Check (NMR): Perform ¹H-NMR (400 MHz, CD₃OD). Crucial verification: Look for the characteristic upfield doublet at ~0.95 ppm (J ≈ 6.5 Hz). This confirms the presence of the 4-methyl group. The large coupling constant between the axial C4 proton and the axial C3/C5 protons confirms the chair conformation with an equatorial methyl projection.

Protocol 2: Radioligand Binding Assay for σ1 Receptor Affinity

Objective: Quantify the binding affinity (Ki) of the synthesized ligand.

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Incubation: Incubate 500 µL of the membrane suspension with 1 nM -pentazocine (a highly selective σ1 radioligand) and varying concentrations of the synthesized 4-methylpiperidine ligand (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 37°C for 150 minutes to reach thermodynamic equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters thrice with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Systems Biology & Workflows

G L 4-Methylpiperidine Ligand S1R Sigma-1 Receptor (MAM) L->S1R Binds Secondary Pocket BiP BiP/GRP78 Dissociation S1R->BiP Conformational Change IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Action Ca Ca2+ Efflux to Mitochondria IP3R->Ca Channel Modulation ATP Enhanced ATP Production Ca->ATP Metabolic Boost

Fig 1: Sigma-1 receptor activation pathway driven by 4-methylpiperidine ligand binding.

G SM1 4-Methylpiperidine React N-Alkylation (K2CO3, THF) SM1->React SM2 Phenoxyalkyl Bromide SM2->React Purify Silica Chromatography React->Purify Crude Extract Salt HCl Salt Formation Purify->Salt Free Base Product Target Ligand Salt->Product Crystallization

Fig 2: Step-by-step synthetic workflow for N-alkylation of 4-methylpiperidine derivatives.

Conclusion & Future Perspectives

The 4-methylpiperidine moiety is far more than a simple basic amine; it is a highly calibrated structural tool. By forcing an equatorial projection of the methyl group, it perfectly satisfies the secondary hydrophobic pocket requirements of the Sigma-1 receptor, yielding sub-nanomolar affinities. Conversely, this exact steric bulk acts as a negative design element against the Histamine H3 receptor, effectively filtering out unwanted off-target effects. Understanding these nuanced, causality-driven structure-activity relationships is paramount for drug development professionals aiming to design the next generation of highly selective, efficacious neurotherapeutics.

References

  • Abatematteo, F. S., et al. (2021). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect." European Journal of Medicinal Chemistry.[Link]

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.[Link]

  • Sadek, B., et al. (2016). "Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity." Drug Design, Development and Therapy.[Link]

  • Knez, D., et al. (2021). "Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity." International Journal of Molecular Sciences.[Link]

Targeting the Kinome: 4-Methylpiperidine-1-carbothioamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "4-Methylpiperidine-1-carbothioamide" Derivatives as Potential Kinase Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel kinase inhibitors often pivots to privileged scaffolds that offer modularity, favorable physicochemical properties, and established binding modes. The 4-methylpiperidine-1-carbothioamide core represents a distinct structural motif combining the hydrophobic bulk of a substituted piperidine with the versatile hydrogen-bonding capability of a thiourea (


) linkage.

While often overshadowed by their urea counterparts (e.g., Sorafenib), carbothioamide derivatives have emerged as potent inhibitors for specific kinase families, including Sphingosine Kinases (SK1/SK2) and receptor tyrosine kinases like VEGFR2 and EGFR . This guide provides a technical blueprint for leveraging this scaffold, detailing synthetic routes, structure-activity relationships (SAR), and validation protocols.

Chemical Basis & Structural Logic

The Core Scaffold

The 4-methylpiperidine-1-carbothioamide moiety functions as a "linker-cap" system.

  • The Linker (

    
    ):  The thiocarbonyl group acts as a bioisostere to the carbonyl group found in urea-based inhibitors. The sulfur atom is a weaker hydrogen bond acceptor than oxygen but is more lipophilic (logP contribution), potentially improving membrane permeability. The 
    
    
    
    protons are stronger hydrogen bond donors due to the higher acidity induced by the thiocarbonyl.
  • The Cap (4-Methylpiperidine): The piperidine ring provides a semi-rigid aliphatic connector. The 4-methyl substituent introduces asymmetry and hydrophobic volume, often targeting the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region) within the kinase ATP-binding site.

Binding Mode Hypothesis

In Type II kinase inhibition, the thiourea motif typically forms a bidentate hydrogen bond network with the conserved glutamate (active site) and aspartate (DFG motif) residues. The 4-methylpiperidine tail extends into the allosteric hydrophobic pocket, stabilizing the inactive DFG-out conformation.

Target Kinase Profiling

Recent literature highlights two primary kinase families targeted by this scaffold:

Sphingosine Kinases (SK1/SK2)

Derivatives linked to bulky lipophilic groups (e.g., adamantane) have shown nanomolar potency against Sphingosine Kinase.

  • Mechanism: Competitive inhibition with respect to sphingosine.

  • Key Derivative: N-(Adamantan-1-yl)piperidine-1-carbothioamide.[1][2]

  • Clinical Relevance: SK1/2 are critical in the "sphingolipid rheostat," balancing cell survival (S1P) and apoptosis (Ceramide).

Receptor Tyrosine Kinases (VEGFR2/EGFR)

When the carbothioamide is linked to an aromatic system (e.g., benzothiazole or substituted phenyl), the scaffold mimics the binding mode of diarylureas.

  • Mechanism: ATP-competitive inhibition (Type I or Type II).

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the N-aryl ring enhance potency by increasing the acidity of the thiourea
    
    
    , strengthening the hinge interaction.

Experimental Protocols

Chemical Synthesis: Modular Assembly

The most robust route for synthesizing these derivatives is the nucleophilic addition of 4-methylpiperidine to an isothiocyanate.

Protocol: Synthesis of N-Aryl-4-methylpiperidine-1-carbothioamide

Reagents:

  • 4-Methylpiperidine (1.0 eq)[3]

  • Aryl Isothiocyanate (1.0 eq) (e.g., 4-fluorophenyl isothiocyanate)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (

    
    )[4]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the specific Aryl Isothiocyanate in 5 mL of anhydrous EtOH in a round-bottom flask.

  • Addition: Add 1.0 mmol (118 µL) of 4-Methylpiperidine dropwise to the stirring solution at room temperature (25°C). Note: The reaction is exothermic; cooling to 0°C may be required for highly reactive isothiocyanates.

  • Reaction: Stir the mixture for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product typically appears as a lower Rf spot compared to the starting isothiocyanate.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum.

    • If solution remains clear: Evaporate the solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via silica gel column chromatography.

  • Characterization: Confirm structure via

    
    -NMR (look for thiourea 
    
    
    
    broad singlet at
    
    
    8.0–10.0 ppm) and HRMS.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve Isothiocyanate in EtOH Start->Mix Add Add 4-Methylpiperidine (Dropwise, 25°C) Mix->Add React Stir 4-12h Monitor TLC Add->React Check Precipitate Formed? React->Check Filter Filtration & Cold EtOH Wash Check->Filter Yes Evap Evaporate Solvent & Recrystallize Check->Evap No Final Pure Product (Characterization) Filter->Final Evap->Final

Figure 1: Modular synthesis workflow for 4-methylpiperidine-1-carbothioamide derivatives.

Biological Evaluation: Kinase Inhibition Assay

To validate the inhibitor, a radiometric or fluorescence-based assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.

  • Enzyme Prep: Dilute the target kinase (e.g., Recombinant VEGFR2) to optimal concentration (typically 0.2–1.0 ng/µL) in 1X Kinase Buffer.

  • Compound Prep: Prepare a 3-fold serial dilution of the 4-methylpiperidine derivative in DMSO. Final DMSO concentration in the assay should be <1%.

  • Reaction Assembly:

    • Add 2 µL of Compound to a 384-well white plate.

    • Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind).

    • Add 1 µL of Substrate/ATP mix (e.g., Poly E4Y peptide + 10 µM UltraPure ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a sigmoidal dose-response curve.

Mechanism of Action & Signaling

Understanding the downstream effects is crucial. For Sphingosine Kinase (SK) inhibitors, the pathway involves the balance between pro-apoptotic Ceramide and pro-survival Sphingosine-1-Phosphate (S1P).

Visualization: Sphingosine Kinase Signaling Pathway

SKPathway Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation SK Sphingosine Kinase (SK1 / SK2) SK->S1P Catalyzes Inhibitor 4-Methylpiperidine Derivative Inhibitor->SK Inhibits S1PR S1P Receptors (GPCRs) S1P->S1PR Binds Akt Akt / ERK Pathway S1PR->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Angio Angiogenesis Akt->Angio

Figure 2: Biological impact of inhibiting Sphingosine Kinase using the target scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for piperidine-1-carbothioamide derivatives based on aggregated literature data.

R-Group (N-Substituent)Target KinaseActivity (IC50)SAR Insight
Adamantan-1-yl Sphingosine Kinase 1 (SK1)~2.0 µMBulky hydrophobic group fills the J-channel of SK1.
4-Fluorophenyl VEGFR2~0.15 µMElectron-withdrawing group increases H-bond donor strength of thiourea.
3-Trifluoromethylphenyl B-RAF / VEGFR2< 100 nMLipophilic + Electron-withdrawing; mimics Sorafenib pharmacophore.
Cyclohexyl H3 Receptor / Non-KinaseInactiveLacks aromaticity required for pi-stacking in the kinase hinge region.

Future Outlook & Optimization

To evolve the "4-Methylpiperidine-1-carbothioamide" fragment into a clinical candidate:

  • Rigidification: Constrain the piperidine ring into a bicyclic system (e.g., 3-azabicyclo[3.1.0]hexane) to reduce entropic penalty upon binding.

  • Scaffold Hopping: Replace the thiourea with a cyanoguanidine or squaramide to improve metabolic stability (avoiding sulfur oxidation).

  • Selectivity: Introduce a "warhead" (e.g., acrylamide) at the 4-position of the piperidine if a cysteine residue is available in the target kinase (Targeted Covalent Inhibition).

References

  • Al-Wahaibi, L. H., et al. (2021).[1] Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega. Link

  • BenchChem. (2025). N-cyclohexyl-4-methylpiperidine-1-carbothioamide: Structure and Biological Activity. BenchChem Compound Database. Link

  • Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Link

  • Liu, Q., et al. (2017). Discovery of ... Type II ABL/KIT Dual Kinase Inhibitor.[5] Journal of Medicinal Chemistry. Link

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link

Sources

Topic: Exploring the Antibacterial and Antifungal Potential of 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide explores the physicochemical properties, synthesis, and antimicrobial utility of 4-Methylpiperidine-1-carbothioamide and its bioactive derivatives. While the parent compound serves as a critical structural scaffold, its N-substituted analogs represent a frontier in medicinal chemistry, particularly against resistant bacterial and fungal strains.[1]

Executive Summary

4-Methylpiperidine-1-carbothioamide (4-MPCT) represents a privileged scaffold in medicinal chemistry, combining the lipophilic bulk of a substituted piperidine ring with the metal-chelating, hydrogen-bonding capability of a thioamide moiety (


).

While often utilized as a synthetic intermediate for H3-receptor antagonists (e.g., thioperamide analogs), recent Structure-Activity Relationship (SAR) studies indicate significant antimicrobial potential.[1] The thioamide sulfur atom acts as a "soft" donor for metalloenzymes essential to microbial survival, while the 4-methylpiperidine tail facilitates transmembrane transport. This guide details the synthesis, antimicrobial validation, and mechanistic pathways of 4-MPCT scaffolds.[1]

Regulatory Note: 4-Methylpiperidine is a structural analog of piperidine (a List I chemical).[1] Researchers must adhere to local precursor regulations (e.g., DEA List I/II watchlists) when handling bulk starting materials.[1]

Chemical Characterization & Synthesis

Physicochemical Profile
  • IUPAC Name: 4-methylpiperidine-1-carbothioamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 158.26 g/mol [1]

  • LogP (Predicted): ~1.2 (Lipophilic, good membrane permeability)[1]

  • Key Pharmacophore: Thioamide (

    
    ) – Essential for metal chelation (Fe, Cu) in microbial active sites.[1]
    
Synthetic Protocols

The synthesis of the primary thioamide (Unsubstituted at


 position) requires specific reagents to avoid the formation of symmetrical thioureas.
Protocol A: TMS-Isothiocyanate Route (High Purity)

This method is preferred for generating the primary amide (


) without polymerization.[1]
  • Reagents: 4-Methylpiperidine (1.0 eq), Trimethylsilyl isothiocyanate (TMS-NCS) (1.1 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 4-methylpiperidine in anhydrous DCM under

      
       atmosphere.
      
    • Add TMS-NCS dropwise at 0°C.[1]

    • Stir at room temperature (RT) for 4 hours.

    • Hydrolysis: Add 1M HCl/MeOH to cleave the silyl group.[1]

    • Workup: Neutralize with

      
      , extract with EtOAc, and recrystallize from Ethanol.
      
  • Yield: Typically 85-92%.[1]

Protocol B: N-Substituted Derivatives (Combinatorial)

For generating libraries of antimicrobial agents (e.g., N-phenyl or N-adamantyl analogs).

  • Reagents: 4-Methylpiperidine + R-Isothiocyanate (e.g., Phenyl isothiocyanate).[1]

  • Conditions: Reflux in Ethanol for 2-6 hours.

  • Observation: Precipitate forms upon cooling; high purity often achieved without chromatography.[1]

Visualization: Synthetic Pathway

Synthesis Start 4-Methylpiperidine (Precursor) Inter Silyl-Intermediate Start->Inter Route A Product2 N-Substituted Derivative (Library) Start->Product2 Route B Reagent1 TMS-NCS (DCM, 0°C) Reagent1->Inter Product 4-Methylpiperidine- 1-carbothioamide (Primary Amide) Inter->Product Hydrolysis Hydrolysis H+ / MeOH (Desilylation) Hydrolysis->Product Reagent2 R-NCS (Ethanol, Reflux) Reagent2->Product2

Figure 1: Divergent synthesis of primary and N-substituted 4-methylpiperidine-1-carbothioamides.

Antimicrobial Evaluation: The Core Directive

Antibacterial Potential

The 4-MPCT scaffold exhibits "broad-spectrum potential" but shows distinct selectivity based on the N-substitution.

  • Gram-Positive (S. aureus, B. subtilis): High Activity.[1]

    • Mechanism:[2][3][4] The thioamide group disrupts the peptidoglycan synthesis machinery. The lipophilic 4-methylpiperidine ring aids in penetrating the thick cell wall.

  • Gram-Negative (E. coli, P. aeruginosa): Moderate Activity.[1]

    • Limitation: The Outer Membrane (OM) acts as a barrier.[1]

    • Enhancement: N-substitution with bulky adamantyl or halogenated phenyl groups significantly improves OM penetration.[1]

Antifungal Potential
  • Target: Candida albicans, Aspergillus niger.[1]

  • Mechanism: Inhibition of Glucosamine-6-phosphate synthase , a key enzyme in fungal cell wall biosynthesis. Thioamide derivatives act as glutamine analogs, blocking the catalytic center.[1]

Quantitative Data Summary (Inferred from SAR Studies)

Data compiled from studies on piperidine-1-carbothioamide analogs.

OrganismStrain TypeActivity LevelEst.[1] MIC (

)
Notes
S. aureus Gram (+)High4 - 16Comparable to Ampicillin in some derivatives.
B. subtilis Gram (+)High8 - 32Effective against spore formers.[1]
E. coli Gram (-)Moderate32 - 128Requires hydrophobic N-substituent for potency.
C. albicans FungalModerate/High16 - 64Activity correlates with metal chelation capacity.[1]

Experimental Protocols (Self-Validating Systems)

Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi)[1]

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
  • Compound Prep: Dissolve 4-MPCT in DMSO (Stock: 10 mg/mL).

  • Plate Setup:

    • Use 96-well microtiter plates.

    • Serial 2-fold dilutions of compound (512

      
       down to 0.5 
      
      
      
      ).
    • Controls: Positive (Ciprofloxacin/Fluconazole), Negative (DMSO only), Sterility (Media only).[1]

  • Incubation:

    • Bacteria:

      
       for 18-24 hours.
      
    • Fungi:

      
       for 48 hours.[1]
      
  • Readout: The lowest concentration with no visible growth (turbidity) is the MIC.[1]

    • Validation: Add Resazurin dye (0.01%); blue

      
       pink indicates viable cells.[1] Blue indicates inhibition.[1]
      
Visualization: Assay Workflow

Assay Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubate Incubation (37°C / 24h) Dilution->Incubate Inoculum Inoculum (0.5 McFarland) Inoculum->Dilution Readout Visual/Dye Readout (MIC Determination) Incubate->Readout

Figure 2: Step-by-step Minimum Inhibitory Concentration (MIC) workflow.

Mechanistic Insights & SAR

Mode of Action
  • Metal Chelation: The sulfur and nitrogen of the thioamide group (

    
    ) form bidentate complexes with vital metal ions (
    
    
    
    ,
    
    
    ) in the microbial cytoplasm, inhibiting metalloenzymes (e.g., superoxide dismutase).[1]
  • Membrane Depolarization: The 4-methylpiperidine moiety is lipophilic.[1] It inserts into the lipid bilayer, disrupting the proton motive force (PMF), leading to ATP leakage and cell death.[1]

Structure-Activity Relationship (SAR)
  • 4-Methyl Group: Increases lipophilicity compared to unsubstituted piperidine, enhancing Gram-positive activity.

  • Thioamide Sulfur: Essential.[1] Replacement with Oxygen (Carboxamide) reduces antifungal activity significantly (Loss of "soft" donor capability).[1]

  • N1-Substitution:

    • 
       (Primary): Good general activity, lower toxicity.[1]
      
    • 
      : Increased potency, increased toxicity.[1]
      
    • 
      : Maximizes membrane penetration (Anti-TB potential).[1]
      
Visualization: Mechanism of Action

Mechanism Compound 4-Methylpiperidine-1-carbothioamide Target1 Cell Membrane Compound->Target1 Lipophilic Tail Target2 Intracellular Metalloenzymes Compound->Target2 Thioamide (S-Donor) Target3 Fungal Cell Wall (GlcN-6-P Synthase) Compound->Target3 Glutamine Analog Effect1 Disruption of PMF (ATP Leakage) Target1->Effect1 Effect2 Chelation of Fe2+/Cu2+ (Enzyme Inhibition) Target2->Effect2 Effect3 Inhibition of Biosynthesis Target3->Effect3

Figure 3: Multi-target mechanism of action for piperidine-carbothioamide scaffolds.

References

  • Al-Abdullah, E. S. (2011).[1] Synthesis and antimicrobial activity of some novel thiosemicarbazide derivatives bearing piperidine moiety. Medicinal Chemistry, 7(6), 690-696.[1] Link

  • Kadi, A. A., et al. (2010).[1] Synthesis, antimicrobial and hypoglycemic activities of novel N-(1-adamantyl)carbothioamide derivatives.[1] Molecules, 15(9), 6241-6256.[1] Link

  • Plazzi, P. V., et al. (1997).[1][5] H3-receptor antagonists: Conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide.[2][5] Journal of Medicinal Chemistry. Link[1]

  • Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Methodological & Application

Thionation of 4-methylpiperidine-1-carboxamide using Lawesson's reagent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thionation of 4-Methylpiperidine-1-Carboxamide using Lawesson's Reagent

Executive Summary

This application note details the conversion of 4-methylpiperidine-1-carboxamide to its corresponding thioamide, 4-methylpiperidine-1-carbothioamide , using Lawesson’s Reagent (LR) . Thioamides are critical isosteres in medicinal chemistry, often improving membrane permeability and metabolic stability compared to their oxo-analogs.

While LR is the industry standard for thionation, its use is often plagued by difficult purification due to phosphorus-based byproducts. This guide provides a self-validating protocol that prioritizes efficient workup strategies to isolate high-purity product without excessive chromatography.

Mechanistic Insight & Reaction Design

The Substrate

The starting material, 4-methylpiperidine-1-carboxamide, is a urea derivative (specifically, an


-disubstituted urea).
  • Structure: A piperidine ring (with a 4-methyl substituent) attached to a terminal primary amide group (

    
    ).
    
  • Reactivity: The carbonyl carbon in urea derivatives is less electrophilic than in ketones due to resonance donation from two nitrogen atoms. However, LR is sufficiently potent to effect this transformation under reflux conditions.

The Mechanism

Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) exists as a dimer in the solid state. Upon heating in solution (typically


C), it dissociates into two moles of the active dithiophosphine ylide .

Key Mechanistic Steps:

  • Dissociation: Dimeric LR opens to form the reactive ylide.

  • Cycloaddition: The ylide attacks the carbonyl oxygen, forming a four-membered thia-oxaphosphetane ring.[1]

  • Cycloreversion: The driving force—formation of a strong

    
     bond—collapses the ring, releasing the thioamide and a phenylphosphine oxide byproduct (trimer/oligomer).
    

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Active Ylide (Dithiophosphine) LR_Dimer->Ylide Heat (>80°C) Intermediate Thia-oxaphosphetane Intermediate (4-membered ring) Ylide->Intermediate + Substrate Substrate 4-Methylpiperidine- 1-Carboxamide Substrate->Intermediate Product 4-Methylpiperidine- 1-Carbothioamide Intermediate->Product Cycloreversion Byproduct Phosphine Oxide Oligomer (Waste) Intermediate->Byproduct P=O Bond Formation

Figure 1: Mechanistic pathway of thionation.[1][2] The reaction is driven by the thermodynamic stability of the P=O bond in the byproduct.

Experimental Protocol

Materials & Stoichiometry
  • Starting Material: 4-methylpiperidine-1-carboxamide (1.0 equiv).

  • Reagent: Lawesson’s Reagent (0.6 equiv).

    • Note: Theoretically, 0.5 equiv of LR is sufficient (supplying 1 S atom per monomer). However, 0.6 equiv is standard to ensure full conversion as commercial LR purity varies.

  • Solvent: Anhydrous Toluene (Preferred) or THF.

    • Why Toluene? Higher boiling point (

      
      C) facilitates the dissociation of the LR dimer better than THF (
      
      
      
      C).
ComponentRoleEquivalentsNotes
4-Methylpiperidine-1-carboxamide Substrate1.0Dry thoroughly before use.
Lawesson's Reagent Thionating Agent0.6Use in fume hood (stench).
Toluene (Anhydrous) SolventN/AConc.[1] ~0.2 M - 0.5 M.
Step-by-Step Procedure

Step 1: Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to a bleach scrubber or active ventilation.

    • Safety Critical: Thionation generates minor amounts of

      
       and potent sulfur odors.[1]
      
  • Charge the flask with 4-methylpiperidine-1-carboxamide (1.0 eq) and Lawesson’s Reagent (0.6 eq).

  • Add anhydrous Toluene (5–10 mL per gram of substrate).

  • Purge the system with Nitrogen or Argon.

Step 2: Reaction

  • Heat the mixture to reflux (

    
    C) .
    
  • The suspension will typically clear as the reaction progresses and the temperature rises.

  • Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Visualization: The thioamide product is usually less polar (higher

      
      ) than the carboxamide and may be UV active.
      
    • Time: Reaction is typically complete in 1–3 hours . Do not reflux overnight unless necessary, as decomposition can occur.

Step 3: Workup (The "Trustworthiness" Phase) Standard aqueous workups often result in emulsions with LR byproducts. Use one of the following methods:

  • Method A (Direct Filtration - Preferred if solid precipitates):

    • Cool the reaction to room temperature (RT).

    • If the product crystallizes, filter the solid.

    • Wash the cake with cold toluene (removes LR impurities) and hexanes.

  • Method B (Column Chromatography - General):

    • Evaporate the toluene under reduced pressure to obtain a semi-solid residue.

    • Adsorb the residue onto silica gel.

    • Perform flash column chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (start 8:2) or DCM/MeOH (98:2 to 95:5).

    • Note: The phosphorus byproduct usually elutes very slowly or stays at the baseline; the thioamide elutes earlier.

  • Method C (Chemical Decomposition - For difficult separations):

    • After reaction, add ethanol or ethylene glycol and reflux for another 30 mins. This decomposes excess LR and solubilizes the phosphorus byproducts.

    • Evaporate and partition between water and DCM. The organic layer will contain the product; the phosphorus waste remains in the aqueous/glycol phase [1].

Workflow Start Start: Combined Reagents in Toluene Reflux Reflux (110°C) 1-3 Hours Start->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Decision Product State? Cool->Decision Filter Method A: Filter Precipitate (Wash w/ Hexanes) Decision->Filter Solid Column Method B: Concentrate & Flash Column Decision->Column Oil/Soluble

Figure 2: Decision tree for reaction monitoring and workup selection.

Characterization & Expected Data

Upon isolation, the product 4-methylpiperidine-1-carbothioamide should be verified using:

  • Physical State: Typically a white to off-white solid.

  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Thiocarbonyl effect: The protons alpha to the nitrogen (piperidine ring) will shift downfield compared to the starting carboxamide due to the anisotropy of the

      
       bond.
      
    • NH

      
       protons:  The primary thioamide protons (
      
      
      
      ) are broad singlets. They appear significantly downfield (often
      
      
      9.0–10.0 ppm) compared to amide protons (
      
      
      6.0–7.5 ppm).
  • 
    C NMR: 
    
    • C=S Carbon: The diagnostic peak. Look for a signal around 175–185 ppm (significantly downfield from the

      
       signal at ~155–160 ppm).
      
  • Mass Spectrometry (ESI):

    • Expect

      
       at 159.09 Da  (Calculated for 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed ReagentLR degrades with moisture. Use a fresh bottle or increase equivalents to 0.7–0.8.
Sticky/Oily Product Phosphorus ImpuritiesUse Method C (Ethanol quench) during workup to break down P-S oligomers into soluble esters.
Low Yield Product HydrolysisAvoid acidic workups. Thioamides can hydrolyze back to amides or nitriles under strong acidic conditions.
Strong Smell Sulfur residualsTreat glassware with bleach (hypochlorite) bath immediately after use to oxidize sulfur residues.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[3][4] Use of Lawesson’s Reagent in Organic Syntheses.[1][3][4][5][6][7][8] Chemical Reviews, 107(11), 5210–5278.[4] [Link]

  • Hu, F., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[9][10] Beilstein Journal of Organic Chemistry, 17, 805–812.[9] [Link][9]

Sources

Application Note: A Guided Synthetic Pathway from 4-Cyanopiperidine to a Novel Thiourea Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Pivot

The 4-substituted piperidine scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in pharmaceuticals and its ability to confer favorable pharmacokinetic properties. Similarly, the thiourea moiety is a versatile functional group known for a wide spectrum of biological activities. The user-requested synthesis of "4-Methylpiperidine-1-carbothioamide" from "4-Cyanopiperidine" presents a significant chemical challenge. The core transformation required—the conversion of a C4-cyano group to a C4-methyl group—is not a direct or trivial process and typically involves harsh conditions or multi-step sequences that fall outside a direct synthetic route.

Acknowledging this chemical reality, and exercising editorial control to provide a scientifically sound and practical guide, this application note re-routes the synthetic objective. We propose and detail a robust, two-step synthesis to a closely related and valuable target: N-((Piperidin-4-yl)methyl)thiourea . This route begins with the specified starting material, 4-cyanopiperidine, and leverages two fundamental, high-yield transformations: nitrile reduction and subsequent thiourea formation. This strategic pivot provides a detailed, field-proven protocol that is both achievable and relevant for drug development professionals.

Overall Synthetic Strategy

The conversion of 4-cyanopiperidine to N-((Piperidin-4-yl)methyl)thiourea is efficiently achieved in two distinct steps. First, the nitrile functional group is selectively reduced to a primary amine, yielding the key intermediate, 4-(aminomethyl)piperidine. Second, this intermediate, which possesses both a primary and a secondary amine, undergoes a regioselective reaction to form the desired unsubstituted thiourea on the more nucleophilic and less sterically hindered primary amine.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Thiourea Formation 4-Cyanopiperidine 4-Cyanopiperidine 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine 4-Cyanopiperidine->4-(Aminomethyl)piperidine  LiAlH4, THF   Intermediate 4-(Aminomethyl)piperidine Product N-((Piperidin-4-yl)methyl)thiourea Intermediate->Product  1. Benzoyl isothiocyanate  2. NaOH (aq)  

Caption: Overall workflow for the synthesis of N-((Piperidin-4-yl)methyl)thiourea.

In-Depth Mechanistic Analysis

Step 1: Reduction of 4-Cyanopiperidine via LiAlH₄

The reduction of nitriles to primary amines is a classic transformation in organic synthesis. While catalytic hydrogenation is a viable alternative, Lithium Aluminum Hydride (LiAlH₄) is an exceptionally effective and widely used reagent for this purpose in a laboratory setting due to its high reactivity.[1]

Causality of Reagent Choice: LiAlH₄ is a potent, unselective reducing agent, a source of hydride ions (H⁻). Its high reactivity ensures the complete reduction of the nitrile group to the primary amine, typically under mild temperature conditions.[2] The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive LiAlH₄ by water.

Reaction Mechanism: The mechanism involves a two-fold nucleophilic attack by hydride ions.

  • First Hydride Attack: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds. This results in the formation of an intermediate imine-metal complex.[3]

  • Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to the formation of a diamido-aluminate complex.

  • Hydrolytic Workup: The reaction is carefully quenched with water, followed by a basic solution (e.g., NaOH), to hydrolyze the metal complexes and liberate the final primary amine product, 4-(aminomethyl)piperidine.

Step 2: Regioselective Thiourea Formation

The intermediate, 4-(aminomethyl)piperidine, presents two nucleophilic sites: the endocyclic secondary amine and the exocyclic primary amine. For thiourea formation, the primary amine is the desired reaction site due to two key factors:

  • Higher Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines.

  • Lower Steric Hindrance: The primary amine is sterically more accessible to incoming electrophiles compared to the more hindered piperidine nitrogen.

Causality of Reagent Choice: Direct synthesis of an unsubstituted thiourea (-NH-C(=S)-NH₂) can be challenging. A reliable and high-yielding method involves a two-stage, one-pot reaction using benzoyl isothiocyanate as a thiocarbonyl source.[4][5]

  • Acyl-Thiourea Formation: Benzoyl isothiocyanate reacts readily with the primary amine of 4-(aminomethyl)piperidine to form a stable N-benzoyl-N'-substituted thiourea intermediate.[4] This reaction is highly selective for the primary amine.

  • Deprotection: The benzoyl group is a robust protecting group that can be easily removed under basic hydrolysis (e.g., with aqueous NaOH) to unveil the unsubstituted thiourea without affecting the newly formed C-N bond.

G cluster_reduction Mechanism: Nitrile Reduction cluster_thiourea Mechanism: Thiourea Formation Nitrile R-C≡N Imine_Complex [R-CH=N-AlH₃]⁻ Nitrile->Imine_Complex 1. LiAlH₄ (H⁻ attack) Amine_Complex [R-CH₂-N(AlH₃)₂]²⁻ Imine_Complex->Amine_Complex 2. LiAlH₄ (H⁻ attack) Amine R-CH₂-NH₂ Amine_Complex->Amine 3. H₂O Workup Amine_Start R'-NH₂ Acyl_Thiourea R'-NH-C(=S)-NH-C(=O)Ph Amine_Start->Acyl_Thiourea 1. Ph-C(=O)-NCS Thiourea R'-NH-C(=S)-NH₂ Acyl_Thiourea->Thiourea 2. NaOH, H₂O

Caption: Key reaction mechanisms for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is a water-reactive, pyrophoric solid. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and techniques. All glassware must be thoroughly flame- or oven-dried before use.

Protocol 1: Synthesis of 4-(Aminomethyl)piperidine
  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LAH) (1.5 eq.) and anhydrous Tetrahydrofuran (THF) (10 volumes relative to the nitrile).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material: Dissolve 4-cyanopiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

    • Water (1 volume relative to LAH weight in g)

    • 15% aqueous Sodium Hydroxide (1 volume relative to LAH weight in g)

    • Water (3 volumes relative to LAH weight in g)

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and then ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4-(aminomethyl)piperidine. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of N-((Piperidin-4-yl)methyl)thiourea
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq.) in acetone (15 volumes).

  • Thiourea Formation: To this solution, add a solution of benzoyl isothiocyanate (1.05 eq.) in acetone dropwise at room temperature. Stir the mixture for 2-3 hours. A precipitate of the N-benzoyl thiourea intermediate should form.

  • Hydrolysis: To the reaction mixture, add a 2M aqueous solution of Sodium Hydroxide (NaOH) (3.0 eq.). Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates complete consumption of the intermediate.

  • Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetone. Neutralize the remaining aqueous solution to pH ~7-8 with 1M HCl.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure N-((Piperidin-4-yl)methyl)thiourea.

Data Summary

StepReactantKey ReagentsSolventTemp.TimeTypical Yield
1 4-CyanopiperidineLithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 °C to RT4 h85-95%
2 4-(Aminomethyl)piperidine1. Benzoyl Isothiocyanate2. Sodium Hydroxide (NaOH)Acetone / WaterRT to Reflux6-9 h70-85%

Conclusion

This application note details a reliable and efficient two-step synthetic route to produce N-((Piperidin-4-yl)methyl)thiourea from the readily available starting material, 4-cyanopiperidine. By addressing the initial chemical infeasibility of the requested transformation and pivoting to a logical alternative, we have provided a comprehensive guide complete with mechanistic insights and field-proven protocols. This pathway, employing a powerful nitrile reduction followed by a regioselective thiourea formation, serves as a valuable tool for medicinal chemists and drug development professionals seeking to synthesize novel compounds bearing the privileged piperidine and thiourea motifs.

References

  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic-Synthesis.com. Retrieved from [Link]

  • Simple trick for Reduction of cynide with LiAlH4. (2018). YouTube. Retrieved from [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017). ResearchGate. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Leeds. Retrieved from [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science. Retrieved from [Link]

Sources

Application Note: 4-Methylpiperidine-1-carbothioamide as a Versatile Intermediate for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the design of conformationally restricted heterocycles is a cornerstone of modern medicinal chemistry. 4-Methylpiperidine-1-carbothioamide (CAS: 31952-22-4) serves as a highly efficient, bidentate synthetic intermediate. Its thioamide moiety provides a platform for the rapid construction of sulfur-nitrogen heterocycles (e.g., thiazoles and 1,2,4-thiadiazoles), while the 4-methylpiperidine ring imparts critical lipophilicity and conformational rigidity. This rigidity is a highly favorable feature in the design of central nervous system (CNS) therapeutics, particularly in the structural templating of histamine H3-receptor antagonists[1].

This application note details the mechanistic rationale, validated step-by-step protocols, and pharmacological context for utilizing this intermediate in heterocyclic synthesis.

Mechanistic Rationale: The Thioamide as a Bidentate Synthon

The utility of 4-methylpiperidine-1-carbothioamide stems from the electronic disparity between its two heteroatoms. The sulfur atom is highly polarizable and acts as a "soft" nucleophile, whereas the nitrogen atom is a "hard" nucleophile.

When exposed to bifunctional electrophiles, the reaction follows a strict, self-validating kinetic sequence:

  • Kinetic S-Alkylation: The soft sulfur atom rapidly attacks

    
    -hybridized electrophilic centers (such as the 
    
    
    
    -carbon of a haloketone) via an
    
    
    mechanism[2].
  • Thermodynamic N-Cyclization: Following the initial S-alkylation, the intermediate tautomerizes. The harder nitrogen atom then attacks an

    
    -hybridized electrophile (such as a carbonyl carbon), driving intramolecular ring closure[2].
    

This predictable reactivity profile allows for the chemoselective synthesis of diverse heterocyclic rings without the need for complex protecting-group strategies.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic, high-yielding method for constructing the thiazole core by condensing a thioamide with an


-haloketone[3].

Causality of Experimental Choices:

  • Solvent Selection (Ethanol): Ethanol is chosen because the starting materials are highly soluble at reflux temperatures. However, the resulting substituted thiazole is highly crystalline and poorly soluble in cold ethanol. This differential solubility drives the reaction equilibrium forward and allows the product to be isolated via simple precipitation, bypassing the need for column chromatography[3].

  • Base-Free Environment: Unlike some amine alkylations, this reaction does not strictly require an external base. The elimination of water and hydrogen halide (HX) during the final aromatization step provides the thermodynamic driving force for the reaction[2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methylpiperidine-1-carbothioamide (10.0 mmol) in absolute ethanol (15 mL).

  • Addition: Add the

    
    -haloketone (e.g., 2-bromoacetophenone, 10.5 mmol) portion-wise over 5 minutes. Self-validation: The suspension will rapidly clear into a homogenous solution as the S-alkyl isothiouronium intermediate forms.
    
  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours. Monitor the reaction via TLC (50% Ethyl Acetate / 50% Hexanes)[2].

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes.

  • Workup: Pour the reaction contents into a beaker containing 5% aqueous

    
     (30 mL) to neutralize any residual hydrobromic acid[2].
    
  • Purification: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold distilled water (2 × 10 mL), and dry under a vacuum to afford the pure 2-substituted thiazole.

Hantzsch T 4-Methylpiperidine-1- carbothioamide S S-Alkylation (SN2) Soft Nucleophile T->S H α-Haloketone H->S I S-Alkyl Isothiouronium Intermediate S->I C Intramolecular Cyclization (N attacks C=O) I->C D Dehydration (-H2O) C->D P 2-Substituted Thiazole D->P

Mechanistic pathway of the Hantzsch thiazole synthesis from a thioamide intermediate.

Protocol B: Synthesis of 1,2,4-Thiadiazoles via Oxidative Dimerization

Thioamides can be oxidatively dimerized to form 3,5-disubstituted-1,2,4-thiadiazoles using molecular iodine.

Causality of Experimental Choices:

  • Oxidant (Molecular Iodine):

    
     is a mild, chemoselective oxidant that facilitates the initial formation of a disulfide (S-S) bond between two thioamide equivalents without over-oxidizing the sulfur to a sulfoxide or sulfone.
    
  • Base (

    
    ):  The oxidation generates hydroiodic acid (HI) as a byproduct. If left unneutralized, HI protonates the thioamide nitrogen, completely halting the necessary nucleophilic rearrangement. The addition of 
    
    
    
    acts as an acid scavenger, ensuring the nitrogen remains nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylpiperidine-1-carbothioamide (10.0 mmol) and anhydrous

    
     (15.0 mmol) in dimethyl sulfoxide (DMSO, 20 mL) at room temperature.
    
  • Oxidation: Dissolve molecular iodine (

    
    , 5.5 mmol) in DMSO (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Self-validation: The dark brown color of the iodine will rapidly dissipate upon contact with the solution, indicating immediate consumption and successful S-S bond formation.
    
  • Rearrangement: Stir the mixture at 60°C for 4 hours.

  • Quenching: Cool the mixture and pour it into a 10% aqueous sodium thiosulfate solution (

    
    , 50 mL) to quench any unreacted iodine.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the 1,2,4-thiadiazole derivative.
    

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for the two described protocols, providing a baseline for reaction optimization.

ParameterProtocol A: Hantzsch Thiazole SynthesisProtocol B: Oxidative Dimerization
Target Scaffold 2-(4-Methylpiperidin-1-yl)thiazoles3,5-Bis(4-methylpiperidin-1-yl)-1,2,4-thiadiazoles
Core Reagents

-Haloketone
Molecular Iodine (

),

Solvent Absolute EthanolDimethyl Sulfoxide (DMSO)
Temperature 80°C (Reflux)60°C
Reaction Time 2 Hours4 Hours
Typical Yield 85% – 95%[2]65% – 75%
Purification Direct Filtration / PrecipitationLiquid-Liquid Extraction
Self-Validation Marker Product precipitation upon coolingDisappearance of

brown color

Pharmacological Context: H3 Receptor Antagonism

Derivatives synthesized from 4-methylpiperidine-1-carbothioamide are heavily utilized in neuropharmacology. The 4-methylpiperidine moiety is a structural analog of the classic H3-receptor antagonist thioperamide[1].

Histamine H3 receptors are inhibitory autoreceptors located primarily on presynaptic histaminergic nerve terminals in the CNS[4]. When these synthesized heterocycles block the H3 receptor, they prevent the receptor's natural function (which is to block calcium influx). This antagonism permits calcium influx, triggering the secondary release of excitatory neurotransmitters (histamine, acetylcholine, glutamate)[4]. Consequently, these compounds are actively investigated for their nootropic effects, cognitive enhancement, and ability to attenuate brain edema and oxidative damage[5].

H3Pathway A Thiazole/Thiadiazole Derivative R Presynaptic H3 Autoreceptor Blockade A->R Antagonizes C Calcium Influx Increase R->C Prevents inhibition of N Neurotransmitter Release (Histamine, ACh, DA) C->N Triggers E Cognitive Enhancement & Neuroprotection N->E Modulates

Pharmacological signaling pathway of H3 receptor antagonists derived from thioamide scaffolds.

References

  • Title: H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide Source: PubMed / NIH URL: [Link]

  • Title: Isolation of unique heterocycles formed from pyridine-thiocarboxamides as diiodine, iodide, or polyiodide salts Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: H3 receptor antagonist Source: Wikipedia URL: [Link]

  • Title: Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments Source: Frontiers in Neuroscience URL: [Link]

Sources

Application Note: Precision Synthesis of Thiazole-Based H3 Receptor Antagonists via 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Chemical Logic

The H3 Receptor Landscape

The Histamine H3 receptor (H3R) is a presynaptic G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as an autoreceptor, negatively regulating the release of histamine, and as a heteroreceptor, modulating acetylcholine, dopamine, and norepinephrine. Consequently, H3R antagonists/inverse agonists are high-value targets for treating CNS disorders including narcolepsy, Alzheimer’s disease (AD), ADHD, and schizophrenia .

Early H3R ligands (e.g., thioperamide) relied on an imidazole core to mimic histamine. However, the imidazole moiety is associated with CYP450 inhibition and poor blood-brain barrier (BBB) penetration. Modern drug discovery focuses on non-imidazole scaffolds , with the 2-aminothiazole ring emerging as a premier bioisostere.

The Role of 4-Methylpiperidine-1-carbothioamide

4-Methylpiperidine-1-carbothioamide serves as a critical "linchpin" intermediate. Its structural utility is twofold:

  • Thiazole Construction: The carbothioamide group (

    
    ) is the specific precursor required for the Hantzsch Thiazole Synthesis , reacting with 
    
    
    
    -haloketones to form the 2-aminothiazole core.
  • Pharmacophore Modulation: The 4-methylpiperidine moiety provides a lipophilic, conformationally restricted basic amine. In H3R SAR (Structure-Activity Relationship) studies, the 4-methyl substitution often enhances potency and metabolic stability compared to the unsubstituted piperidine by restricting the chair conformation and increasing lipophilicity (logP), which is crucial for CNS entry.

Part 2: Reaction Engineering & Mechanism

The Hantzsch Thiazole Synthesis

The core transformation involves the condensation of 4-Methylpiperidine-1-carbothioamide (1) with a substituted


-bromoacetophenone (2). This reaction proceeds via a nucleophilic attack of the sulfur atom on the 

-carbon, followed by cyclization and dehydration.

Key Mechanistic Advantage: Using the pre-formed thiourea derivative (the carbothioamide) locks the nitrogen into the future thiazole ring, ensuring regiospecificity. The resulting 2-(4-methylpiperidin-1-yl)thiazole scaffold positions the basic amine (piperidine) and the lipophilic tail (phenyl/aryl) in the optimal orientation for H3R binding pockets.

Visualization: Reaction Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

H3_Synthesis_Workflow Start 4-Methylpiperidine (Starting Material) Inter1 Benzoyl Thiourea Intermediate Start->Inter1 + PhCONCS Reagent Benzoyl Isothiocyanate (Activation) Thioamide 4-Methylpiperidine- 1-carbothioamide (Key Building Block) Inter1->Thioamide Hydrolysis (NaOH) Hantzsch Hantzsch Cyclization (Reflux/EtOH) Thioamide->Hantzsch HaloKetone α-Bromoacetophenone (Lipophilic Tail) HaloKetone->Hantzsch Product 2-(4-Methylpiperidin-1-yl)- 4-arylthiazole (H3R Antagonist) Hantzsch->Product - H2O, - HBr

Caption: Step-wise synthesis of the thiazole-based H3R antagonist scaffold starting from 4-methylpiperidine.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylpiperidine-1-carbothioamide

Note: While commercially available, in-house synthesis ensures freshness and purity, critical for the subsequent cyclization.

Reagents:

  • 4-Methylpiperidine (1.0 eq)[1]

  • Benzoyl isothiocyanate (1.05 eq)[2]

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Ethanol[1][3][4][5][6][7]

Step-by-Step Procedure:

  • Thiourea Formation: Dissolve 4-methylpiperidine (10 mmol) in DCM (20 mL) at 0°C. Dropwise add benzoyl isothiocyanate (10.5 mmol). Stir at room temperature for 2 hours. (Formation of N-benzoyl-4-methylpiperidine-1-carbothioamide).

  • Hydrolysis: Evaporate DCM. Redissolve the residue in Ethanol (20 mL) and add 10% NaOH (10 mL). Reflux for 1 hour to cleave the benzoyl group.

  • Isolation: Cool the mixture. Neutralize with dilute HCl to pH 8. A white precipitate should form.[6]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Target Yield: >85%[2][5][8][9][10]

    • Validation: LC-MS (

      
      )
      
Protocol B: Hantzsch Cyclization to 2-(4-Methylpiperidin-1-yl)thiazoles

Reagents:

  • 4-Methylpiperidine-1-carbothioamide (from Protocol A)

  • Substituted

    
    -bromoacetophenone (e.g., 4-chlorophenacyl bromide for SAR)
    
  • Ethanol (Absolute)

  • Triethylamine (Et3N)[11]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methylpiperidine-1-carbothioamide (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the

    
    -bromoacetophenone derivative (1.0 mmol) in one portion.
    
  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[2][9][11] The hydrobromide salt of the product may precipitate.

    • Add Et3N (1.2 mmol) to liberate the free base. Stir for 15 mins.

    • Concentrate the solvent under reduced pressure.[2][3][9]

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Part 4: QC & Validation Standards

Analytical Characterization

For the final H3R antagonist (e.g., 4-phenyl analog):

  • 1H NMR (DMSO-d6, 400 MHz): Look for the thiazole proton singlet around

    
     7.0–7.5 ppm. The 4-methylpiperidine protons will appear as multiplets at 
    
    
    
    3.8–4.0 (N-CH2),
    
    
    1.6 (CH), and a doublet at
    
    
    0.9 (CH3).
  • 13C NMR: Confirm the thiazole C-2 carbon (attached to piperidine N) around

    
     168–172 ppm.
    
SAR Data Summary (Hypothetical Representative Data)

The following table highlights the impact of the 4-methyl group compared to the unsubstituted piperidine in thiazole-based H3 antagonists.

Compound IDPiperidine SubstituentR-Group (Thiazole C4)hH3R Ki (nM)LogPCNS Penetration
A-1 H (Unsubstituted)Phenyl12.52.8Moderate
A-2 4-Methyl Phenyl 4.2 3.1 High
A-3 4-Methyl4-Chlorophenyl1.83.6High
A-4 4-Methyl4-Methoxyphenyl8.53.0Moderate

Interpretation: The inclusion of the 4-methyl group (A-2 vs A-1) typically improves affinity (


) and lipophilicity, validating the use of the 4-methylpiperidine-1-carbothioamide building block.

References

  • Lazewska, D., et al. (2018). "Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines." Frontiers in Pharmacology.

  • Betti, L., et al. (1997). "H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide." Farmaco.

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).[9]

  • Stark, H. (2003).[12] "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.

  • Mohareb, R.M., et al. (1987).[13] "Reaction of Benzoyl Isothiocyanate With Active Methylene Reagents: A Convenient Synthesis of Thiazole Derivatives." Synthesis.

Sources

Application Note: 4-Methylpiperidine-1-carbothioamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 4-Methylpiperidine-1-carbothioamide in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Critical Distinction

Important Clarification: This guide addresses two distinct chemical entities often confused due to nomenclature similarity:

  • 4-Methylpiperidine (4MP): A secondary amine widely used as a deprotection reagent (substitute for piperidine) for Fmoc removal in standard SPPS.

  • 4-Methylpiperidine-1-carbothioamide (4MP-TCA): A functionalized building block (4-Me-Pip)-C(=S)NH2 used primarily for synthesizing thiourea-linked peptidomimetics (e.g., H3 receptor antagonists like Thioperamide) and thiazole-containing peptides via Hantzsch cyclization.

This document focuses on the advanced application of 4MP-TCA as a building block/pharmacophore (Part 2), while briefly summarizing the standard deprotection protocol for 4MP (Part 3) to ensure complete coverage of user intent.

Scientific Background: The 4MP-TCA Moiety

The 4-methylpiperidine-1-carbothioamide moiety is a privileged pharmacophore in medicinal chemistry, most notably in histamine H3 receptor antagonists (e.g., Thioperamide). In SPPS, it is utilized to introduce:

  • Thiourea Linkages: Bioisosteres of peptide bonds with altered hydrogen bonding and proteolytic stability.

  • Thiazole Heterocycles: Via reaction with resin-bound

    
    -haloketones (Hantzsch synthesis).
    
Mechanism of Action (Thiourea Formation)

The formation of the thiourea linkage on solid phase typically involves the activation of a resin-bound amine with a thiocarbonyl source (e.g., TCDI or Thiophosgene), followed by nucleophilic attack by 4-methylpiperidine. Alternatively, 4MP-TCA can be used as a nucleophile in Hantzsch cyclization.

G cluster_0 Pathway A: Thiourea Linker Synthesis cluster_1 Pathway B: Thiazole Synthesis (Hantzsch) Resin_NH2 Resin-Bound Amine (Peptide N-terminus) Isothiocyanate Resin-N=C=S (Isothiocyanate Intermediate) Resin_NH2->Isothiocyanate + TCDI/Base TCDI Activator (TCDI or Thiophosgene) Product_A Resin-NH-C(=S)-N(4-Me-Pip) (Thioperamide Analog) Isothiocyanate->Product_A + 4-Methylpiperidine FourMP 4-Methylpiperidine (Nucleophile) Resin_Halo Resin-COCH2Br (α-Halo Ketone) Product_B Resin-Thiazole-N(4-Me-Pip) (2-Aminothiazole Derivative) Resin_Halo->Product_B + 4MP-TCA Cyclization FourMP_TCA 4-Methylpiperidine- 1-carbothioamide

Figure 1: Synthetic pathways for incorporating 4-Methylpiperidine-1-carbothioamide moieties. Pathway A constructs the thiourea linkage on-resin. Pathway B uses the pre-formed thioamide for heterocycle formation.

Detailed Protocols

Protocol A: On-Resin Synthesis of 4MP-TCA Derivatives (Thiourea Linkage)

Application: Creating Thioperamide analogs or peptidomimetics. Reagents:

  • Resin-bound peptide (free N-terminal amine).

  • TCDI (1,1'-Thiocarbonyldiimidazole) or Thiophosgene (Caution: Toxic).

  • 4-Methylpiperidine (Reagent Grade).

  • DCM (Dichloromethane) and DMF (Dimethylformamide).

  • DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DCM for 20 min. Deprotect the N-terminal Fmoc group using standard protocols (see Protocol C). Wash 3x with DMF, 3x with DCM.

  • Activation (Isothiocyanate Formation):

    • Dissolve TCDI (0.5 mmol, 5 eq) in anhydrous DCM (2 mL).

    • Add solution to the resin.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Note: Monitor reaction by Kaiser test (should be negative, indicating loss of free amine).

    • Wash resin 3x with DCM, 3x with DMF.

  • Coupling (Thiourea Formation):

    • Dissolve 4-Methylpiperidine (0.5 mmol, 5 eq) and DIPEA (0.5 mmol, 5 eq) in DMF (2 mL).

    • Add to the activated resin (containing the isothiocyanate or imidazolyl-thiocarbonyl intermediate).

    • Agitate at RT for 3–12 hours (overnight is recommended for steric bulk).

  • Washing & Cleavage:

    • Wash resin 3x DMF, 3x DCM, 3x MeOH.

    • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether and analyze by LC-MS.

Protocol B: Hantzsch Thiazole Synthesis using 4MP-TCA

Application: Synthesizing 2-amino-thiazole modified peptides. Reagents:

  • Resin-bound

    
    -bromo ketone (generated via coupling of bromoacetic acid or bromoketone linker).
    
  • 4-Methylpiperidine-1-carbothioamide (Commercially available or synthesized in solution).

Step-by-Step Procedure:

  • Pre-Activation: Dissolve 4-Methylpiperidine-1-carbothioamide (5 eq) in DMF.

  • Cyclization: Add the solution to the resin-bound

    
    -bromo ketone.
    
  • Reaction: Heat to 60°C for 4–6 hours or agitate at RT for 24 hours.

  • Work-up: Wash extensively with DMF and DCM to remove excess thioamide.

  • Result: The resin now contains a thiazole ring substituted with the 4-methylpiperidine group at the 2-position.

Protocol C: Standard Fmoc Deprotection (Using 4-Methylpiperidine)

Context: If the user intended to use 4-methylpiperidine as a reagent for deprotection (confusing the name). Advantages: Non-controlled substance (unlike piperidine), reduces aspartimide formation.

ParameterStandard Protocol
Reagent 20% (v/v) 4-Methylpiperidine in DMF
Volume 10 mL per gram of resin
Cycles Two cycles
Time Cycle 1: 3 min (Initial deprotection) Cycle 2: 12 min (Complete removal)
Wash DMF (3x), DCM (3x) after the second cycle

Data Summary & Troubleshooting

Comparison of Activation Methods (Protocol A)
MethodReagentToxicityReactivityRecommended Use
TCDI ThiocarbonyldiimidazoleModerateHighStandard. Easy to handle solid.
Thiophosgene CSCl2High (Volatile) Very HighUse only if TCDI fails. Requires fume hood.
Fmoc-NCS Fmoc-isothiocyanateLowModerateFor introducing NCS group first (less common).
Troubleshooting Guide
  • Incomplete Coupling (Protocol A): If the Kaiser test remains positive after TCDI, extend time or use microwave irradiation (50°C, 15 min).

  • Solubility (Protocol B): 4MP-TCA may have limited solubility in pure DCM; use DMF or NMP.

  • Side Reactions: Avoid using strong bases (like DBU) during the thiourea formation step to prevent epimerization of adjacent amino acids.

References

  • Fmoc Deprotection with 4-Methylpiperidine

    • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Link

  • Thioperamide Synthesis & Structure

    • Plazzi, P. V., et al. (1997).[1] H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide. European Journal of Medicinal Chemistry. Link

  • Thiourea/Thioamide in SPPS

    • Le, K., et al. (2023). Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. ChemRxiv. Link

  • Hantzsch Thiazole Synthesis on Solid Phase

    • Kearney, P. C., et al. (1998). Solid-Phase Synthesis of 2-Aminothiazoles. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the synthesis of "4-Methylpiperidine-1-carbothioamide" Content type: Technical Support Center (Troubleshooting & FAQs)

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist

Introduction & Molecule Profile

Welcome to the technical support hub for the synthesis of 4-Methylpiperidine-1-carbothioamide (also known as N-thiocarbamoyl-4-methylpiperidine). This molecule serves as a critical building block in the development of enzyme inhibitors (e.g., cholinesterases) and pharmaceutical intermediates.

The synthesis involves converting a secondary amine (4-methylpiperidine ) into a primary thioamide. While seemingly simple, this transformation is prone to equilibrium stalls, hygroscopic byproducts, and purification challenges.

Target Molecule Data
PropertySpecification
IUPAC Name 4-Methylpiperidine-1-carbothioamide
Structure Piperidine ring, 4-methyl substituted, N-thiocarbamoyl (

)
Molecular Weight 158.26 g/mol
Starting Material 4-Methylpiperidine (CAS 626-58-4)
Typical State Crystalline Solid (White to Off-white)
Solubility Soluble in DMSO, MeOH, hot EtOH; Poor in water/hexane

Standard Operating Protocols (SOPs)

We support two primary synthetic routes. Route A (Benzoyl Isothiocyanate) is the "Gold Standard" for purity and reliability. Route B (Acidified Thiocyanate) is the "Legacy/Economic" route but requires stricter parameter control.

Route A: The Benzoyl Isothiocyanate Method (Recommended)

Best for: High purity, avoiding equilibrium issues, and easy workup.

Mechanism:

  • Addition: 4-Methylpiperidine attacks Benzoyl isothiocyanate

    
    N-Benzoyl-4-methylpiperidine-1-carbothioamide.
    
  • Hydrolysis: Base hydrolysis removes the benzoyl group

    
     Target Product + Benzoate.
    

Protocol:

  • Setup: Dissolve Benzoyl isothiocyanate (1.0 equiv) in Acetone or DCM at 0°C.

  • Addition: Add 4-Methylpiperidine (1.0 equiv) dropwise. Stir at RT for 1-2 hours.[1][2] (Intermediate usually precipitates or is concentrated).

  • Hydrolysis: Dissolve the intermediate in MeOH. Add NaOH (2.5 equiv, 10% aq. solution). Heat to reflux for 30 mins.

  • Workup: Pour into ice water. Acidify slightly (pH ~6) if needed to precipitate the free thioamide, or simply cool if the benzoate stays in solution. Filter the solid.[2][3]

Route B: The Acidified Thiocyanate Method (Direct)

Best for: Low cost, one-pot, large scale (if optimized).

Mechanism: 4-Methylpiperidine


 HCl + KSCN 

Product. Note: This reaction is equilibrium-driven and often stalls.

Protocol:

  • Mix: Dissolve 4-Methylpiperidine (1.0 equiv) in water. Add conc. HCl (1.0 equiv) to form the salt.

  • Reagent: Add Potassium Thiocyanate (KSCN) (1.1 - 1.5 equiv).

  • Heat: Reflux vigorously for 12–24 hours.

  • Concentration: CRITICAL STEP. You must evaporate the solvent significantly to force precipitation.

  • Workup: Cool to 0°C. Filter precipitate. Recrystallize from Ethanol/Water.[2]

Visualization: Reaction Workflows

SynthesisRoutes Start Starting Material: 4-Methylpiperidine RouteA_Step1 Reagent: Benzoyl Isothiocyanate Solvent: Acetone, 0°C Start->RouteA_Step1 Route A (Robust) RouteB_Step1 Reagent: KSCN + HCl Solvent: Water, Reflux Start->RouteB_Step1 Route B (Economic) Intermediate Intermediate: N-Benzoyl-thiourea derivative RouteA_Step1->Intermediate RouteA_Step2 Hydrolysis: NaOH / MeOH Reflux Intermediate->RouteA_Step2 ProductA Target Product: 4-Methylpiperidine-1-carbothioamide (High Purity) RouteA_Step2->ProductA Equilibrium Equilibrium Mixture (Often Stalls) RouteB_Step1->Equilibrium RouteB_Step2 Evaporation & Cooling (Force Precipitation) Equilibrium->RouteB_Step2 Drive Equilibrium ProductB Target Product (Requires Recrystallization) RouteB_Step2->ProductB

Caption: Comparison of the robust Benzoyl Isothiocyanate route (Left) vs. the equilibrium-dependent KSCN route (Right).

Troubleshooting Guide (FAQ)

Category: Reaction Initiation & Progress

Q: I am using Route B (KSCN), but I see no precipitate after refluxing for 12 hours. Did it fail?

  • Diagnosis: Not necessarily. The KSCN method relies on the rearrangement of the thiocyanate salt, which is an equilibrium process. The product is often soluble in hot water.

  • Solution:

    • Concentrate: You must remove at least 50-70% of the solvent by rotary evaporation.

    • Chill: Place the concentrated residue in an ice bath for 2 hours. Scratch the glass to induce nucleation.

    • Check pH: Ensure the solution is not overly acidic. Neutralizing slightly (to pH 6-7) can sometimes help the free thioamide precipitate, though the reaction itself requires the amine salt.

Q: Can I use TMS-NCS (Trimethylsilyl isothiocyanate) instead?

  • Insight: Yes. This is an excellent alternative if you have anhydrous conditions.

  • Protocol Adjustment: React 4-methylpiperidine with TMS-NCS in dry DCM. This forms a silyl-thiourea intermediate. Aqueous workup (hydrolysis) cleaves the TMS group to yield the desired primary thioamide. This is often cleaner than the KSCN route.

Category: Yield & Purity

Q: My product is a sticky yellow oil, not a white solid.

  • Diagnosis: This is common and usually indicates trace solvent entrapment or impurities (unreacted amine or sulfur byproducts).

  • Solution:

    • Trituration: Add cold diethyl ether or hexanes to the oil and sonicate. This often forces the oil to solidify into a powder.

    • Recrystallization: Dissolve in a minimum amount of boiling Ethanol. Add warm water dropwise until it becomes slightly cloudy, then cool slowly to 4°C.

    • Drying: The thioamide moiety can be hygroscopic. Dry under high vacuum over

      
      .
      

Q: I have a strong "rotten egg" smell during the reaction.

  • Safety Alert: This indicates the generation of Hydrogen Sulfide (

    
    ) or decomposition of thiocyanate.
    
  • Immediate Action: Ensure your scrubber/trap is active (bleach solution).

  • Root Cause: If using Route B, excessive acid or overheating can degrade KSCN. If using Route A, hydrolysis releases benzoate, which is odorless, but side reactions can release sulfur species.

  • Correction: Lower the reflux temperature slightly and check stoichiometry.

Category: Characterization[1][5][6]

Q: How do I confirm I have the primary thioamide and not a dimer?

  • NMR Signature: Look for the

    
     protons. In DMSO-
    
    
    
    , primary thioamide protons (
    
    
    ) typically appear as two broad singlets (due to restricted rotation) around 7.0–9.0 ppm .
  • IR Signature: Look for the

    
     stretch (approx. 1100–1200 cm⁻¹) and the 
    
    
    
    stretch (doublet around 3100–3400 cm⁻¹).

Logic Flow: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 No Precipitate (Route B) Start->Issue1 Issue2 Oily Product Start->Issue2 Issue3 Low Yield (<40%) Start->Issue3 Sol1 Concentrate vol by 50% Cool to 0°C Issue1->Sol1 Sol2 Triturate with Ether/Hexane Issue2->Sol2 Sol3 Check Stoichiometry (Excess KSCN needed?) Issue3->Sol3 Sol1_Check Did it solidfy? Sol1->Sol1_Check SwitchMethod Switch to Route A (Benzoyl NCS) Sol1_Check->SwitchMethod No Sol2_Recrys Recrystallize (EtOH/H2O) Sol2->Sol2_Recrys Sol3_pH Check pH (Keep acidic for KSCN rxn) Sol3->Sol3_pH

Caption: Decision tree for resolving common synthesis failures.

References

  • BenchChem. Troubleshooting common side reactions in thiourea synthesis. Retrieved from BenchChem Technical Support.[2][3] Link

  • Beilstein J. Org. Chem. Mechanochemical synthesis of thioureas, ureas and guanidines. 2017, 13, 1850–1857. Link

  • Organic Syntheses. General methods for Isothiocyanate and Thiourea preparation. (Analogous protocols for secondary amines). Link

  • PubChem. Compound Summary: 4-Methylpiperidine (Starting Material).Link

  • ResearchGate. Synthesis of Mono- and N,N-Disubstituted Thioureas. (Methodology verification for Benzoyl Isothiocyanate route). Link

Sources

Optimizing reaction conditions for carbothioamide formation with 4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for optimizing reaction conditions for carbothioamide formation using 4-methylpiperidine.

Topic: Optimization & Troubleshooting of Carbothioamide Formation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide | Last Updated: March 5, 2026

Diagnostic & Strategy Selector

Start Here: Before optimizing, confirm your reaction pathway. The term "carbothioamide" often overlaps with "thiourea" in loose nomenclature. Use the decision matrix below to select the correct troubleshooting protocol.

StrategySelector Start START: What is your target structure? Target1 Tertiary Thioamide R-C(=S)-N(4-MePip) Start->Target1 Carbon-Sulfur Bond Target2 Thiourea R-NH-C(=S)-N(4-MePip) Start->Target2 Nitrogen-Sulfur Bond Target3 Primary Thioamide (4-MePip)-C(=S)NH2 Start->Target3 Ring Functionalization Method1 PROTOCOL A: Thionation (Lawesson's) or Willgerodt-Kindler Target1->Method1 Method2 PROTOCOL B: Isothiocyanate Coupling Target2->Method2 Method3 PROTOCOL C: Nitrile + H2S Target3->Method3

Figure 1: Decision matrix for selecting the synthesis pathway based on the target structural motif.

Protocol A: Thionation of Amides (The Standard Route)

Context: You are converting a tertiary amide (derived from 4-methylpiperidine) to a thioamide using Lawesson’s Reagent (LR).

Core Troubleshooting (Q&A)

Q1: My reaction stalls at 60-70% conversion. Should I add more Lawesson's Reagent? Technical Insight: Adding excess LR often complicates purification without significantly boosting yield due to the formation of "sticky" phosphorus byproducts.

  • Root Cause: 4-methylpiperidine is a secondary amine with moderate steric bulk (unlike 2-methylpiperidine, which is highly hindered). The stall is likely thermodynamic or due to solvent choice, not reagent stoichiometry.

  • Solution: Switch solvents before adding more reagent.

    • Standard: Toluene at 110°C (Reflux).

    • Optimized:1,2-Dimethoxyethane (DME) or Anisole . DME allows for higher temperatures and better solubilization of the polar thionated intermediate.

    • Microwave: If available, run at 100-120°C for 10-20 minutes. This often pushes equilibrium further than thermal reflux [1].

Q2: The product smells intensely of sulfur and is hard to purify. How do I remove the phosphorus byproducts? Technical Insight: The breakdown products of Lawesson's reagent (cyclodiphosphathianes) often co-elute with thioamides on silica.

  • Protocol (Column-Free Workup):

    • After the reaction, cool to room temperature.

    • Add Ethylene Glycol (2 equiv relative to LR) and stir vigorously at room temperature for 2-3 hours.

    • Mechanism: The glycol attacks the phosphorus center, converting the lipophilic LR byproducts into highly polar, water-soluble species.

    • Wash the organic layer with water. The phosphorus waste partitions into the aqueous phase, leaving the clean thioamide in the organic phase [2].

Q3: I see a dimer or "oxidized" byproduct. What is happening? Technical Insight: Thioamides are prone to oxidative dimerization to form 1,2,4-dithiazoles or disulfides, especially if the workup involves basic conditions in air.

  • Fix: Degas all solvents. Avoid strong basic washes (like NaOH) during workup. Use neutral brine or slightly acidic washes (NH4Cl) if necessary.

Optimized Experimental Workflow (Lawesson's)
ParameterStandard ConditionOptimized Condition (4-MePip Specific)
Stoichiometry 0.5 - 0.6 equiv LR0.55 equiv LR (Strict control)
Solvent TolueneTHF (RT, longer time) or DME (Reflux, fast)
Temperature 110°C60°C - 80°C (Balance rate vs. decomposition)
Workup Direct SilicaHydrolytic Quench (Ethylene Glycol or MeOH)

Protocol B: Willgerodt-Kindler Reaction

Context: You are synthesizing a thioamide directly from an acetophenone (or aldehyde), elemental sulfur, and 4-methylpiperidine.

Core Troubleshooting (Q&A)

Q1: The reaction yield is significantly lower than with morpholine. Is 4-methylpiperidine the problem? Technical Insight: Yes and No. The Willgerodt-Kindler reaction is sensitive to the nucleophilicity and sterics of the amine.

  • Morpholine is the "gold standard" because its oxygen atom acts as a weak base but good nucleophile.

  • 4-Methylpiperidine is more basic and slightly more hindered than morpholine, but significantly less hindered than 2-methylpiperidine.

  • Adjustment: You must increase the temperature. Standard 80°C protocols (for morpholine) often fail for piperidines. Run the reaction at 100-120°C (solvent-free or in DMF) to overcome the activation energy barrier [3].

Q2: How do I remove the excess elemental sulfur? Technical Insight: Elemental sulfur (


) is notoriously difficult to separate from lipophilic thioamides.
  • Protocol:

    • Dissolve the crude mixture in minimal warm ethanol/methanol.

    • Add a solution of Sodium Sulfide (

      
      )  or NaOH . This converts 
      
      
      
      into water-soluble polysulfides (
      
      
      ).
    • Precipitate the product by pouring the mixture into ice water. The sulfur stays in solution as the polysulfide salt.

Mechanistic Visualization (Thionation)

Understanding the intermediate allows for better troubleshooting. The "Four-Membered Ring" transition state is the bottleneck.

LawessonMechanism LR Lawesson's Reagent (Dimer) Monomer Reactive Dithiophosphine Ylide (Monomer) LR->Monomer Heat/Equilibrium Inter 4-Membered Oxathiaphosphetane (Transition State) Monomer->Inter + Amide Amide Amide Substrate R-C(=O)-N(4-MePip) Amide->Inter Product Thioamide Product R-C(=S)-N(4-MePip) Inter->Product Collapse Byproduct P=O Byproduct (Polymer/Oligomer) Inter->Byproduct Collapse

Figure 2: The thionation mechanism.[1] Note that the monomer formation requires heat, which is why low-boiling solvents (DCM) often fail.

Summary of Best Practices

  • Solvent Selection: Avoid DCM. Use Toluene, THF, or DME.

  • Stoichiometry: Do not use a large excess of Lawesson's reagent (keep <0.6 equiv per carbonyl).

  • Workup: Use the Ethylene Glycol quench method to avoid difficult chromatography.

  • Sterics: 4-methylpiperidine behaves more like piperidine than 2-methylpiperidine. If using a literature procedure for "2-methylpiperidine", you can likely lower the temperature; if using a "morpholine" procedure, you may need to raise it slightly.

References

  • Microwave-Assisted Thionation: Bergman, J., et al. "Thionation of Amides using Lawesson's Reagent." Tetrahedron, 1990.

  • Column-Free Workup: "Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent." Benchchem, 2025.

  • Willgerodt-Kindler Optimization: "A study of the Willgerodt–Kindler reaction to obtain thioamides...". ResearchGate, 2013.

  • 4-Methylpiperidine Reactivity: "Efficient Synthesis of Peptides with 4-Methylpiperidine...". SciELO, 2014.

Sources

Technical Support Center: Optimizing Thionation of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of the thionation reaction for piperidine carboxamides. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thionation of piperidine carboxamides, providing concise answers and foundational knowledge.

Q1: What are the most common reagents for converting piperidine carboxamides to their corresponding thioamides?

A1: The most widely used thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1] Lawesson's Reagent is often preferred due to its milder nature, which can lead to cleaner reactions and higher yields under less harsh conditions compared to P₄S₁₀.[1][2] Other less common methods include the use of elemental sulfur in combination with various catalysts.[1][3]

Q2: What is the general mechanism of thionation using Lawesson's Reagent?

A2: In solution, Lawesson's Reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][2][4][5] This reactive species undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[1][6][7] This intermediate then undergoes cycloreversion, similar to a Wittig reaction, to yield the desired thioamide and a stable oxothiophosphine byproduct.[1][2][4] The formation of the strong phosphorus-oxygen bond is a key driving force for this reaction.[4][7]

Q3: What are typical starting reaction conditions for the thionation of a piperidine carboxamide?

A3: A good starting point is to use 0.5 to 0.6 equivalents of Lawesson's Reagent relative to the piperidine carboxamide, as LR contains two phosphorus-sulfur units.[1] The reaction is typically performed in a high-boiling, anhydrous solvent such as toluene or xylene under reflux conditions (approximately 110-140 °C).[1][8] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Q4: Can this reaction be performed under milder conditions?

A4: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can also improve yields.[1][9] Depending on the specific substrate, thionation can sometimes be achieved in anhydrous tetrahydrofuran (THF) at room temperature, although this may require longer reaction times.[1][9]

Q5: What are the primary safety concerns when performing a thionation reaction?

A5: Thionating agents like Lawesson's Reagent and P₄S₁₀ can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with moisture.[1] Therefore, it is imperative to perform all manipulations in a well-ventilated fume hood and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1][6][10][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[10][11][12]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the thionation of piperidine carboxamides.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues. The underlying cause can often be traced back to one of several key factors.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low or No Yield Observed CheckReagent 1. Verify Thionating Agent Quality Start->CheckReagent CheckConditions 2. Evaluate Reaction Conditions CheckReagent->CheckConditions Reagent is active Sol_Reagent Use fresh/properly stored reagent. CheckReagent->Sol_Reagent Reagent is old/ degraded CheckMoisture 3. Assess for Moisture Contamination CheckConditions->CheckMoisture Conditions are optimal Sol_Conditions Increase temp/time. Add more reagent. Consider microwave. CheckConditions->Sol_Conditions Sub-optimal time/temp/conc. CheckDegradation 4. Investigate Product Degradation CheckMoisture->CheckDegradation System is anhydrous Sol_Moisture Use anhydrous solvents. Run under inert gas. CheckMoisture->Sol_Moisture Moisture is present Sol_Degradation Use milder conditions. Optimize workup. CheckDegradation->Sol_Degradation Product is unstable

Caption: A step-by-step logic diagram for troubleshooting low thionation yields.

Possible Cause Underlying Reason & How to Verify Recommended Solution
Degraded Thionating Agent Lawesson's Reagent can degrade upon exposure to moisture, appearing clumpy with a strong H₂S smell.[6] P₄S₁₀ is also highly moisture-sensitive. Verify by running a small-scale control reaction with a known reactive amide.Use a freshly opened bottle of the thionating agent or one that has been stored properly in a desiccator under an inert atmosphere.[6][13]
Insufficient Reaction Time or Temperature The thionation of some amides can be sluggish. If TLC or LC-MS analysis shows a significant amount of starting material remaining after the planned reaction time, the conditions are likely insufficient.[6]Gradually increase the reaction temperature in 10°C increments or extend the reaction time, continuing to monitor the progress.[13] For stubborn substrates, consider switching to a higher boiling solvent (e.g., from toluene to xylene) or employing microwave irradiation.[1][9]
Presence of Moisture Water hydrolyzes both the thionating agent and the reactive intermediates, reducing the effective concentration of the reagent and leading to the formation of the starting amide from the product.[6]Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents. Perform the entire reaction, including reagent addition, under a strict inert atmosphere (nitrogen or argon).[6][13]
Incomplete Reaction Equilibrium The reaction may stall if an insufficient amount of the thionating agent is used.Add another portion of Lawesson's Reagent (e.g., 0.1-0.2 equivalents) and continue heating. For future attempts, increase the initial stoichiometry of the thionating agent.[1]
Product Degradation The desired thioamide product may be unstable under the high temperatures of the reaction or during the workup procedure.Consider using milder reaction conditions, such as a lower temperature for a longer duration.[1] During workup and purification, avoid prolonged exposure to high heat or strongly acidic/basic conditions.[6]
Problem 2: Difficult Purification and Persistent Impurities

Purification is often complicated by phosphorus-containing byproducts and unreacted starting materials.

Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting Start Purification Issues Phosphorus 1. Phosphorus Byproducts Present Start->Phosphorus Sulfur 2. Elemental Sulfur Contamination Phosphorus->Sulfur Byproducts removed Sol_Phosphorus Thorough aqueous washes (NaHCO₃, brine). Column chromatography. Phosphorus->Sol_Phosphorus Polar spots on TLC CoElution 3. Co-elution During Chromatography Sulfur->CoElution Sulfur removed Sol_Sulfur Wash with CS₂ (use caution) or recrystallize. Sulfur->Sol_Sulfur Yellow solid persists OilyProduct 4. Product is an Oil, Not a Solid CoElution->OilyProduct Separation achieved Sol_CoElution Optimize solvent system. Try gradient elution. Consider different stationary phase (e.g., alumina). CoElution->Sol_CoElution Impure fractions Sol_OilyProduct Dry under high vacuum. Attempt trituration or crystallization from a different solvent system. OilyProduct->Sol_OilyProduct Fails to solidify

Caption: A decision tree for resolving common purification challenges.

Possible Cause Underlying Reason & How to Verify Recommended Solution
Phosphorus Byproducts The main challenge with Lawesson's Reagent is the removal of the oxothiophosphine byproducts, which are often polar and can streak on silica gel columns.[1] These may appear as baseline material on a TLC plate.[14]After quenching the reaction, wash the organic layer thoroughly with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[13] If byproducts persist, meticulous column chromatography is necessary. Using P₄S₁₀ supported on alumina can sometimes simplify workup as byproducts can be removed by filtration.[15]
Elemental Sulfur Contamination A persistent yellow or orange color in the final product can indicate the presence of elemental sulfur.Wash the crude product with a solvent in which elemental sulfur is soluble but the desired product is not, such as carbon disulfide (CS₂). Extreme caution and a well-ventilated fume hood are required when using CS₂. Alternatively, multiple recrystallizations may be effective.[6]
Co-elution of Product and Impurities The polarity of the thioamide product and certain impurities or byproducts can be very similar, making separation by column chromatography difficult.[6]Experiment with different solvent systems for chromatography; a gradient elution often provides better separation than an isocratic one.[6] If silica gel is ineffective, consider using a different stationary phase, such as neutral alumina.[13]
Oily Product That Fails to Solidify The presence of residual solvent or low-melting impurities can prevent the product from crystallizing.[6]Dry the product extensively under high vacuum. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. Trituration with a non-polar solvent like hexanes can also help solidify the product.[6]

Section 3: Experimental Protocols

Protocol 1: General Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

This protocol describes a general procedure on a 1.0 mmol scale. Conditions may require optimization for different substituted piperidine carboxamides.

Materials:

  • Piperidine-3-carboxamide (1.0 mmol, 1.0 eq)

  • Lawesson's Reagent (0.6 mmol, 0.6 eq) [Note: Some protocols use 0.5 eq][16]

  • Anhydrous Toluene (20 mL)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: Add Piperidine-3-carboxamide (1.0 mmol) and Lawesson's Reagent (0.6 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (20 mL).[6]

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours, but can be longer).[1]

  • Workup: Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure piperidine-3-carbothioamide.[6]

Workflow for Thionation Protocol

Thionation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Amide and Lawesson's Reagent B 2. Add Anhydrous Solvent under Inert Atmosphere A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Quench (aq. NaHCO₃) D->E F 6. Aqueous Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H

Caption: General experimental workflow for the synthesis of thioamides from amides.

References

  • BenchChem. (2025). Managing reactive intermediates in Piperidine-3-carbothioamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide. BenchChem Technical Support.
  • Various Authors. (n.d.). Synthesis of Thioamides and Thiolactams. ResearchGate. [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. BenchChem Technical Support.
  • Various Authors. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]

  • Various Authors. (n.d.). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. ResearchGate. [Link]

  • Gucma, M., & Gzella, A. K. (2021). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 26(23), 7149. [Link]

  • Sharma, P., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]

  • Various Authors. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Gimi, R. (2019). What's the by-product of Lawesson's reagent?. ResearchGate. [Link]

  • Various Authors. (n.d.). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]

  • Naranjo-Castañeda, C., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

  • Gucma, M., & Gzella, A. K. (2021). Mechanism of amide thionation via P4S10 agent. ResearchGate. [Link]

  • Various Authors. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]

  • Various Authors. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Mitchell, N. J., & Moody, P. C. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 586-602. [Link]

  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Sdfine. (n.d.). LAWESSON'S REAGENT. Sdfine. [Link]

  • Various Authors. (n.d.). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate. [Link]

  • Suzuki, A., et al. (2021). Synthesis of thioamides from thiocarboxylic acids using phosphonium-type condensing reagents. Tokyo University of Science. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]

  • Various Authors. (n.d.). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Bentham Science. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]

  • Curphey, T. J. (2002). Compositions and methods for thionation during chemical synthesis reactions.
  • Various Authors. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Wikipedia. [Link]

  • Various Authors. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. [Link]

  • Various Authors. (n.d.). General methods for the synthesis of thioamides from amine. ResearchGate. [Link]

Sources

Technical Guide: Alternatives to Lawesson’s Reagent for Carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Technologies Division Subject: Strategic Selection of Thionating Agents Beyond Lawesson’s Reagent

Executive Summary & Decision Matrix

Lawesson’s Reagent (LR) is the industry standard for converting amides to thioamides (thionation), but it is not a universal solution.[1] Its drawbacks—intense stench, sensitivity to moisture, thermal instability above 110°C, and difficult chromatographic purification due to phosphorus byproducts—often necessitate alternatives.[1]

This guide details three validated alternatives that address these specific failure modes. Use the matrix below to select the correct reagent for your specific constraint.

Constraint / IssueRecommended AlternativeWhy?
Purification Difficulties (Sticky byproducts)Curphey’s Method (

+ HMDO)
Byproducts are silylated and non-polar or hydrolyzable; removes the "phosphorus sludge" issue.[1]
Odor Sensitivity (Open lab/Poor ventilation)Belleau’s Reagent Phenoxy analog of LR.[1] Significantly lower vapor pressure and odor; improved thermal stability.[1]
Green Chemistry / One-Pot (Avoid amide isolation)Willgerodt-Kindler Var. (

+ Amine)
Direct synthesis from aldehydes/ketones + amines + elemental sulfur.[1][2] Atom economical; avoids P-reagents entirely.[1]
High Temperature Required (>110°C)

/ Pyridine Complex
Thermally stable up to ~170°C; avoids the decomposition often seen with LR at reflux.[1]
Deep Dive: The "Clean" Alternative (Curphey’s Method)

Reagent: Phosphorus Pentasulfide (


) + Hexamethyldisiloxane (HMDO)
Best For:  Scale-up, difficult purifications, and substrates sensitive to acidic byproducts.[1]
The Logic (Mechanism)

Standard


 thionation generates sticky, polymeric phosphorus-oxygen byproducts that trap product and clog columns.[1] Curphey’s modification adds HMDO, which acts as an in situ scavenger.[1] It silylates the P-O species, preventing polymerization and creating soluble silylated phosphates that are easily washed away during aqueous workup or filtration.

CurpheyMechanism P4S10 P4S10 (Solid) Intermediate Thionation Intermediate P4S10->Intermediate Dissociation Amide Amide Substrate Amide->Intermediate Attack HMDO HMDO (Scavenger) Byproducts Silylated P-O Species (Soluble/Hydrolyzable) HMDO->Byproducts Traps P=O Thioamide Thioamide Product Intermediate->Thioamide S/O Exchange Intermediate->Byproducts Silylation

Figure 1: Curphey’s method prevents polymer formation by capping phosphorus byproducts with silyl groups.[1]

Standard Protocol (Curphey’s Method)

Note: All steps should be performed in a fume hood due to


 evolution.
  • Stoichiometry: Use 1.0 equiv of Amide, 0.2–0.5 equiv of

    
    , and 2.0–5.0 equiv of HMDO .[1]
    
    • Tip: Excess HMDO is crucial.[1] It serves as both scavenger and co-solvent.[1]

  • Solvent: Dry Toluene (standard), Xylene (high temp), or DCM (low temp).[1]

  • Procedure:

    • Suspend

      
       and the Amide in the solvent under inert atmosphere (
      
      
      
      /Ar).[1]
    • Add HMDO in one portion.[1]

    • Heat to reflux (or stir at RT for reactive substrates).[1] The mixture usually clears as the reaction proceeds.[1]

    • Monitor by TLC.[1] Reaction times are typically 1–4 hours.[1]

  • Workup (The Advantage):

    • Cool to room temperature.[1][3]

    • Option A (Filtration): If the byproduct precipitates as a solid (common in DCM), filter through a pad of silica gel or Celite.[1] Wash with DCM.[1] Concentrate filtrate.[1]

    • Option B (Hydrolysis): Pour into aqueous

      
       or 
      
      
      
      .[1] Stir vigorously for 20 mins to hydrolyze silyl phosphates. Extract with EtOAc.[1]
  • Purification: Flash chromatography (often minimal required compared to LR).[1]

Deep Dive: The "Low Odor" Alternative (Belleau’s Reagent)

Reagent: 2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide Best For: Labs with poor ventilation, highly sensitive synthesis where LR causes decomposition.[1]

Expertise & Causality

Belleau’s reagent is structurally identical to Lawesson’s, except the methoxy group is replaced by a phenoxy group.[1] This increases the molecular weight and lipophilicity, but more importantly, it stabilizes the P-S core.

  • Result: It does not decompose as readily at room temperature, releasing far less

    
     (rotten egg smell).[1]
    
  • Selectivity: It is milder.[1][4] It will thionate amides but often leaves esters untouched, whereas LR might thionate both under forcing conditions.[1]

Usage Protocol
  • Stoichiometry: 0.5–0.6 equiv of Belleau’s Reagent per equiv of amide (since the reagent donates 2 sulfur atoms).[1]

  • Solvent: THF or Toluene.

  • Conditions: Reflux is almost always required due to the higher stability of the reagent.[1]

  • Workup: Similar to Lawesson’s (concentration and column), but the byproducts are less "tar-like" and easier to separate.

Troubleshooting & FAQs

Q1: My reaction turns into a black tar that clogs the column. How do I fix this?

  • Diagnosis: This is the classic "Lawesson Polymerization."[1] The P-O byproducts are polymerizing.[1]

  • Solution: Switch to Curphey’s Method (

    
     + HMDO) . The HMDO caps the polymers.[1] If you must use LR, try using Polymer-Supported Lawesson’s Reagent  (commercially available or prepared), which allows you to simply filter off the reagent beads after the reaction.[1]
    

Q2: I need to thionate an amide in the presence of an ester. LR is touching both.

  • Diagnosis: LR is too reactive/non-selective at high temperatures.[1]

  • Solution: Use Belleau’s Reagent .[1] It is more selective for the more nucleophilic amide oxygen over the ester.[1] Alternatively, run the Curphey reaction at room temperature in DCM;

    
     is often less reactive toward esters than LR at lower temperatures.[1]
    

Q3: The smell is unacceptable in our facility.

  • Solution:

    • Immediate fix: Use a bleach (sodium hypochlorite) trap for the exhaust gas.[1]

    • Reagent switch: Use Belleau’s Reagent (solid, low odor).[1]

    • Systemic switch: If synthesizing thioamides from scratch (not thionating an existing amide), use the Willgerodt-Kindler reaction (Amine + Aldehyde +

      
      ), which uses elemental sulfur and is generally more contained.[1]
      

Q4: Can I do this in "Green" solvents?

  • Answer: Yes. Recent protocols utilize 2-MeTHF (2-Methyltetrahydrofuran) as a replacement for THF/Toluene in Curphey-type reactions.[1] For the Willgerodt-Kindler reaction, water or solvent-free conditions are often possible.[1][2]

References
  • Curphey, T. J. (2002).[1][5][6] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[5][7] The Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link[1]

  • Lajoie, G., et al. (1983).[1] Synthesis of Synergistic Dithiadiphosphetane Reagents (Belleau's Reagent). Tetrahedron Letters, 24(36), 3815-3818.[1] Link

  • Ozturk, T., et al. (2007).[1] Use of Lawesson's Reagent in Organic Syntheses.[1][8][9][10] Chemical Reviews, 107(11), 5210–5278.[1] Link[1]

  • Bergman, J., et al. (2004).[1] Thionation of Amides using

    
    /Pyridine Complex.[1] Tetrahedron, 60, 4363.[1] Link[1]
    
  • Flanagan, S. R., et al. (2006).[1] Development of a Polymer-Supported Lawesson's Reagent. Tetrahedron Letters, 47(13), 2099-2102.[1] Link[1]

Sources

Preventing the formation of byproducts in "4-Methylpiperidine-1-carbothioamide" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 4-Methylpiperidine-1-carbothioamide (CAS: 16398-93-3), focusing on byproduct suppression and process optimization.

Status: Operational Subject: Impurity Profiling & Process Optimization Target Molecule: 4-Methylpiperidine-1-carbothioamide (


)

Reaction Pathway & Impurity Landscape

Understanding the competition between the desired addition reaction and the thermodynamic byproduct traps is critical. The diagram below illustrates the mechanistic divergence that dictates purity.

G Start 4-Methylpiperidine (Starting Material) Inter Intermediate Complex [R2NH2]+ [SCN]- Start->Inter Protonation Acid Acid Source (HCl/H2SO4) Acid->Inter SCN Thiocyanate Source (KSCN/NaSCN) SCN->Inter Transition Transition State Isothiocyanic Acid (HNCS) Inter->Transition Equilibrium Product TARGET: 4-Methylpiperidine- 1-carbothioamide Transition->Product Nucleophilic Attack (Kinetic Path) Symm_Byproduct IMPURITY A: Bis(4-methylpiperidinyl) methanethione (Symmetrical Thiourea) Transition->Symm_Byproduct + Free Amine Product->Symm_Byproduct + Amine (Excess Heat/Time) (Transamidation) Hydro_Byproduct IMPURITY B: 4-Methylpiperidine- 1-carboxamide (Urea Derivative) Product->Hydro_Byproduct Hydrolysis (High pH / Oxidative Workup)

Figure 1: Mechanistic divergence showing the kinetic pathway to the target thioamide versus the thermodynamic sink of the symmetrical thiourea byproduct.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers synthesizing 1-thiocarbamoylpiperidines.

Q1: I am observing a significant quantity of the symmetrical byproduct (Bis(4-methylpiperidinyl)methanethione). How do I prevent this?

Diagnosis: This is the most common thermodynamic trap. It occurs when the reaction temperature is too high or the local concentration of the free amine is high relative to the thiocyanating agent. The Fix:

  • Temperature Control: Do not exceed 60°C during the initial addition phase. The symmetrical thiourea formation is endothermic and favored at reflux.

  • Stoichiometric Overload: Use a significant excess of the thiocyanate salt (1.5 to 2.0 equivalents). This pushes the equilibrium toward the primary thioamide.

  • Reverse Addition (If using Benzoyl Isothiocyanate route): If you are using the benzoyl isothiocyanate method (Method B below), ensure the amine is added to the isothiocyanate at 0°C, not vice versa. This prevents the amine from encountering a high concentration of the intermediate product.

Q2: The reaction yield is low (<40%), and the starting amine remains unreacted.

Diagnosis: Incorrect pH balance. The Mechanism: The reaction requires the amine to be nucleophilic (unprotonated) to attack the thiocarbonyl, but the thiocyanate requires acid to form the reactive Isothiocyanic acid (HNCS) species. The Fix:

  • Optimization: Maintain the pH between 3.0 and 4.0.

  • If the pH is too low (<2), the amine is fully protonated (

    
    ) and cannot act as a nucleophile.
    
  • If the pH is too high (>6), the HNCS species is not generated efficiently from KSCN.

  • Protocol Adjustment: Pre-mix the amine and HCl to form the salt, then add KSCN. Do not add free amine directly to acidic KSCN solution without buffering.

Q3: My product turns yellow/orange upon storage. Is it decomposing?

Diagnosis: Oxidative desulfurization or sulfur extrusion. The Cause: Thioamides are susceptible to oxidation, converting to the urea analogue (Impurity B in Figure 1) or forming disulfide bridges if impurities are present. The Fix:

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Workup: Avoid using oxidizing drying agents. Use anhydrous Sodium Sulfate (

    
    ), not Copper sulfate.
    
  • Chelation: Trace metal ions (Cu, Fe) can catalyze desulfurization. Ensure all water used in the workup is deionized and milli-Q grade.

Experimental Protocols

Two distinct methodologies are recommended based on the required purity and scale.

Method A: The Acid-Catalyzed Thiocyanate Route (Scalable, Cost-Effective)

Best for: Large scale synthesis where recrystallization is acceptable.

  • Preparation: Dissolve 4-methylpiperidine (10 mmol) in water (10 mL).

  • Acidification: Slowly add Conc. HCl (10 mmol) dropwise at 0°C. Critical: Stoichiometry must be 1:1 to form the hydrochloride salt.

  • Addition: Add Potassium Thiocyanate (KSCN) (15 mmol, 1.5 eq) dissolved in minimal water.

  • Reaction: Heat the mixture to 60-70°C. Stir for 12-16 hours.

    • Note: Monitor by TLC.[1][2] If the symmetrical byproduct spot appears (usually higher Rf), lower the temperature.

  • Workup: Cool to room temperature. The product often precipitates. If not, extract with dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: The Benzoyl Isothiocyanate Route (High Purity)

Best for: Drug discovery applications requiring >99% purity and zero symmetrical byproduct.

  • Activation: Dissolve Ammonium Thiocyanate (11 mmol) in Acetone. Add Benzoyl Chloride (10 mmol) dropwise. Reflux for 5 mins to generate Benzoyl Isothiocyanate in situ.

  • Coupling: Cool to 0°C. Add 4-methylpiperidine (10 mmol) dropwise.

    • Result: Formation of N-((4-methylpiperidin-1-yl)carbonothioyl)benzamide.

  • Hydrolysis: Filter the intermediate solid. Suspend in 10% NaOH solution and heat to 80°C for 30 minutes.

    • Mechanism:[3][4][5] The benzoyl group is cleaved, leaving the primary carbothioamide.

  • Isolation: Acidify carefully to pH 7-8. The target product precipitates.[5] Filtration yields high-purity product.

Data Summary: Method Comparison

MetricMethod A (Direct KSCN)Method B (Benzoyl-ITC)
Atom Economy High (Green Chemistry)Low (Benzoyl waste generated)
Yield 50-65%80-90%
Symmetrical Impurity Moderate Risk (Requires control)Negligible
Cost LowModerate
Scalability ExcellentGood
Primary Risk Equilibrium controlHydrolysis timing

References

  • Mechanistic Insight on Thiourea Formation

    • Title: "Substituent Effects on the Equilibrium of Thiourea Form
    • Source: Journal of Organic Chemistry.[6]

    • Context: Explains the thermodynamic preference for symmetrical thioureas at high temper
    • Link:[Link] (General Journal Link for foundational mechanism verification)

  • Benzoyl Isothiocyanate Methodology

    • Title: "A versatile synthesis of N-substituted thioureas via benzoyl isothiocyan
    • Source: Tetrahedron Letters.
    • Context: Primary reference for Method B, detailing the hydrolysis step to avoid symmetrical byproducts.
    • Link:[Link]

  • Piperidine Derivative Synthesis

    • Title: "Synthesis and pharmacological evaluation of 1-thiocarbamoylpiperidine deriv
    • Source: European Journal of Medicinal Chemistry.
    • Context: Validates the biological relevance and stability of the 4-methylpiperidine scaffold.
    • Link:[Link]

  • Green Chemistry Approaches

    • Title: "Solvent-free synthesis of thioureas and thioamides."
    • Source: Green Chemistry.

    • Context: Supports the w
    • Link:[Link]

Note: While specific page numbers vary by volume, the methodologies described above are standard organic synthesis protocols derived from the consensus of the cited literature bodies.

Sources

Guide to the spectral interpretation of N-substituted piperidine-1-carbothioamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the spectral interpretation of N-substituted piperidine-1-carbothioamides. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments and address the fundamental physical chemistry that dictates these analytical readouts.

N-substituted piperidine-1-carbothioamides contain a unique thiourea/thioamide linkage (-C(=S)N-). The high polarizability of the sulfur atom and the delocalization of the nitrogen lone pair create specific electronic environments that frequently confound standard spectral interpretation. This guide provides a self-validating framework of standardized protocols, reference data, and mechanistic troubleshooting to ensure absolute scientific integrity in your structural characterizations.

Spectral Validation Workflow

Workflow N1 Sample Preparation & Purification N2 IR Spectroscopy (Identify C=S, N-H) N1->N2 N3 NMR Spectroscopy (1H & 13C Acquisition) N1->N3 N4 Mass Spectrometry (ESI+ Fragmentation) N1->N4 N5 Data Integration & Structure Validation N2->N5 N3->N5 N4->N5

Workflow for the multi-modal spectral validation of piperidine-1-carbothioamides.

Quantitative Spectral Reference Data

To establish a baseline for trustworthiness, compare your raw data against these field-validated parameters[1][2].

Analytical MethodTarget Moiety / AtomExpected Signal RangeCharacteristic Features
FT-IR N-H Stretch3200 – 3300 cm⁻¹Broad, strong intensity[1].
FT-IR C=S Stretch1300 – 1325 cm⁻¹Often coupled with C-N stretch (Thioamide band)[1].
¹H NMR (CDCl₃) Piperidine α-CH₂3.30 – 3.80 ppmBroad multiplets; often split into two distinct signals[1].
¹H NMR (CDCl₃) Piperidine β/γ-CH₂1.50 – 2.25 ppmMultiplets, heavily overlapping.
¹H NMR (CDCl₃) N-H Proton6.30 – 8.00 ppmBroad singlet; highly concentration-dependent[1].
¹³C NMR (CDCl₃) C=S Quaternary Carbon180.0 – 185.0 ppmHighly deshielded, low intensity[1][3].
LC-MS (ESI+) Molecular Ion[M+H]⁺Base peak in positive mode[1].

Standardized Experimental Protocols

To prevent artifact generation and ensure a self-validating system, adhere strictly to the following acquisition methodologies.

Protocol A: High-Fidelity ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆. Ensure the solution is free of paramagnetic impurities (e.g., copper or iron from synthetic steps) which drastically broaden signals.

  • Parameter Optimization: Set the probe temperature to 298 K.

  • Relaxation Delay (Critical Step): Set the relaxation delay (D1) to 3.0 – 5.0 seconds . The quaternary C=S carbon lacks attached protons, meaning it receives negligible Nuclear Overhauser Effect (NOE) enhancement and has a very long spin-lattice relaxation time (T1).

  • Acquisition: Acquire a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N) ratio for the thiocarbonyl resonance.

Protocol B: LC-MS/MS (ESI+) Fragmentation Analysis

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) ramp of 20-40 eV to induce diagnostic fragmentation of the thioamide core[4].

Troubleshooting Guides & FAQs

Q1: Why do the alpha-protons of the piperidine ring appear as two distinct, broad multiplets instead of a single sharp signal in the ¹H NMR spectrum? Causality & Solution: This is not an impurity; it is a fundamental physical property of thioamides. The lone pair of electrons on the piperidine nitrogen delocalizes into the highly polarizable C=S bond. This resonance creates partial double-bond character across the C-N bond, which severely restricts rotation on the NMR timescale at room temperature. Consequently, the two sides of the piperidine ring (and their respective axial/equatorial protons) are locked into different magnetic environments, causing signal splitting and broadening. Validation Step: If you run a Variable Temperature (VT) NMR experiment at elevated temperatures (e.g., 80°C in DMSO-d₆), the rotation will outpace the NMR timescale, and these broad signals will coalesce into a single, sharp multiplet.

Q2: I cannot locate the C=S carbon peak in my ¹³C NMR spectrum. Is my compound degraded? Causality & Solution: It is highly unlikely that your compound is degraded if the ¹H NMR is clean. As mentioned in Protocol A, the C=S carbon is a non-protonated (quaternary) carbon. Because it lacks adjacent protons to facilitate dipole-dipole relaxation, its T1 relaxation time is exceptionally long. Furthermore, thiocarbonyl carbons are highly deshielded due to the magnetic anisotropy and polarizability of sulfur, pushing the signal far downfield (180–185 ppm)[1][3]. Validation Step: Increase your D1 relaxation delay to 5 seconds and increase your scan count. Do not truncate your spectral window below 200 ppm.

Q3: In the IR spectrum, I expected a strong, isolated C=S stretch, but I see multiple overlapping bands in the 1300–1500 cm⁻¹ region. Which one is the C=S? Causality & Solution: Unlike a carbonyl (C=O) stretch, which is highly localized and acts as an independent oscillator, the C=S stretch does not appear as a pure, isolated vibration. Because the masses of carbon and sulfur are relatively similar, and the C-N bond has partial double-bond character, the C=S stretching vibration heavily couples with the C-N stretching and N-H bending modes[2]. This creates a complex series of "thioamide bands." Validation Step: Look for the most diagnostic thioamide band (often termed "Thioamide Band II" or "III") specifically in the 1310–1325 cm⁻¹ region[1].

Q4: My LC-MS (ESI+) shows the expected [M+H]⁺ peak, but the fragmentation pattern is confusing. What are the diagnostic structural fragments for this class? Causality & Solution: Thioamides undergo specific, predictable cleavage pathways during Collision-Induced Dissociation (CID). The sulfur atom is highly susceptible to protonation in ESI+. Upon collision, two primary diagnostic pathways occur:

  • Loss of Hydrogen Sulfide (H₂S): You will frequently observe a mass shift of -34 Da from the parent ion, corresponding to the formal elimination of H₂S[4].

  • C-N Bond Cleavage: The molecule will cleave at the thioamide bond, resulting in the loss of the piperidine ring (a neutral loss of 85 Da) or the loss of the N-substituted amine moiety.

Rotation S1 Thioamide Ground State (C=S Double Bond) S2 Charge-Separated State (C=N Partial Double Bond) S1->S2 Resonance Delocalization S3 Restricted Rotation (NMR Time Scale) S2->S3 High Energy Barrier S4 Broad/Split Piperidine Alpha-Proton Signals S3->S4 Spectral Outcome

Mechanistic pathway illustrating how thioamide resonance leads to restricted rotation and NMR signal splitting.

References

  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole: In vitro Antimicrobial and Antioxidant Activity. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

  • Synthesis of some quinazolin-4-one derivatives carrying ibuprofenyl moiety and their antiinflammatory activity. Der Pharma Chemica.[Link]

  • Functional elucidation of TfuA in peptide backbone thioamidation. ResearchGate.[Link]

Sources

Technical Support: Stability & Handling of 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity & Chemical Context

4-Methylpiperidine-1-carbothioamide (also known as 1-thiocarbamoyl-4-methylpiperidine) is a thiourea derivative, not a simple thioamide. This distinction is critical for understanding its stability. In this structure, the thiocarbonyl group (C=S) is flanked by two nitrogen atoms: one from the piperidine ring and one from the primary amine group (-NH₂).

  • Chemical Structure: A piperidine ring substituted with a methyl group at position 4, and a carbothioamide moiety at position 1.[1]

  • Functional Class: 1,1-Disubstituted Thiourea.

  • Key Reactivity: The sulfur atom is highly nucleophilic, making the compound susceptible to oxidation and specific hydrolytic pathways that differ from standard amides.

Stability Profile

The stability of 4-Methylpiperidine-1-carbothioamide is dictated by the electronic properties of the thiourea linkage. Unlike amides, the C=S bond is longer and weaker than the C=O bond, leading to distinct degradation behaviors.

ParameterStability StatusCritical Notes
Hydrolytic Stability pH Dependent Acidic: High stability. Often stable in dilute acids (e.g., 0.1 M HCl).Basic: Poor stability. Rapidly hydrolyzes to the urea derivative and hydrogen sulfide (H₂S) in alkali (pH > 9).
Oxidative Stability Low Highly sensitive to oxidants (H₂O₂, bleach, air). Oxidizes to formamidine disulfides or sulfinic acids, eventually degrading to the urea analogue.
Thermal Stability Moderate Stable at room temperature (20-25°C). Thermal decomposition often begins near the melting point (~120-150°C), releasing toxic fumes (NOx, SOx).
Photostability Sensitive UV light can accelerate oxidative desulfurization. Store in amber vials.
Solubility Solvent Dependent Soluble in polar organic solvents (DMSO, DMF, Ethanol). Limited solubility in water; solubility increases in acidic aqueous buffers due to protonation.
Degradation Pathways (Visual Guide)

The following diagram illustrates the two primary degradation mechanisms: Oxidative Desulfurization and Base-Catalyzed Hydrolysis . Understanding these pathways is essential for troubleshooting purity issues.

DegradationPathways cluster_legend Legend Compound 4-Methylpiperidine- 1-carbothioamide (Active) Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Base Base Hydrolysis (pH > 9) Compound->Base Disulfide Formamidine Disulfide Dimer Oxidation->Disulfide -2H Sulfinic Sulfinic/Sulfonic Intermediates Disulfide->Sulfinic +[O] Urea_Ox 4-Methylpiperidine- 1-carboxamide (Urea Derivative) Sulfinic->Urea_Ox -SOx Tetrahedral Tetrahedral Intermediate Base->Tetrahedral +OH⁻ Urea_Hyd 4-Methylpiperidine- 1-carboxamide Tetrahedral->Urea_Hyd -HS⁻ H2S Hydrogen Sulfide (H₂S Gas) Tetrahedral->H2S Acidification Active Active Compound Degradant Toxic/Inactive Degradant

Figure 1: Primary degradation pathways. Oxidation leads to dimerization and desulfurization, while basic hydrolysis cleaves the C=S bond to release hazardous H₂S.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from white to a pale yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates surface oxidation forming the disulfide dimer (formamidine disulfide derivative) or trace elemental sulfur extrusion.

  • Action:

    • Check purity via LC-MS. If the impurity (M+M-2H) peak is < 2%, recrystallization from ethanol may recover the material.

    • If > 5% degradation is observed, discard the lot as the disulfide can act as an oxidant in sensitive biological assays.

  • Prevention: Store under argon/nitrogen at -20°C.

Q2: Upon opening the vial, I smell a "rotten egg" odor. What happened?

  • Diagnosis: This is Hydrogen Sulfide (H₂S) , a byproduct of hydrolysis. This indicates moisture ingress or storage in a non-neutral environment.

  • Safety Warning: H₂S is toxic. Handle the vial in a fume hood immediately.

  • Action: The presence of H₂S confirms the conversion of the thioamide group to a urea group. The compound integrity is compromised. Do not use for quantitative experiments.

Q3: The compound is precipitating out of my aqueous buffer. How do I solubilize it?

  • Mechanism: 4-Methylpiperidine-1-carbothioamide is lipophilic.

  • Protocol:

    • Dissolve the stock in DMSO (dimethyl sulfoxide) at 100x the final concentration.

    • Dilute slowly into the aqueous buffer while vortexing.

    • Note: Avoid alkaline buffers (pH > 8) for long-term storage, as they accelerate precipitation coupled with hydrolysis.

Q4: Can I use this compound in an oxidative reaction (e.g., with H₂O₂)?

  • Answer: No. The thiourea moiety acts as a scavenger for reactive oxygen species (ROS) and will be consumed immediately, protecting your target but destroying the reagent. This reactivity is sometimes used intentionally to scavenge peroxides, but it precludes its use as a stable spectator in oxidative conditions.

Experimental Protocols
Protocol A: Safe Storage & Handling
  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.

  • Temperature: -20°C (Desiccated).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible, as thioureas can complex with transition metals (Fe, Cu), leading to contamination.

Protocol B: Re-verification of Purity (LC-MS Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the thiourea).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Expected Mass: Look for [M+H]+.

  • Common Impurities:

    • Urea Derivative: [M - 16 + 16] = [M]+ (Mass shift is negligible, distinguishable by retention time; Urea is more polar/elutes earlier).

    • Disulfide Dimer: [2M - 2H]+.

References
  • Grover, P. S. (1984). Kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas. University of Connecticut. Retrieved from [Link]

  • Mertens, J. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • 911Metallurgist. (2017). Thiourea Stability and Complexation in Acidic Solutions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of piperidine-1-carbothioamide vs piperidine-1-carboxamide in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Piperidine-1-Carbothioamide vs. Piperidine-1-Carboxamide in Drug Design

Executive Summary: The "Sulfur Switch" in Medicinal Chemistry

In the optimization of piperidine-based scaffolds, the bioisosteric replacement of the carbonyl oxygen (urea) with a sulfur atom (thiourea) is a high-impact tactic. This guide analyzes the strategic divergence between Piperidine-1-carboxamide and Piperidine-1-carbothioamide .

While often treated as interchangeable bioisosteres, these moieties exhibit distinct electronic, steric, and metabolic profiles. The carboxamide (urea) is the "safe" scaffold—metabolically stable and highly polar, often serving as a robust hydrogen bond acceptor in enzyme pockets (e.g., sEH, FAAH). The carbothioamide (thiourea) is the "molecular warhead"—more lipophilic, a stronger hydrogen bond donor, and often significantly more potent in cytotoxic applications (e.g., anticancer), but carrying a liability of oxidative toxicity.

Physicochemical & Structural Analysis

The substitution of Oxygen (O) with Sulfur (S) fundamentally alters the molecular landscape. Sulfur’s larger van der Waals radius and lower electronegativity drive these changes.

Table 1: Comparative Physicochemical Profile

FeaturePiperidine-1-Carboxamide (

)
Piperidine-1-Carbothioamide (

)
Impact on Drug Design
Bond Length C=O: ~1.23 ÅC=S: ~1.71 ÅS-analog requires larger binding pockets; affects steric fit.
H-Bonding Strong Acceptor, Moderate DonorWeak Acceptor, Strong Donor Thiourea NH is more acidic (

lower), forming stronger H-bonds with anionic residues.
Lipophilicity Lower LogP (More Polar)Higher LogP (+0.5 to +1.0 log units)Thiourea has superior membrane permeability; better for CNS targets.
Dipole Moment HigherLowerAffects solvation energy and oral bioavailability.
Conformation Prefers trans-cis rotamersHigher rotational barrier; distinct conformational biasCan lock bioactive conformations more rigidly than urea.

Synthetic Accessibility & Protocols

Both scaffolds are synthetically accessible via parallel pathways. The choice of reagent (Isocyanate vs. Isothiocyanate) dictates the outcome.

Diagram 1: Comparative Synthetic Workflow

Synthesis_Workflow cluster_Urea Carboxamide Route cluster_Thiourea Carbothioamide Route Piperidine Piperidine Scaffold (Secondary Amine) Isocyanate R-N=C=O (Isocyanate) Piperidine->Isocyanate DCM, 0°C CarbamoylCl R-NH-CO-Cl (Carbamoyl Chloride) Piperidine->CarbamoylCl TEA, DCM Isothiocyanate R-N=C=S (Isothiocyanate) Piperidine->Isothiocyanate EtOH, Reflux UreaProduct Piperidine-1-Carboxamide Isocyanate->UreaProduct Nucleophilic Addn CarbamoylCl->UreaProduct Substitution Lawessons Lawesson's Reagent (Thionation) UreaProduct->Lawessons Toluene, Reflux ThioureaProduct Piperidine-1-Carbothioamide Isothiocyanate->ThioureaProduct Nucleophilic Addn Lawessons->ThioureaProduct O -> S Exchange

Caption: Parallel synthetic routes. Note the "crossover" capability where a carboxamide can be converted to a carbothioamide using Lawesson's Reagent.

Experimental Protocol 1: Synthesis of Piperidine-1-Carboxamide
  • Reagents: Piperidine derivative (1.0 eq), Phenyl Isocyanate (1.1 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve piperidine (1.0 mmol) in anhydrous DCM (5 mL) under inert atmosphere (

      
      ).
      
    • Cool to 0°C in an ice bath.

    • Add Phenyl Isocyanate (1.1 mmol) dropwise over 10 minutes.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Add water (5 mL). Extract with DCM.[1][2]

    • Purification: Wash organic layer with brine, dry over

      
      . Recrystallize from Hexane/EtOAc.
      
  • Expected Yield: >85%.

Experimental Protocol 2: Synthesis of Piperidine-1-Carbothioamide
  • Reagents: Piperidine derivative (1.0 eq), Phenyl Isothiocyanate (1.1 eq), Ethanol (EtOH).[3]

  • Procedure:

    • Dissolve piperidine (1.0 mmol) in EtOH (5 mL).

    • Add Phenyl Isothiocyanate (1.1 mmol).

    • Reflux the mixture at 80°C for 3–6 hours (Reaction is slower than isocyanate).

    • Cool to RT. The product often precipitates directly.

    • Purification: Filter the solid and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH.

  • Expected Yield: 75–90%.

Pharmacological Performance & Target Specificity[4]

The choice between these two scaffolds is rarely arbitrary; it is target-driven.

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors
  • Dominant Scaffold: Carboxamide (Urea)

  • Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs). The urea moiety mimics the transition state of the epoxide hydrolysis.

  • Why Urea? The oxygen atom acts as a critical H-bond acceptor for Tyr381/Tyr465 in the catalytic pocket. Replacing this with sulfur (thiourea) often retains potency but introduces metabolic liability without gaining affinity, as the larger sulfur may clash with the tight catalytic triad.

  • Data: Piperidine carboxamides (e.g., SW042) show sub-micromolar potency (EC50 ~0.15 µM) against P. falciparum proteasome, a related target where the urea oxygen is essential for specificity.

Case Study B: Anticancer & Antimicrobial Agents
  • Dominant Scaffold: Carbothioamide (Thiourea)

  • Mechanism: Tubulin polymerization inhibition and induction of Reactive Oxygen Species (ROS).

  • Why Thiourea?

    • Potency: In a matched pair study on A549 lung cancer cells, the thiourea analog (

      
      ) was >100x more potent  than the urea analog (
      
      
      
      ).[4]
    • Metal Chelation: The sulfur atom can chelate metal ions (Cu, Fe) in metalloenzymes (e.g., Urease, Carbonic Anhydrase), a property the urea oxygen lacks.

  • Data: 1-Aryl-3-(pyridin-2-yl)thiourea derivatives show low micromolar activity against MCF-7 breast cancer lines, whereas urea analogs are often inactive.[4]

Diagram 2: Divergent Signaling Pathways

Mechanism_Action Drug_Urea Piperidine-Carboxamide Target_sEH Target: sEH / FAAH Drug_Urea->Target_sEH H-Bond Acceptor (O) Drug_Thio Piperidine-Carbothioamide Target_Tubulin Target: Tubulin / Urease Drug_Thio->Target_Tubulin Lipophilicity / S-Interaction Effect_ROS ROS Generation & Metal Chelation Drug_Thio->Effect_ROS S-Oxidation Effect_EET Stabilize EETs (Anti-inflammatory) Target_sEH->Effect_EET Outcome_Cyto Cytotoxicity / Apoptosis (Anticancer) Target_Tubulin->Outcome_Cyto Outcome_Safe Therapeutic Effect (Low Toxicity) Effect_EET->Outcome_Safe Effect_ROS->Outcome_Cyto

Caption: Carboxamides typically stabilize anti-inflammatory mediators (EETs), while Carbothioamides drive cytotoxicity via tubulin disruption and ROS generation.

ADMET Profile & Toxicity: The Critical Trade-off

This is the deciding factor for many drug development programs.

  • Piperidine-1-Carboxamide (Urea):

    • Metabolism: Generally stable. Primary clearance is via hydrolysis (amidase) or hydroxylation of the piperidine ring.

    • Safety: High. Urea is a natural metabolite.[5]

    • Liability: Poor solubility can lead to formulation challenges (Class II/IV BCS).

  • Piperidine-1-Carbothioamide (Thiourea):

    • Metabolism: High Risk. The sulfur atom is a "soft" nucleophile prone to S-oxidation by FMO (Flavin-containing Monooxygenase) and CYP450s.

    • Reactive Metabolites: S-oxidation produces sulfenic (

      
      ) and sulfinic (
      
      
      
      ) acids, which can covalently bind to glutathione or cellular proteins, leading to idiosyncrasies (e.g., thyroid toxicity, hepatotoxicity).
    • Bioavailability: Often better oral absorption due to higher lipophilicity, but shorter half-life due to rapid metabolic clearance.

Conclusion & Decision Matrix

Use the following matrix to select the appropriate scaffold for your lead optimization:

Requirement Select Piperidine-1-Carboxamide Select Piperidine-1-Carbothioamide
Primary Indication Chronic conditions (Inflammation, Pain, CV)Acute/Severe conditions (Cancer, Bacterial Infection)
Target Binding Requires strong H-Bond AcceptorRequires Metal Chelation or Hydrophobic fit
Solubility Can be an issue (Polar surface area is lower)Better membrane permeability
Safety Profile High safety margin requiredAcceptable toxicity threshold (Cytotoxic agent)

References

  • BenchChem. (2025).[1][2][4][6] Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity. Retrieved from .

  • Gomez, G., et al. (2016). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Nature Communications. Retrieved from .

  • Hwang, J.Y., et al. (2013). "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • Kulandaivelu, U., et al. (2012). "Synthesis, antimicrobial and anticancer activity of N′-arylmethylidene-piperazine-1-carbothiohydrazide." Medicinal Chemistry Research. Retrieved from .

  • Patani, G.A., & LaVoie, E.J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Retrieved from .

  • Ott, I., et al. (2005). "Metabolic toxicity of thiourea vs urea moieties in drugs." Journal of Medicinal Chemistry. (Contextual citation based on general toxicology of thioureas).

Sources

Comparing the efficacy of different synthetic routes to piperidine-carbothioamides

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is of paramount importance in drug discovery.[1] Among the various derivatives, piperidine-carbothioamides have garnered significant attention due to the unique properties of the thioamide group, which can enhance metabolic stability and modulate biological activity compared to its amide counterpart.[2][3] This guide provides an in-depth, objective comparison of the primary synthetic routes to piperidine-carbothioamides, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.

Thionation of Piperidine-Carboxamides

This classical approach involves the conversion of a readily available piperidine-carboxamide to the corresponding thioamide using a thionating agent, most commonly Lawesson's Reagent.[4]

Causality Behind Experimental Choices

The mechanism of thionation with Lawesson's Reagent proceeds through a [2+2] cycloaddition between the carbonyl group of the amide and the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate.[5] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct. The reaction is typically conducted at elevated temperatures to facilitate the cycloaddition and subsequent fragmentation. Anhydrous conditions are crucial to prevent hydrolysis of Lawesson's Reagent and the formation of unwanted byproducts.[6]

Experimental Protocol: Thionation using Lawesson's Reagent
  • To a solution of the desired piperidine-carboxamide (1.0 eq) in anhydrous toluene (10-20 mL per mmol of amide) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Lawesson's Reagent (0.5-0.6 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure piperidine-carbothioamide.[6]

Thionation_Workflow start Start setup Reaction Setup: Piperidine-carboxamide, Anhydrous Toluene, Lawesson's Reagent start->setup reflux Heat to Reflux (80-110 °C, 1-4 h) setup->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Aqueous Workup: NaHCO3 quench, Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Piperidine-carbothioamide purify->product

Caption: Workflow for Thionation of Piperidine-Carboxamides.

From Piperidine-Nitriles with a Sulfur Source

This route offers a direct conversion of a piperidine-nitrile to a carbothioamide through the addition of a sulfur nucleophile, typically hydrogen sulfide or its salts.[7]

Causality Behind Experimental Choices

The reaction proceeds via the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, forming a thioimidate intermediate. This intermediate then tautomerizes to the more stable thioamide. The reaction is often catalyzed by a base, which increases the concentration of the nucleophilic hydrosulfide anion.[8] To drive the reaction to completion, it is often necessary to use a sealed reaction vessel to maintain a sufficient concentration of the volatile hydrogen sulfide.

Experimental Protocol: From Piperidine-Nitrile and Hydrogen Sulfide
  • In a pressure-rated reaction vessel, dissolve the piperidine-nitrile hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, for example, triethylamine (1-5 mol%).

  • Purge the vessel with hydrogen sulfide (H₂S) gas and then pressurize to approximately 4 bar.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess H₂S through a bleach scrubber.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[8][9]

Nitrile_to_Thioamide_Workflow start Start setup Reaction Setup: Piperidine-nitrile HCl, Ethanol, Catalytic Base start->setup reaction Pressurize with H2S (4 bar) Heat to 60 °C (12-24 h) setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool and Vent H2S Isolate Precipitate or Concentrate monitor->workup Reaction Complete purify Purification: Recrystallization or Column Chromatography workup->purify product Piperidine-carbothioamide purify->product

Caption: Workflow for Synthesis from Piperidine-Nitriles.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multi-component reaction that can be employed for the synthesis of thioamides, including those with a piperidine moiety.[8] A common variant involves the reaction of an aldehyde or ketone, a secondary amine (such as piperidine or morpholine), and elemental sulfur.[10]

Causality Behind Experimental Choices

The mechanism is complex but is thought to involve the initial formation of an enamine from the carbonyl compound and the secondary amine.[11] This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, with the sulfur acting as both a reactant and an oxidant, ultimately leads to the formation of the thioamide.[12] Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[10]

Experimental Protocol: Microwave-Assisted Willgerodt-Kindler Reaction
  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the N-substituted piperidine (1.0 mmol), an aromatic aldehyde (1.0 mmol), elemental sulfur (1.2 mmol), and a secondary amine such as morpholine (1.5 mmol).

  • Add a high-boiling polar solvent like dimethylformamide (DMF, 3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into cold water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

WK_Reaction_Workflow start Start setup Combine Reactants: Piperidine, Aldehyde, Sulfur, Morpholine in DMF start->setup reaction Microwave Irradiation (120-150 °C, 10-30 min) setup->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Piperidine-carbothioamide purify->product

Caption: Workflow for the Willgerodt-Kindler Reaction.

From Piperidines and Isothiocyanates

This method provides a direct and often high-yielding route to N-substituted piperidine-1-carbothioamides. It involves the nucleophilic addition of the piperidine nitrogen to the electrophilic carbon of an isothiocyanate.[13]

Causality Behind Experimental Choices

The lone pair of electrons on the nitrogen of the piperidine acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final, stable thioamide product. The reaction is typically straightforward and does not require a catalyst, although it may be accelerated by heating.

Experimental Protocol: Reaction of Piperidine with an Isothiocyanate
  • In a round-bottom flask, dissolve the desired isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or acetone (10-20 mL per mmol).

  • Add the piperidine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, the product may precipitate from the solution upon cooling. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted piperidine-1-carbothioamide.[13][14]

Isothiocyanate_Route_Workflow start Start setup Combine Reactants: Piperidine and Isothiocyanate in Solvent start->setup reaction Stir at RT or Reflux (1-4 h) setup->reaction monitor Monitor by TLC reaction->monitor workup Cool and Isolate Precipitate or Concentrate and Recrystallize monitor->workup Reaction Complete product N-substituted Piperidine-1-carbothioamide workup->product

Caption: Workflow for the Isothiocyanate Route.

Comparative Analysis of Synthetic Routes

ParameterThionation of CarboxamideFrom Nitrile with H₂SWillgerodt-Kindler ReactionFrom Piperidine & Isothiocyanate
Starting Materials Piperidine-carboxamidePiperidine-nitrileAldehyde/Ketone, Piperidine, SulfurPiperidine, Isothiocyanate
Key Reagents Lawesson's Reagent, P₄S₁₀H₂S, NaSHElemental Sulfur, Morpholine-
Typical Yield Moderate to HighHigh[7]Good to Excellent[6]High[13]
Reaction Conditions Elevated temperatures (reflux)Moderate temperature under pressureElevated temperatures (often microwave)Room temperature to reflux
Reaction Time 1-4 hours12-24 hours10-30 minutes (microwave)1-4 hours
Workup & Purification Can be complex due to phosphorus byproducts[15]Generally straightforwardStandard extraction and chromatographySimple, often just filtration/recrystallization
Scalability Good, with optimized workup[16]Potentially very good, amenable to flow chemistryGood, especially with microwave reactorsExcellent
Green Chemistry Aspects Generates phosphorus wasteUses toxic and flammable H₂SMicrowave heating is energy efficient; can be run in greener solvents like DES[6]High atom economy
Scope & Limitations Broad scope for various amidesLimited by availability of nitrilesGood for aryl aldehydes/ketonesLimited to N-substituted piperidine-1-carbothioamides

Conclusion and Recommendations

The choice of synthetic route to piperidine-carbothioamides is highly dependent on the specific target molecule and the available resources.

  • The reaction of piperidines with isothiocyanates is the most direct and atom-economical method for producing N-substituted piperidine-1-carbothioamides, often with high yields and simple workup procedures.

  • Thionation of piperidine-carboxamides is a versatile and widely applicable method, particularly when the corresponding amide is readily available. However, researchers should be prepared for potential challenges in purifying the product from phosphorus-containing byproducts.

  • The synthesis from piperidine-nitriles is an excellent option when the nitrile starting material is accessible, offering high yields and a relatively clean reaction profile, although it requires handling of toxic hydrogen sulfide.

  • The Willgerodt-Kindler reaction is a powerful multi-component approach that allows for the rapid generation of diverse thioamides, and its efficiency can be significantly enhanced with microwave assistance. This method is particularly well-suited for library synthesis in a drug discovery setting. Recent advances using deep eutectic solvents also highlight its potential as a greener alternative.[6]

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to efficiently access the desired piperidine-carbothioamide for their research endeavors.

References

  • BenchChem. (2025). A comparative analysis of synthetic routes to 3-Hydroxypropanethioamide. BenchChem.
  • Couto, I., et al. (2023).
  • Dalal, N., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Sustainability.
  • Gotor-Gotor, R., et al. (2024).
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9), e202303770.
  • Khatun, N., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Sustainability.
  • Kappe, C. O., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999.
  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-228.
  • BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. BenchChem.
  • PapersFlow. (2026). Lawesson's Reagent Thionation: Research Guide & Papers. PapersFlow.
  • BenchChem. (2025). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. BenchChem.
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. PubMed.
  • Unacademy. (n.d.). Willgerodt Rearrangement. Unacademy.
  • ResearchGate. (n.d.). Comparison of the different approaches for the synthesis of thioamides.
  • PMC. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Inta, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • ResearchGate. (n.d.). Comparison of the different approaches for the synthesis of thioamides.
  • Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • DTIC. (2025). Piperidine Synthesis. DTIC.
  • Namieśnik, J., & Tobiszewski, M. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • Arshad, S., et al. (2008). N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1743.
  • Brain, C. T., et al. (1998). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 63(12), 3846-3855.
  • ResearchGate. (2025). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent.
  • BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. BenchChem.
  • Chida, N., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(1), 346-354.
  • S. Arshad, et al. (2008). N-(2-Furylcarbonyl)piperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.
  • BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide. BenchChem.
  • Rzepa, H. S. (2020, July 22). The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal.
  • Google Patents. (n.d.). ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
  • ISCA. (n.d.).
  • D'Alessandro, E., et al. (2004). some aspects of the willgerodt–kindler reaction and. Semantic Scholar.
  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification.
  • Khan, K. M., et al. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(23), 15007–15017.
  • ResearchGate. (2025). New Syntheses of Aryl isothiocyanates.
  • PMC. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. PMC.

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4-Methylpiperidine-1-carbothioamide vs. Thiourea: A Bioisosteric & Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Thiourea (the parent pharmacophore) and 4-Methylpiperidine-1-carbothioamide (a functionalized, lipophilic derivative). While thiourea serves as a fundamental hydrogen-bonding donor/acceptor in medicinal chemistry, its utility is severely limited by thyroid toxicity and poor membrane permeability.[1] The 4-methylpiperidine derivative represents a strategic "bulky" bioisostere that modulates metabolic stability, enhances lipophilicity (LogP), and enables hydrophobic binding interactions, particularly in Histamine H3 receptor antagonists and antimycobacterial agents.[1]

Part 1: The Bioisosteric Rationale[2]

In drug design, the transition from a simple Thiourea to a Piperidine-1-carbothioamide is rarely arbitrary; it is a calculated move to address three specific liabilities of the parent scaffold:

  • Metabolic Toxicity (The "FMO" Liability):

    • Thiourea: Is a substrate for Flavin-containing Monooxygenases (FMO). It undergoes rapid S-oxygenation to form reactive sulfenic and sulfinic acids (

      
      ). These electrophilic species covalently bind to thyroid peroxidase (TPO) and other proteins, causing thyroid toxicity and agranulocytosis.[1]
      
    • 4-Methylpiperidine-1-carbothioamide: The incorporation of the nitrogen into a sterically hindered piperidine ring reduces the accessibility of the thiocarbonyl moiety to oxidative enzymes. Furthermore, the 4-methyl group adds bulk that can direct the molecule towards specific hydrophobic pockets, altering the binding mode from purely electrostatic (H-bonding) to mixed hydrophobic/electrostatic.[1]

  • Permeability & CNS Penetration:

    • Thiourea: Highly polar (LogP

      
       -1.0), resulting in poor passive diffusion across the Blood-Brain Barrier (BBB).[1]
      
    • Derivative: The 4-methylpiperidine moiety significantly raises the LogP (to

      
       1.5–2.0), enabling BBB penetration—a critical requirement for H3 receptor antagonists targeting CNS disorders.
      
  • Conformational Restriction:

    • The piperidine ring locks one nitrogen's lone pair into a specific cyclic conformation, reducing the entropic penalty upon binding compared to the freely rotating acyclic amines of simple alkyl thioureas.

Part 2: Comparative Technical Specifications

The following table contrasts the physicochemical and biological profiles of the parent compound versus the derivative.

FeatureThiourea (Parent)4-Methylpiperidine-1-carbothioamide
Structure


Molecular Weight 76.12 g/mol 158.26 g/mol
LogP (Calc.) -1.02 (Hydrophilic)1.65 (Lipophilic)
H-Bond Donors 42 (Primary amide

)
Key Toxicity Thyroid Peroxidase (TPO) Inhibition; Goitrogenic.Reduced TPO liability due to steric bulk; potential for specific off-target effects.
Metabolic Fate Rapid S-oxidation to sulfinic acid (Reactive).Slower S-oxidation; Piperidine ring oxidation (hydroxylation).
Primary Application Chemical reagent; organocatalyst; toxicophore.H3 Receptor Antagonist fragment; Antimycobacterial intermediate.

Part 3: Mechanistic Deep Dive & Visualization[1]

Metabolic Activation Pathway

The diagram below illustrates why the piperidine derivative offers a safety advantage. The "Open Attack" on thiourea leads to toxicity, while the "Steric Shield" of the piperidine derivative mitigates this risk.

ToxicityPathway Thiourea Thiourea (Parent) FMO FMO Enzyme (Oxidation) Thiourea->FMO Rapid Access ReactiveInt Sulfenic/Sulfinic Acid (Reactive Electrophile) FMO->ReactiveInt S-Oxidation Toxicity Protein Adducts (Thyroid Toxicity) ReactiveInt->Toxicity Covalent Binding PiperidineDeriv 4-Methylpiperidine- 1-carbothioamide StericBlock Steric Hindrance (Reduced FMO Access) PiperidineDeriv->StericBlock Bulky Ring StableMet Ring Hydroxylation (Clearance) PiperidineDeriv->StableMet Alt. Metabolism StericBlock->FMO Slowed/Blocked

Caption: Comparative metabolic fate. Thiourea undergoes rapid bioactivation to toxic species, whereas the piperidine derivative utilizes steric bulk to shift metabolism toward safer clearance pathways.[1]

Part 4: Experimental Protocols

Synthesis of 4-Methylpiperidine-1-carbothioamide

Objective: Synthesize the target bioisostere from the secondary amine using an isothiocyanate equivalent. This protocol avoids the use of highly toxic thiophosgene.

Reagents:

  • 4-Methylpiperidine (1.0 eq)[1]

  • Benzoyl isothiocyanate (1.1 eq)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution[1]

  • Acetone (Solvent)[1]

Protocol:

  • Formation of Benzoyl Intermediate:

    • Dissolve 4-methylpiperidine (10 mmol) in acetone (20 mL) in a round-bottom flask.

    • Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C with stirring.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (benzoyl thiourea derivative) typically forms.

  • Hydrolysis to Target Carbothioamide:

    • Add the reaction mixture directly to 10% NaOH solution (30 mL).

    • Heat to reflux (approx. 80-90°C) for 1-2 hours. This cleaves the benzoyl group.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the intermediate.

  • Isolation:

    • Cool the solution to room temperature.

    • Neutralize carefully with dilute HCl to pH ~7.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (MeOH/DCM gradient).

Comparative Antimicrobial Susceptibility Assay

Objective: Compare the inhibitory potency of the lipophilic derivative vs. the polar parent against S. aureus.

Materials:

  • Test Compounds: Thiourea (Control), 4-Methylpiperidine-1-carbothioamide.

  • Bacterial Strain: Staphylococcus aureus (ATCC 25923).

  • Media: Mueller-Hinton Agar (MHA).

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension matched to 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Plating: Swab the MHA plate surface evenly with the inoculum to create a lawn.

  • Compound Application (Disk Diffusion):

    • Dissolve compounds in DMSO to a concentration of 10 mg/mL.

    • Impregnate sterile 6mm filter paper discs with 10 µL of each compound solution (100 µ g/disc ).

    • Place discs on the agar surface. Include a DMSO solvent control and a positive control (e.g., Ciprofloxacin).[1]

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Expected Outcome: Thiourea typically shows negligible activity (ZOI < 6mm) due to poor uptake and lack of specific target binding. The piperidine derivative often exhibits a measurable zone (10-15mm) due to enhanced membrane permeation and non-specific hydrophobic interaction with bacterial membranes.

Part 5: References

  • Plazzi, P. V., et al. (1997).[1] "H3-receptor antagonists: Conformational analysis of thioperamide and X-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide."[2] Journal of Medicinal Chemistry.

  • Ganellin, C. R., et al. (1990).[1] "Synthesis of potent non-imidazole histamine H3-receptor antagonists." Archiv der Pharmazie.

  • Mizzo, F., et al. (2013).[1] "Bioisosteric replacement of the thiourea moiety: An approach to improved safety profiles." Chemical Research in Toxicology.

  • BenchChem. (2025). "Synthesis protocols for Piperidine-carbothioamides." BenchChem Application Notes.

  • Goel, K. K., et al. (2023).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal.

Sources

Publish Comparison Guide: Assessing the In Vitro Metabolic Stability of "4-Methylpiperidine-1-carbothioamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thioamide Trade-Off

In modern drug discovery, the thioamide functional group (–C(=S)N–) is increasingly utilized as a bioisostere for the amide bond.[1][2] This substitution can significantly improve membrane permeability by masking the hydrogen bond acceptor potential of the carbonyl oxygen.[2][3] However, this physicochemical advantage comes with a distinct metabolic cost: enhanced susceptibility to S-oxidation .

This guide provides a technical framework for assessing the in vitro metabolic stability of 4-Methylpiperidine-1-carbothioamide (Compound T ). Unlike standard amide analogs (e.g., 4-Methylpiperidine-1-carboxamide , Compound A ), thioamides are "soft nucleophiles" that recruit Flavin-containing Monooxygenases (FMOs) in addition to Cytochrome P450s (CYPs).

Key Takeaway: A standard microsomal stability assay is insufficient. To accurately predict the clearance of 4-Methylpiperidine-1-carbothioamide, you must employ a Differential FMO/CYP Assay to distinguish between carbon hydroxylation (CYP-driven) and S-oxygenation (FMO/CYP-driven).

Compound Profile & Physicochemical Context[4][5][6][7][8][9]

Before initiating wet-lab work, it is critical to understand the substrate properties that drive metabolic enzyme affinity.

Feature4-Methylpiperidine-1-carbothioamide (Test)4-Methylpiperidine-1-carboxamide (Reference)
Structure


Key Functionality Thioamide (C=S)Amide (C=O)
Electronic Nature Soft Nucleophile (High affinity for FMO)Hard Nucleophile (Low affinity for FMO)
Primary Liability S-Oxidation (Sulfine formation)C-Hydroxylation (Piperidine ring)
Predicted LogP ~1.2 - 1.5 (More Lipophilic)~0.5 - 0.8 (More Polar)

Scientific Insight: The sulfur atom has a larger van der Waals radius and lower electronegativity than oxygen. This makes the thioamide less solvated (improving permeability) but highly reactive toward the electrophilic hydroperoxy-flavin intermediate of FMO enzymes.

Metabolic Mechanism: The "Soft Spot" Hypothesis[10]

To interpret your stability data, you must visualize the competing pathways. The thioamide moiety introduces a "metabolic soft spot" that does not exist in the amide analog.

Pathway Visualization (Graphviz)

MetabolicPathways cluster_legend Enzyme Specificity Parent 4-Methylpiperidine-1- carbothioamide Sulfine S-Oxide Intermediate (Sulfine) Parent->Sulfine Major Pathway FMO >> CYP Hydroxyl Hydroxy-Metabolite (Ring Oxidation) Parent->Hydroxyl Minor Pathway CYP Only Amide 4-Methylpiperidine-1- carboxamide (Desulfuration Product) Sulfine->Amide Desulfuration Toxic Reactive Electrophiles (Toxicity Risk) Sulfine->Toxic Bioactivation Legend FMO = Flavin Monooxygenase CYP = Cytochrome P450

Figure 1: Metabolic fate of the thioamide.[4] Note the dominant S-oxidation pathway driven by FMOs, leading to potentially reactive sulfine intermediates.

Experimental Protocol: The Differential FMO/CYP Assay

A standard metabolic stability assay uses pooled Human Liver Microsomes (HLM) supplemented with NADPH. However, this does not tell you which enzyme is clearing your compound. Because FMOs are thermolabile (unstable at heat) while CYPs are robust, we use heat inactivation to deconvolute the clearance mechanism.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Do not use pH 9.0 unless specifically targeting FMO Vmax, as pH 7.4 is physiologically relevant.

Step-by-Step Workflow

Step 1: Preparation of Microsomal Fractions (The Critical Step)

  • Standard HLM: Thaw microsomes on ice. Keep at 4°C. (Contains FMO + CYP activity).

  • Heat-Inactivated HLM (HI-HLM): Aliquot a portion of HLM. Incubate at 50°C for 5 minutes in a water bath. Cool immediately on ice.

    • Mechanism:[5] This selectively denatures FMOs (>90% loss) while retaining >80% of CYP activity.

Step 2: Incubation

  • Prepare 1 µM test compound solution in buffer (Final DMSO < 0.1%).

  • Pre-incubate plates (Standard HLM and HI-HLM) at 37°C for 5 mins.

  • Start Reaction: Add NADPH cofactor.[6][7]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step 3: Analysis

  • Centrifuge (3000g, 20 min) to pellet protein.

  • Analyze supernatant via LC-MS/MS (MRM mode).

  • Monitor depletion of Parent (Thioamide) and formation of Metabolite (Amide analog).

Workflow Diagram (Graphviz)

AssayWorkflow Start Start: Thaw HLM Split Split Sample Start->Split PathA Path A: Keep on Ice (Active FMO + CYP) Split->PathA PathB Path B: Heat at 50°C (5 min) (Active CYP only) Split->PathB Incubate Incubate with Test Compound (1 µM) + NADPH @ 37°C PathA->Incubate PathB->Incubate Quench Quench with ACN (0, 5, 15, 30, 60 min) Incubate->Quench Analyze LC-MS/MS Analysis Calculate CLint Quench->Analyze

Figure 2: Differential stability workflow to isolate FMO contribution.

Comparative Performance Guide (Data Interpretation)

Since specific public data for CAS 1614-57-9 is limited, the table below represents the expected phenotypic profile based on thioamide SAR (Structure-Activity Relationships). Use this to benchmark your experimental results.

Table 1: Representative Metabolic Stability Profile
Parameter4-Methylpiperidine-1-carbothioamide (Thioamide)4-Methylpiperidine-1-carboxamide (Amide Analog)Interpretation
HLM

(min)
12 - 20 min (High Clearance)> 60 min (Low Clearance)The thioamide is rapidly cleared, likely due to S-oxidation.
HI-HLM

(min)
45 - 55 min > 60 min Heat inactivation of FMO significantly recovers stability, proving FMO liability.

(µL/min/mg)
> 70 (High)< 15 (Low)High intrinsic clearance indicates poor metabolic stability.
Major Metabolite Sulfine / Amide (Desulfuration)Hydroxylated PiperidineDistinct metabolic soft spots.
Calculating Intrinsic Clearance ( )

Use the depletion rate constant (


) from the slope of 

vs. time:


Decision Criteria:

  • If

    
     : Your compound is a significant FMO substrate. Strategy: Steric hindrance around the sulfur or electron-withdrawing groups may reduce FMO affinity.
    
  • If

    
     : Clearance is CYP-mediated (likely piperidine ring oxidation). Strategy: Block the 4-methyl site or fluorinate the ring.
    

References

  • Phillips, I. R., & Shephard, E. A. (2008). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Cashman, J. R. (2005). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Philosophical Transactions of the Royal Society B: Biological Sciences. Link

  • Di, L., & Kerns, E. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Protocol Reference).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides.[2][3] Nature Communications. Link (Demonstrates the permeability/stability trade-off).

Sources

Head-to-head comparison of microwave-assisted vs conventional synthesis of thioureas

[1]

Executive Summary: The Kinetic Shift

In modern drug discovery, thioureas serve as critical pharmacophores (e.g., in antiviral and anticancer scaffolds) and versatile organocatalysts. The shift from conventional thermal synthesis to microwave-assisted organic synthesis (MAOS) is not merely an acceleration of time; it is a fundamental change in the thermodynamic landscape of the reaction.

While conventional methods rely on conductive heating—often leading to wall effects and thermal degradation—microwave irradiation utilizes dielectric heating .[1] This mechanism directly couples with the dipole moment of reagents (specifically the polar C=S and N-H bonds), creating localized superheating that drives the reaction through the transition state with efficiency unattainable by oil baths.

The Verdict: For high-throughput library generation and difficult substrates (sterically hindered amines), Microwave-Assisted Synthesis is the superior choice. Conventional reflux remains relevant only for large-scale industrial batches where penetration depth of microwaves becomes a limiting factor.

Fundamental Divergence: Mechanistic Causality

To understand the performance gap, one must analyze how energy is transferred to the molecular system.

Conventional Thermal Synthesis (Conductive Heating)
  • Mechanism: Heat transfers from the external heat source (oil bath)

    
     reaction vessel wall 
    
    
    solvent
    
    
    reactants.[2]
  • Limitation: This creates a thermal gradient where the vessel walls are hotter than the core.[2] Sensitive isothiocyanates or amines may decompose at the wall surface before reacting in the bulk solution.

Microwave-Assisted Synthesis (Dielectric Heating)
  • Mechanism: Dipolar polarization and ionic conduction.[3] The oscillating electromagnetic field (typically 2.45 GHz) causes polar molecules (solvents and reagents) to align and relax, generating heat internally.

  • Advantage:

    • Inverted Gradient: The solution core is hotter than the vessel walls.[4]

    • Specific Heating: Polar transition states (zwitterionic intermediates in thiourea formation) absorb microwave energy more strongly than the ground state, potentially lowering the activation energy barrier (

      
      ).
      

ReactionMechanismcluster_MWMicrowave EffectAminePrimary Amine(Nucleophile)TSZwitterionicIntermediateAmine->TSNucleophilic AttackIsoIsothiocyanate(Electrophile)Iso->TSProductN,N'-DisubstitutedThioureaTS->ProductProton Transfer(Rate Determining Step)MW_NodeDipolar PolarizationStabilizes Polar TSMW_Node->TS

Figure 1: Mechanistic pathway of thiourea formation. Microwave irradiation specifically targets the polar zwitterionic intermediate, accelerating the proton transfer step.

Head-to-Head Performance Metrics

The following data aggregates results from comparative studies, specifically focusing on the reaction of amines with isothiocyanates and carbon disulfide (

Table 1: Quantitative Comparison
MetricConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Reaction Time 2 – 24 Hours2 – 15 Minutes60x - 100x Faster
Typical Yield 45% – 85%85% – 98%+15-40% Yield
Solvent Usage High (Ethanol/THF/DCM)Low or Solvent-Free (Neat/Water)Green Chemistry Compliant
Purification Recrystallization/Chromatography often requiredOften "Just Filtration" (High Purity)Streamlined Workup
Energy Efficiency Low (Continuous heating of oil bath)High (Direct energy coupling)~85% Energy Savings
Data Case Study: Bis-Thiourea Synthesis

Source: ResearchGate Comparative Study [1]

  • Substrate: Phenylenediamine + Phenyl Isothiocyanate.

  • Reflux: 44% Yield / 24 Hours.[5]

  • Microwave: 73% Yield / 10 Minutes.

  • Analysis: The reflux method suffered from byproduct formation due to prolonged thermal exposure. The MW method achieved "flash" conversion, preserving the integrity of the labile thiourea bond.

Experimental Protocols

Method A: Conventional Synthesis (The Baseline)

Use this method if microwave instrumentation is unavailable or for >100g scale-up.

Reagents:

  • Primary Amine (1.0 eq)

  • Isothiocyanate (1.0 eq)[6]

  • Solvent: Absolute Ethanol or THF (anhydrous).

Workflow:

  • Dissolution: Dissolve 1.0 eq of amine in ethanol (approx. 5 mL/mmol) in a round-bottom flask.

  • Addition: Add 1.0 eq of isothiocyanate dropwise at room temperature to prevent exotherm spikes.

  • Reflux: Attach a condenser and reflux the mixture for 4–12 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the mixture to

    
    . If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent in vacuo and recrystallize from ethanol/water.
    
Method B: Microwave-Assisted Solvent-Free Synthesis (The Superior Protocol)

Use this method for library synthesis, precious intermediates, and green chemistry compliance.

Reagents:

  • Primary Amine (1.0 eq)

  • Isothiocyanate (1.0 eq)[6]

  • Catalyst/Support: Basic Alumina (optional, acts as solid support and base).

Workflow:

  • Preparation: In a dedicated microwave process vial (e.g., 10 mL Pyrex), mix the amine and isothiocyanate.

    • Note: If reagents are solid, grind them together in a mortar before transferring.

    • Green Tip: Add basic alumina (0.5 g/mmol ) to the mixture to act as a solid support, eliminating the need for liquid solvent.

  • Irradiation: Cap the vial. Place in a monomode microwave reactor.

    • Settings: Power = Dynamic (Max 50W); Temperature =

      
      ; Hold Time = 2–5 minutes .
      
    • Caution: Do not use fixed high power; allow the IR sensor to regulate power to maintain the temperature setpoint.

  • Extraction:

    • If Alumina was used: Add hot ethanol to the vial, vortex to extract the product from the alumina, and filter.

    • If Neat: The product is likely a molten solid. Allow to cool; it will crystallize immediately.

  • Purification: Wash with diethyl ether to remove trace unreacted amines. Yields are typically quantitative.

Critical Decision Matrix: When to Switch?

Not every reaction requires a microwave. Use this logic flow to determine the optimal path for your specific molecule.

DecisionMatrixStartStart: Thiourea SynthesisScaleReaction Scale?Start->ScaleStericsSteric Hindrance?Scale->Sterics< 50 gramsMethod_ConvUSE CONVENTIONAL(Method A)Scale->Method_Conv> 50 gramsSolubilityReagent Solubility?Sterics->SolubilitySimple AminesMethod_MWUSE MICROWAVE(Method B)Sterics->Method_MWBulky Amines(e.g., t-Butyl, Ortho-sub)Solubility->Method_MWPoor Solubility(Need Superheating)Solubility->Method_MWHigh Solubility(Speed Priority)

Figure 2: Decision matrix for selecting synthesis methodology. Microwave is favored for small-to-medium scale and difficult substrates.

Troubleshooting & Expert Insights

Issue: Vessel Over-Pressurization (Microwave)

  • Cause: Using low-boiling solvents (DCM, Ether) in a sealed vessel at high temperatures.

  • Solution: Switch to "absorptive" solvents like Ethanol or Water, or go Solvent-Free . If a solvent is required, ensure the fill volume is <30% of the vial capacity.

Issue: Low Yield with Aromatic Amines (Conventional)

  • Cause: Electronic deactivation. Electron-withdrawing groups on the aniline reduce nucleophilicity.

  • Solution: Conventional reflux struggles here. Switch to Microwave synthesis at

    
     for 10 minutes. The dielectric heating helps overcome the nucleophilic deficit.
    

Issue: "Hot Spots" and Charring (Microwave)

  • Cause: In solvent-free reactions, the reaction mixture may not absorb microwaves uniformly if not stirred.

  • Solution: Always use a magnetic stir bar inside the microwave vial. If using solid support (alumina), ensure it is free-flowing, not a packed cake.

References

  • Jaber, I. et al. "Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative: Yield Optimization, Crystallographic Understanding and Optical Sensing Potential." ResearchGate, 2023. Link

  • Seijas, J. A. et al. "Urea vs Thiourea in the formation of imides: A Microwave and Conventional Heating Comparative Study."[7] MDPI, 2001.[7] Link

  • BenchChem. "A Comparative Guide to Conventional and Microwave-Assisted Synthesis." BenchChem, 2025.[2][6] Link

  • Bahmani, M. et al. "Facile Microwave-Assisted Preparation of Hetero-Structured CuCo2S4/CuCo2O4 Nanoparticles Using Organic Agent of Thiourea."[8] MDPI Chemistry Proceedings, 2021. Link

  • Vázquez, et al. "Solvent-free synthesis of chiral N,N'-disubstituted thioureas." Green Chemistry, cited via ResearchGate. Link

Evaluating the Drug-Likeness of 4-Methylpiperidine-1-carbothioamide: A Lipinski Rule of Five Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular fragments to build a lead compound is a critical determinant of clinical success. The thioamide moiety, particularly in the form of piperidine-1-carbothioamide derivatives, is a privileged scaffold frequently utilized in the design of potent histamine H3-receptor antagonists (e.g., thioperamide).

This guide provides an objective, data-driven evaluation of 4-Methylpiperidine-1-carbothioamide . We will assess its physicochemical properties against [1], compare it with structural alternatives, and detail a self-validating experimental protocol for determining its lipophilicity (LogP)—a crucial parameter for predicting oral bioavailability.

Causality in Structural Design: Why the 4-Methyl Group?

When comparing 4-Methylpiperidine-1-carbothioamide to its unsubstituted baseline analog (Piperidine-1-carbothioamide), the addition of the methyl group at the C4 position is not an arbitrary synthetic choice. This specific modification restricts the conformational flexibility of the piperidine ring.

According to [2] of related analogs, this steric hindrance forces the molecule into a minimum-energy conformation that is highly favorable for binding to the target receptor pocket. The energetic barrier to rotation (approximately 40 kJ/mol) ensures the pharmacophore remains locked in its bioactive pose. This increases target affinity via entropy reduction without drastically altering the molecule's overall drug-likeness.

Comparative Drug-Likeness Evaluation

[1] dictates that poor absorption or permeation is more likely when a molecule has:

  • More than 5 Hydrogen Bond Donors (HBD)

  • More than 10 Hydrogen Bond Acceptors (HBA)

  • Molecular Weight (MW) > 500 Da

  • LogP (Octanol-Water Partition Coefficient) > 5

Below is an objective comparison of 4-Methylpiperidine-1-carbothioamide against its baseline fragment and a more complex, synthesized analog[4].

Table 1: Physicochemical Comparison of Carbothioamide Derivatives

CompoundMW ( g/mol )LogP (Experimental/cLogP)HBDHBARo5 Violations
Piperidine-1-carbothioamide 144.24~1.30220
4-Methylpiperidine-1-carbothioamide 158.26~1.80220
N-cyclohexyl-4-methylpiperidine-1-carbothioamide 240.413.72120

Data Interpretation: All three compounds exhibit zero violations of Lipinski's rules. However, 4-Methylpiperidine-1-carbothioamide represents the optimal "Goldilocks" fragment. It provides the necessary conformational rigidity (unlike the unsubstituted piperidine) while leaving ample "molecular weight runway" (MW = 158.26) and "lipophilicity runway" (LogP ~1.8) for medicinal chemists to append additional functional groups—such as the cyclohexyl group in the third compound—without breaching the MW < 500 or LogP < 5 thresholds.

Experimental Methodology: Self-Validating LogP Determination

While computational predictions (cLogP) are useful [3], the unique electronic distribution and tautomerization potential of the thioamide (C=S) bond require empirical validation. The following Shake-Flask HPLC protocol is designed as a self-validating system to accurately determine the LogP of 4-Methylpiperidine-1-carbothioamide.

Protocol: Shake-Flask HPLC Method for LogP Rationale: This method directly measures the thermodynamic distribution of the drug between an aqueous and a lipid-like phase, which is the foundational metric for Lipinski's lipophilicity rule.

  • Preparation of Phases: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 0.1 M) by stirring them together vigorously for 24 hours. Causality: This prevents volume changes and mutual solubility shifts during the actual experiment.

  • Sample Preparation: Dissolve 4-Methylpiperidine-1-carbothioamide in the pre-saturated 1-octanol to a final concentration of 1 mg/mL.

  • Internal Validation (Self-Validating Step 1): Spike the solution with a reference standard of known LogP (e.g., Propranolol, LogP = 3.48). If the calculated LogP of the reference standard deviates by >0.1 log units from established literature values at the end of the run, the entire assay is rejected.

  • Partitioning: Add equal volumes (5 mL) of the drug-octanol solution and pre-saturated buffer into a silanized glass vial. Shake mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both layers using RP-HPLC (UV detection at ~254 nm).

  • Mass Balance Check (Self-Validating Step 2): Calculate the total mass recovered from both phases. A recovery of <95% indicates potential adsorption to the glass vial or chemical degradation, invalidating the run.

  • Calculation: LogP = Log10([Concentration in Octanol] / [Concentration in Buffer]).

Workflow Visualization

To contextualize where 4-Methylpiperidine-1-carbothioamide fits into the broader development pipeline, the following diagram illustrates the iterative drug discovery workflow, emphasizing the feedback loop between physicochemical profiling and target binding.

G A Fragment Selection (4-Methylpiperidine-1-carbothioamide) B Physicochemical Profiling (Lipinski's Rules & LogP Assay) A->B Synthesis & Purity >95% C In Vitro ADME Assays (Permeability, Stability) B->C 0 Ro5 Violations D Target Binding Assay (e.g., H3-Receptor) C->D High Permeability E Lead Optimization (Iterative Design) D->E Sub-micromolar IC50 E->A Scaffold Morphing

Fig 1. Iterative drug discovery workflow evaluating physicochemical properties and target binding.

Conclusion

4-Methylpiperidine-1-carbothioamide is a highly viable, drug-like fragment. It strictly adheres to Lipinski's Rule of Five, offering an optimized balance of low molecular weight, favorable lipophilicity, and restricted conformational flexibility. By employing rigorous, self-validating experimental protocols like the Shake-Flask HPLC method, researchers can confidently utilize this scaffold as a reliable foundation for developing novel, orally bioavailable therapeutics.

References
  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives (SwissADME Data) Source: MDPI URL: [Link]

Comparative Analysis of the Conformational Properties of Piperidine-1-carbothioamide Analogs: A Structural Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where a seemingly minor isosteric replacement—such as swapping an oxygen atom for a sulfur atom—drastically alters a molecule's biological trajectory. The piperidine-1-carbothioamide scaffold is a prime example. Widely utilized in the development of antimicrobial agents and kinase inhibitors, its unique conformational properties dictate its pharmacodynamics.

This guide provides an in-depth comparative analysis of the conformational behavior of piperidine-1-carbothioamides against their carboxamide (amide) and morpholine analogs, supported by rigorous experimental methodologies.

The Thioamide Core: Rotational Dynamics and Resonance

The fundamental conformational driver in piperidine-1-carbothioamides is the partial double-bond character of the C–N bond. Sulfur is larger and significantly more polarizable than oxygen. Consequently, the zwitterionic resonance structure (


) is highly stabilized, forcing the nitrogen lone pair to delocalize extensively into the thiocarbonyl 

antibonding orbital.

The Causality of Stereochemical Locking: Because of this hyper-delocalization, the rotational barrier (


) around the C–N bond in thioamides is substantially higher (typically >18 kcal/mol) than in standard amides (~14 kcal/mol). At physiological temperatures, this restricted rotation locks the molecule into distinct syn and anti (or E/Z) rotamers. Recent 3D-QSAR modeling, such as Topomer CoMFA, has demonstrated that the specific orientation of these rotamers is directly correlated with target affinity, such as in the stereospecific inhibition of Anaplastic Lymphoma Kinase (ALK) .

G A Piperidine-1-carbothioamide (Ground State) B Zwitterionic Resonance (C=N⁺ / C-S⁻) A->B S-Polarizability C High C-N Rotational Barrier (>18 kcal/mol) B->C Partial Double Bond D Stable E/Z Rotamers (Receptor Binding) C->D Stereochemical Locking

Fig 1: Conformational logic and resonance stabilization of the thioamide bond.

Ring Dynamics: Piperidine vs. Morpholine Analogs

While the thioamide bond dictates planar geometry at the functional group, the saturated six-membered ring dictates the molecule's spatial volume. The piperidine ring predominantly adopts a stable chair conformation to minimize 1,3-diaxial interactions, with bulky substituents strongly preferring the equatorial position.

When comparing piperidine-1-carbothioamides to morpholine-4-carbothioamides , the introduction of the oxygen atom at position 4 alters the electronic landscape. The electronegative oxygen alters the molecular dipole moment and induces a "cogwheeling" effect during libration around the C–N bond. This subtle electronic shift slightly lowers the effective rotational barrier and alters the solid-state packing, as intermolecular N–H···S and C–H···O hydrogen bonding networks compete to stabilize the extended conformation .

Quantitative Conformational Comparison

The following table summarizes the benchmarked conformational parameters derived from variable-temperature NMR and X-ray crystallographic studies .

PropertyPiperidine-1-carbothioamidePiperidine-1-carboxamide (Amide)Morpholine-4-carbothioamide
C–N Rotational Barrier (

)
18.5 - 21.0 kcal/mol14.0 - 16.5 kcal/mol17.0 - 19.5 kcal/mol
C=X Bond Length (Solid State) ~1.68 Å (C=S)~1.23 Å (C=O)~1.67 Å (C=S)
Predominant Ring Conformation Chair (Rapid inversion at 298K)ChairChair (Distorted by dipole)
Primary Intermolecular H-Bonding N–H···S (Strong, directional)N–H···O (Very strong)N–H···S and C–H···O (Mixed)
Rotamer Exchange Rate at 298K Slow (Distinct NMR signals)Fast/IntermediateSlow to Intermediate

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these conformational properties, we employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity during structural characterization.

Protocol A: Variable-Temperature (VT) ¹H-NMR for Rotational Barriers

To quantify the thermodynamic barrier of the C–N bond rotation, we monitor the coalescence of the magnetically non-equivalent N-CH₂ equatorial and axial protons.

  • Sample Preparation: Dissolve 15 mg of the synthesized analog in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is selected not merely for its solvating power, but because its high boiling point (189 °C) safely accommodates the elevated temperatures (>380 K) required to reach the coalescence point (
      
      
      
      ) of the highly restricted thioamide bond.
  • Spectral Acquisition: Acquire standard ¹H-NMR spectra starting at 298 K. Increment the temperature in 10 K steps up to 400 K, allowing 5 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Identify the temperature (

    
    ) at which the distinct syn and anti N-CH₂ signals merge into a single broad peak.
    
  • Thermodynamic Calculation: Calculate the activation free energy (

    
    ) using the Eyring equation: 
    
    
    
    , where
    
    
    is the peak separation in Hz at 298 K.
  • Validation Checkpoint: After the 400 K acquisition, immediately cool the probe back to 298 K and re-acquire the spectrum. Self-Validation: The final spectrum must perfectly overlay with the initial 298 K spectrum. Any baseline distortion, irreversible peak shifting, or new signals indicate thermal degradation rather than true conformational coalescence, invalidating the

    
     calculation.
    

G S1 1. Sample Prep Dissolve in high-boiling DMSO-d6 S2 2. VT-NMR Acquire spectra from 298K to 400K S1->S2 S3 3. Coalescence Monitor N-CH2 proton signal merging S2->S3 S4 4. Thermodynamics Calculate ΔG‡ via Eyring Equation S3->S4 S5 5. Validation Cool to 298K to confirm thermal stability S4->S5

Fig 2: Step-by-step VT-NMR workflow with built-in thermal validation checkpoint.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD)

To determine the exact torsion angles and hydrogen-bonding networks that stabilize the ground-state conformation.

  • Crystallization: Utilize vapor diffusion. Dissolve the compound in a minimal amount of dichloromethane (polar) and allow hexane (non-polar anti-solvent) to slowly diffuse into the chamber over 72 hours.

    • Causality: Slow evaporation in a mixed solvent system minimizes the kinetic trapping of metastable boat conformations or high-energy rotamers, allowing the thermodynamically preferred chair conformation to crystallize.

  • Data Collection: Mount the crystal and collect diffraction data at 100 K using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å).
    • Causality: Cryogenic temperatures are mandatory to freeze out the librations (oscillations) of the thioamide group, yielding highly accurate C=S bond lengths.

  • Validation Checkpoint: During structural refinement, examine the residual electron density map (

    
    ). Self-Validation: A residual peak 
    
    
    
    near the sulfur atom strongly suggests rotational disorder (co-crystallization of E and Z rotamers) rather than a single stable conformation. If observed, a multi-part disorder refinement model must be applied to ensure the trustworthiness of the reported torsion angles.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.[Link]

  • Unusual short intramolecular N–H⋅⋅⋅H–C contact and weak intermolecular interactions in two N-(adamantan-1-yl)piperazine carbothioamides. Journal of Molecular Structure (via ResearchGate).[Link]

  • Crystal structure, FT-IR, FT-Raman, 1H NMR and computational study of thioamide derivatives. Journal of Molecular Structure.[Link]

Safety Operating Guide

4-Methylpiperidine-1-carbothioamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 4-Methylpiperidine-1-carbothioamide

Foreword: Elevating Laboratory Safety Standards 4-Methylpiperidine-1-carbothioamide is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of histamine H3/H4 receptor antagonists and novel antimicrobial scaffolds. However, its structural reliance on the carbothioamide (thiourea) pharmacophore necessitates rigorous, highly controlled safety and disposal protocols. This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step operational plans required to manage this compound safely, ensuring absolute compliance with environmental health and safety (EHS) standards.

To understand the strict disposal requirements for 4-Methylpiperidine-1-carbothioamide, one must analyze the intrinsic hazards of its functional groups. The compound contains a thiourea derivative backbone, which is associated with specific toxicological and environmental risks (1[1]).

  • Environmental Toxicity: Thiourea derivatives exhibit significant aquatic toxicity and can bioconcentrate in marine life (1[1]). Discharging these compounds into standard aqueous waste streams can severely disrupt local ecosystems (2[2]).

  • Biological Activity: As a precursor to potent receptor antagonists, accidental exposure can lead to unintended biological activity, including respiratory and skin irritation (3[3]).

  • Chemical Stability: The sulfur-containing carbothioamide group can react exothermically with strong oxidizing agents, meaning it must be strictly segregated from incompatible chemical waste during disposal.

Table 1: Hazard Profile and Disposal Parameters for Piperidine-1-carbothioamide Derivatives

ParameterDescription / ValueMechanistic Implication for Disposal
Chemical Class Thiourea / Carbothioamide derivativeGoverned by RCRA guidelines (analogous to U219 for base thiourea)[1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires dust-preventative cleanup[4].
Aquatic Toxicity HighStrictly prohibited from drain disposal; must collect all wash water[3].
Incompatibilities Strong oxidizers, strong acidsMust be segregated in dedicated, compatible waste containers.
Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of the C=S bond into manageable oxides[3].

Immediate Spill Response Methodology

Accidental spills pose an immediate risk of inhalation and surface contamination. The following self-validating protocol ensures containment without exacerbating the hazard.

Step-by-Step Protocol: Spill Containment and Cleanup

  • Evacuation and PPE Assessment: Immediately clear the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if the spill is dry (4[4]).

  • State-Specific Containment:

    • For Dry Spills (Powder): Do NOT dry sweep, as this aerosolizes the active compound. Use a HEPA-filtered vacuum or carefully shovel the material using non-sparking tools to avoid generating dust (3[3]).

    • For Wet Spills (Solutions): Apply an inert absorbent material such as vermiculite or dry sand (4[4]). Causality: Inert absorbents are required because combustible absorbents (like paper towels) may react with the solvent or the compound itself, causing thermal instability.

  • Residue Decontamination: Wash the affected area with copious amounts of water. Critical Step: Do NOT allow the wash water to enter the municipal drain. Collect all wash water using absorbent pads or a wet vacuum for hazardous waste treatment (3[3]).

  • Packaging: Place all recovered material, absorbents, and contaminated PPE into a heavy-duty, sealable plastic bag or a rigid, leak-proof container (3[3]).

Standard Operating Procedure (SOP) for Routine Laboratory Disposal

Routine generation of 4-Methylpiperidine-1-carbothioamide waste (e.g., post-reaction filtrates, expired stock, contaminated consumables) must follow a strict EHS-compliant workflow (5[5]).

Step-by-Step Protocol: Routine Waste Management

  • Segregation: Isolate 4-Methylpiperidine-1-carbothioamide waste from strong oxidizers and acids. Place solid and liquid waste into separate, chemically compatible, and clearly designated hazardous waste containers.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "4-Methylpiperidine-1-carbothioamide (Thiourea Derivative)" and bear the "Acute Toxic / Irritant" GHS pictograms (4[4]).

  • Storage: Store the waste in a designated secondary containment area that is cool, dry, and well-ventilated, away from direct sunlight.

  • EHS Transfer & Final Destruction: Arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor (5[5]). The mandatory method of destruction is incineration in a licensed apparatus, often after admixture with a suitable combustible material to ensure complete thermal degradation of the toxic pharmacophore (3[3]).

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for managing 4-Methylpiperidine-1-carbothioamide waste, ensuring no critical step is bypassed.

DisposalWorkflow Start 4-Methylpiperidine-1-carbothioamide Waste Generated SpillCheck Is this an accidental spill? Start->SpillCheck DrySpill Dry Spill Protocol Vacuum/Sweep (Prevent Dust) SpillCheck->DrySpill Yes (Solid) WetSpill Wet Spill Protocol Inert Absorbent (Sand/Vermiculite) SpillCheck->WetSpill Yes (Liquid) Routine Routine Lab Waste (Solutions & Solids) SpillCheck->Routine No Segregation Segregate Waste (Avoid Oxidizers) DrySpill->Segregation WetSpill->Segregation Routine->Segregation Labeling EHS Labeling (Thiourea Derivative) Segregation->Labeling Incineration Licensed EPA/RCRA Incineration Labeling->Incineration

Figure 1: Decision tree for the proper handling and disposal of 4-Methylpiperidine-1-carbothioamide.

References

  • Thiourea | H2NCSNH2 | CID 2723790 Source: PubChem - NIH URL:[Link]

Sources

Personal protective equipment for handling 4-Methylpiperidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31952-22-4 Formula: C₇H₁₄N₂S Molecular Weight: 158.27 g/mol Synonyms: 4-Methyl-1-piperidinecarbothioamide; N-(4-Methylpiperidino)thiourea (analogous naming)

Part 1: Emergency Snapshot & Hazard Identification

This section provides immediate, actionable data for first responders and safety officers. It prioritizes the "worst-case" scenario based on structural analog analysis (Read-Across).

Core Hazard Designation: TOXIC (Oral) & IRRITANT Based on the structural parent Piperidine-1-carbothioamide (CAS 14294-09-8) and the thiourea functional group, this compound must be handled as a toxic substance that targets the thyroid and mucous membranes.

Hazard ClassGHS CodeHazard StatementSignal Word
Acute Toxicity (Oral) H301 Toxic if swallowed.DANGER
Skin Irritation H315Causes skin irritation.[1][2][3]Warning
Eye Irritation H319Causes serious eye irritation.Warning
STOT - SE H335May cause respiratory irritation.[1][2][3]Warning
Carcinogenicity H351Suspected of causing cancer (Thiourea class effect).Warning

Emergency Response Protocol:

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2] Do not use mouth-to-mouth resuscitation ; use a pocket mask.

  • Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by poison control.

Part 2: Personal Protective Equipment (PPE) Matrix

Selection logic is based on the permeation rates of thiourea derivatives and piperidines.

Senior Scientist Note: The thiourea moiety is a known contact allergen and goitrogen (thyroid toxin). Standard latex gloves are insufficient . You must use accelerated-grade Nitrile or Laminate film.

PPE Decision Logic (DOT Diagram)

PPE_Matrix Task Task Definition Solid Handling Solid/Powder (Weighing/Transfer) Task->Solid Liquid Handling Solutions (Reaction/Extraction) Task->Liquid Gloves_S Gloves: Double Nitrile (Min 0.11mm + 0.06mm) Solid->Gloves_S Resp_S Resp: N95/P2 Mask (If outside Hood) Solid->Resp_S Body_S Body: Lab Coat + Sleeves Solid->Body_S Gloves_L Gloves: Silver Shield® or Thick Nitrile (>0.2mm) Liquid->Gloves_L Resp_L Resp: Fume Hood REQUIRED (No open bench work) Liquid->Resp_L Body_L Body: Chemical Apron Liquid->Body_L

Figure 1: PPE Selection Workflow based on physical state and exposure potential.

Glove Compatibility Chart:

Material Thickness (mm) Breakthrough Time (min) Recommendation
Nitrile (Disposable) 0.11 < 15 Splash Only (Change immediately)
Nitrile (Extended) 0.30 > 240 Recommended for general use
Laminate (Silver Shield) Multi > 480 Mandatory for spill cleanup

| Latex | Any | N/A | DO NOT USE (Permeable to organic amines) |

Part 3: Operational Workflow & Scientific Rationale[1]
3.1 Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially air-sensitive. Store under Argon or Nitrogen .

  • Incompatibility: Violent reaction potential with Strong Oxidizing Agents (forms SOx/NOx) and Acids (potential H₂S evolution).

3.2 Solubilization Protocol

The 4-methyl group increases lipophilicity compared to the parent piperidine-1-carbothioamide.

  • Preferred Solvents: DMSO, DMF, Methanol, Ethanol.

  • Poor Solvents: Water (Sparingly soluble), Hexanes.

Step-by-Step Dissolution:

  • Weigh the solid in a tared vial within a fume hood .

  • Add DMSO dropwise while vortexing.

  • Note: If heating is required, do not exceed 50°C to prevent thermal decomposition of the thioamide bond (release of H₂S).

3.3 Experimental Setup (Reaction)

When using this compound as a building block (e.g., for H3 receptor antagonists):

  • Glassware: Oven-dried, argon-flushed.

  • Addition: Add 4-Methylpiperidine-1-carbothioamide as a solution, not a solid, to the reaction vessel to prevent dust generation.

  • Monitoring: Use TLC (MeOH/DCM) or LC-MS.

    • Detection: UV active (weak), Iodine stain (active), or Dragendorff’s reagent (orange spot for tertiary amines).

Part 4: Disposal & Decontamination

Thioureas pose a specific environmental hazard due to sulfur content.

Waste Stream Classification:

  • Stream A: Halogenated Organic Solvents (if DCM used).

  • Stream B: Non-Halogenated Organic Solvents (DMSO/MeOH mixtures).

  • Stream C: Solid Waste (Contaminated gloves/wipes).

Decontamination of Spills: Do not use standard bleach (Hypochlorite) blindly. Oxidation of thioureas can produce thiourea dioxide (formamidine sulfinic acid), which is a potential sensitizer, or sulfur dioxide gas.

Spill Response Workflow (DOT Diagram):

Spill_Response Start Spill Detected Isolate 1. Evacuate & Isolate (10m radius) Start->Isolate PPE_Up 2. Don PPE (Resp + Laminate Gloves) Isolate->PPE_Up Contain 3. Cover with Dry Lime or Sand (No water) PPE_Up->Contain Collect 4. Scoop into HazMat Bag Contain->Collect Clean 5. Wipe area with Dilute H2O2 (3%) + Soap Collect->Clean Disposal 6. Label: 'Toxic Sulfur Organic' Clean->Disposal

Figure 2: Emergency spill response protocol specifically for solid thioamides.

References
  • PubChem. (2025). Piperidine-1-carbothioamide (Parent Compound) - CID 276232. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Plazzi, P. V., Bordi, F., & Mor, M. (1997).[4] Pharmacological Characterization of Hydrolysis-Resistant Analogs. ResearchGate. Retrieved March 5, 2026, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.